molecular formula C19H15O2P B100216 2-(Diphenylphosphino)benzoic acid CAS No. 17261-28-8

2-(Diphenylphosphino)benzoic acid

Numéro de catalogue: B100216
Numéro CAS: 17261-28-8
Poids moléculaire: 306.3 g/mol
Clé InChI: UYRPRYSDOVYCOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Diphenylphosphino)benzoic acid is a useful research compound. Its molecular formula is C19H15O2P and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-diphenylphosphanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRPRYSDOVYCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066179
Record name Benzoic acid, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoic acid, 2-(diphenylphosphino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17261-28-8
Record name 2-(Diphenylphosphino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17261-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diphenylphosphino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017261288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(diphenylphosphino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-diphenylphosphinobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Diphenylphosphino)benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH63M8SLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17261-28-8

This technical guide provides a comprehensive overview of 2-(diphenylphosphino)benzoic acid, a versatile organophosphorus compound widely utilized in chemical synthesis and catalysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and chemical engineering.

Chemical and Physical Properties

This compound, also known as (2-carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2] It is soluble in polar organic solvents such as alcohols, acetone, and dichloromethane.[2] Key quantitative data are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 17261-28-8[1]
Molecular Formula C₁₉H₁₅O₂P[3]
Molecular Weight 306.30 g/mol [4]
Appearance White to light yellow solid[2]
Melting Point 174-181 °C[4]
EINECS Number 241-293-7[4]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of a diphenylphosphine alkali metal salt with an ortho-chlorobenzoic acid derivative.[5]

Synthesis from Chlorodiphenylphosphine and o-Chlorobenzoic Acid Derivative

This method involves a two-step process: the formation of a diphenylphosphine alkali metal salt followed by a coupling reaction.[5]

Experimental Protocol:

Step 1: Formation of Diphenylphosphine Sodium

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or an ether solvent like n-butyl ether or 1,4-dioxane.[6]

  • Add an alkali metal, such as sodium, lithium, or potassium, to the solvent.[6]

  • Slowly add chlorodiphenylphosphine dropwise to the suspension of the alkali metal in the solvent.[5]

  • The reaction mixture is stirred to facilitate the cracking of chlorodiphenylphosphine and the formation of the diphenylphosphine alkali metal salt.[5] The reaction time for this step is typically 1-6 hours.[5]

Step 2: Coupling Reaction and Hydrolysis

  • To the freshly prepared solution of the diphenylphosphine alkali metal salt, add an ortho-chlorobenzoic acid salt (e.g., sodium o-chlorobenzoate) or an ortho-chlorobenzoic acid ester (e.g., methyl o-chlorobenzoate).[5][6]

  • The coupling reaction is allowed to proceed, typically for 2-24 hours.[5]

  • Upon completion of the coupling reaction, the resulting diphenylphosphinobenzoic acid salt or ester is hydrolyzed.[5]

  • The final product, this compound, is then isolated and purified.

A visual representation of this synthetic workflow is provided below.

G cluster_0 Step 1: Formation of Diphenylphosphine Sodium cluster_1 Step 2: Coupling and Hydrolysis Chlorodiphenylphosphine Chlorodiphenylphosphine Reaction Vessel 1 Reaction Vessel 1 Chlorodiphenylphosphine->Reaction Vessel 1 Alkali Metal (e.g., Na) Alkali Metal (e.g., Na) Alkali Metal (e.g., Na)->Reaction Vessel 1 Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction Vessel 1 Diphenylphosphine Sodium Diphenylphosphine Sodium Reaction Vessel 1->Diphenylphosphine Sodium Cracking Reaction Reaction Vessel 2 Reaction Vessel 2 Diphenylphosphine Sodium->Reaction Vessel 2 o-Chlorobenzoic Acid Derivative o-Chlorobenzoic Acid Derivative o-Chlorobenzoic Acid Derivative->Reaction Vessel 2 Hydrolysis Hydrolysis Reaction Vessel 2->Hydrolysis Coupling Reaction Purification Purification Hydrolysis->Purification Final Product This compound Purification->Final Product

Caption: Synthetic workflow for this compound.

Applications in Catalysis and Organic Synthesis

This compound is a valuable ligand and reagent in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions and the Staudinger reduction.

Ligand in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can serve as a ligand for the palladium catalyst in these reactions. The phosphine group coordinates to the palladium center, influencing its catalytic activity and stability.

The generalized catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Coupling pd0 Pd(0)L₂ reagents R¹-X (Aryl/Vinyl Halide) pd_complex R¹-Pd(II)L₂-X transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R¹-R² transmetalation_complex->product Reductive Elimination reagents->pd_complex Oxidative Addition organoboron R²-B(OR)₂ (Boronic Acid/Ester) organoboron->transmetalation_complex base Base base->transmetalation_complex

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Reagent in Staudinger Reduction

The Staudinger reduction provides a mild method for the conversion of azides to amines.[7] In this reaction, a phosphine, such as this compound, reacts with an azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the corresponding amine and a phosphine oxide.[7]

The reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the loss of dinitrogen gas to form the iminophosphorane. Subsequent hydrolysis yields the amine and phosphine oxide.[8][9]

The mechanism of the Staudinger reduction is illustrated below.

Staudinger_Reduction phosphine R₃P (e.g., this compound) phosphazide R₃P⁺-N⁻-N=N-R' phosphine->phosphazide azide R'-N₃ azide->phosphazide iminophosphorane R₃P=N-R' (Iminophosphorane) phosphazide->iminophosphorane phosphazide->N2 -N₂ amine R'-NH₂ (Amine) iminophosphorane->amine phosphine_oxide R₃P=O (Phosphine Oxide) iminophosphorane->phosphine_oxide water H₂O water->amine Hydrolysis water->phosphine_oxide Hydrolysis

Caption: Mechanism of the Staudinger Reduction.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are presented below.

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReferences
¹H NMR Chemical shifts (δ, ppm) are observed for the aromatic protons and the carboxylic acid proton.[10]
¹³C NMR Resonances corresponding to the carbon atoms of the phenyl rings and the carboxyl group are present.[10]
³¹P NMR A characteristic chemical shift for the phosphorus atom in a triarylphosphine environment is observed. The typical range for C₃P is -60 to -10 ppm.[10][11]
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-H stretches of the aromatic rings are observed.[10]

References

An In-depth Technical Guide to the Physical Properties of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(diphenylphosphino)benzoic acid, a crucial organophosphorus compound in catalysis and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a visualization of its synthesis.

Chemical Identity and Structure

This compound is an organophosphorus compound with the chemical formula C19H15O2P.[1][2][3][4][5][6] It features a benzoic acid backbone substituted with a diphenylphosphino group at the ortho position. This unique structure, containing both a carboxylic acid and a phosphine group, imparts versatile chemical properties, making it a valuable ligand in catalysis.[7]

Quantitative Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C19H15O2P[1][2][3][4][5][6]
Molecular Weight 306.3 g/mol [2][3][5][8]
CAS Number 17261-28-8[1][2][3][4][6][9][10][11]
Appearance White to pale yellow solid (crystals or powder)[1][6][8]
Melting Point 174-181 °C[1][3][6][9][11][12]
Boiling Point 159 °C[3][11]; 451 °C at 760 mmHg[6][3][6][11]
Solubility Soluble in polar organic solvents (alcohols, acetone, CH2Cl2); Slightly soluble in Chloroform, DMSO, and Methanol.[3][6][9]
pKa (Predicted) 3.72 ± 0.36[3][6]
Flash Point 226.5 °C[6]
Density 1.278 g/cm³[9]

Experimental Protocols for Property Determination

The characterization of this compound involves several standard analytical techniques to determine its purity, structure, and physical properties.

A common method for the preparation of this compound involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid.[9]

Synthesis_Workflow cluster_reactants Reactants cluster_products Product reactant reactant reagent reagent product product condition condition Sodium diphenylphosphide Sodium diphenylphosphide Sodium salt of 2-chlorobenzoic acid Sodium salt of 2-chlorobenzoic acid Reaction Sodium salt of 2-chlorobenzoic acid->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution

Synthesis of this compound.

The purity of this compound is typically assessed using the following methods:

  • Aqueous Acid-Base Titration: This is a standard volumetric analysis technique used to determine the concentration of the acidic benzoic acid moiety. A known concentration of a strong base is titrated against a solution of the compound to a defined endpoint, allowing for the calculation of the assay value, which is expected to be between ≥96.0% and ≤104.0%.[1]

  • Silylated Gas Chromatography (GC): For GC analysis, the carboxylic acid is often derivatized (silylated) to increase its volatility. The derivatized compound is then injected into the gas chromatograph, where it is separated from impurities based on its boiling point and interaction with the column's stationary phase. The purity is determined by the relative area of the product peak, with an expected assay of ≥96.0%.[1]

A variety of spectroscopic methods are employed to confirm the structure of this compound.

  • Infrared (IR) Spectroscopy:

    • FTIR (KBr Pellet): A sample is mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis.

    • ATR-IR (Attenuated Total Reflectance): The sample is placed directly onto a crystal (e.g., diamond), and the IR spectrum is obtained from the surface.

    • Characteristic Absorptions: The IR spectrum of benzoic acid derivatives typically shows a broad O-H stretching vibration from the carboxylic acid group around 2500-3300 cm⁻¹.[13] A strong C=O stretching vibration is observed between 1680-1700 cm⁻¹.[13] The presence of the phenyl groups will also give rise to characteristic C-H and C=C stretching and bending vibrations.[2][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of hydrogen atoms. The aromatic protons of the phenyl rings and the benzoic acid moiety will appear in the downfield region (typically 7-8.5 ppm), while the acidic proton of the carboxylic acid will be a broad singlet further downfield.[14]

    • ¹³C NMR: Shows the different types of carbon atoms in the molecule.

    • ³¹P NMR: This technique is specific for the phosphorus atom and will show a characteristic chemical shift for the phosphine group.[2]

  • Mass Spectrometry (MS):

    • GC-MS: This hyphenated technique separates the compound from any impurities before it enters the mass spectrometer, which then provides information on the mass-to-charge ratio of the parent molecule and its fragments.[2] The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (approximately 306.3).[2]

  • Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy and can be useful for identifying the phosphine and carboxylic acid functional groups.[2]

  • X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice.[2] This offers definitive structural confirmation.

References

A Comprehensive Technical Guide to 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2-(Diphenylphosphino)benzoic acid, a versatile organophosphorus compound widely utilized in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and key applications.

Core Properties and Data

This compound, also known as (2-Carboxyphenyl)diphenylphosphine, is a white to light yellow solid.[1][2][3][4] It is a bifunctional molecule featuring both a carboxylic acid and a phosphine group, which imparts its unique reactivity and utility as a ligand and a synthetic intermediate.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 306.30 g/mol [1][5][6][7]
Molecular Formula C₁₉H₁₅O₂P[4][5][7][8]
CAS Number 17261-28-8[1][5][6]
Melting Point 174-181 °C[6][9][10]
Appearance White to pale yellow crystals or powder[1][4]
Purity ≥97%[1][5][6]
InChI Key UYRPRYSDOVYCOU-UHFFFAOYSA-N[4][6][10]
SMILES OC(=O)c1ccccc1P(c2ccccc2)c3ccccc3[4][6][10]

Applications in Research and Development

The unique structure of this compound makes it a valuable reagent in various chemical transformations, particularly in catalysis and pharmaceutical research.

  • Homogeneous Catalysis : It serves as a crucial ligand in a multitude of transition metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Heck, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Hiyama coupling reactions.[6] Its utility also extends to being a component of catalysts used in industrial processes like the Shell higher olefin process.[2]

  • Pharmaceutical and Drug Discovery : This compound is a key building block in the synthesis of bioactive molecules and drug candidates.[3][11] It is employed in the Staudinger reduction, a reaction used for the selective modification of proteins and other biomolecules, which is valuable for studying their function.[3][9] Furthermore, its application in the Mitsunobu reaction allows for the stereospecific inversion of secondary alcohols, a critical transformation in the synthesis of chiral drug molecules.[12][13]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are critical for its effective use. Below are protocols for its synthesis.

Synthesis Protocol 1: Hydrolysis of Methyl Ester

This method involves the hydrolysis of a methyl ester precursor.[11]

  • Reaction Setup : To a stirring solution of 2-diphenylphosphinoylbenzoic acid methyl ester (1.45 g, 4.53 mmol) in a 1:1 mixture of tetrahydrofuran and water (16 mL), add lithium hydroxide hydrate (4.0 g, 90 mmol) at room temperature.

  • Reaction Execution : Heat the resulting mixture to 70°C and stir for 12 hours.

  • Work-up and Purification : After cooling the reaction to room temperature, dilute the mixture with ethyl acetate. Pour the solution into a 10% citric acid solution. Separate the organic layer and concentrate it. Purify the residue by silica gel column chromatography using a 9:1 mixture of dichloromethane and methanol as the eluent to obtain the final product.

Synthesis Protocol 2: Reaction of Sodium Diphenylphosphide

This is a classical method for preparing the target compound.[2]

  • Reagent Preparation : Prepare sodium diphenylphosphide by reacting triphenylphosphine with sodium in liquid ammonia or by reacting chlorodiphenylphosphine with an alkali metal.[14]

  • Coupling Reaction : React the prepared sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid.

  • Hydrolysis and Isolation : The resulting product is obtained after a hydrolysis step to protonate the carboxylate salt.

Synthesis Protocol 3: Photostimulated SRN1 Reaction

This method provides an alternative route using photostimulation.[15][16]

  • Reaction Conditions : The synthesis is achieved through a photostimulated reaction involving an aryl halide and a phosphide nucleophile, proceeding through a radical chain mechanism.

  • Initiation : The reaction is typically initiated by UV irradiation in a suitable solvent like liquid ammonia or dimethyl sulfoxide.

  • Propagation and Termination : The reaction propagates via a chain of radical and radical anion intermediates until the final product is formed and the chain is terminated.

Visualized Workflow and Pathways

Diagrams are essential for visualizing complex chemical processes. Below are DOT script-generated diagrams illustrating a synthesis pathway and a key reaction application.

G Synthesis of this compound A 2-Diphenylphosphinoylbenzoic acid methyl ester B LiOH·H₂O, THF/H₂O A->B 1. C Heat (70°C, 12h) B->C 2. D Hydrolysis C->D 3. F Purification (Column Chromatography) D->F 4. Work-up E This compound F->E 5. Isolate

Caption: Workflow for the synthesis of this compound via hydrolysis.

G Application in Mitsunobu Reaction cluster_reactants Reactants cluster_products Products A Secondary Alcohol (R-OH) G Mitsunobu Reaction (Stereospecific Inversion) A->G B This compound B->G C Azodicarboxylate (e.g., DEAD) C->G D Inverted Ester E Hydrazine dicarboxylate F Phosphine Oxide G->D G->E G->F

Caption: Role of this compound in the Mitsunobu reaction.

References

2-(Diphenylphosphino)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-(Diphenylphosphino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

This compound is a white to light yellow solid. General chemical principles and available data on similar compounds suggest that it is soluble in polar organic solvents. This solubility is attributed to the polar carboxylic acid group, which can engage in hydrogen bonding, and the large diphenylphosphino group, which contributes to van der Waals interactions. Solvents in which it is reported to be soluble include:

  • Alcohols (e.g., methanol, ethanol)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents has not been published. Researchers requiring this data for applications such as reaction optimization, purification, or formulation will need to determine it experimentally. The following table is provided as a template for recording such data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol
Ethanol
Acetone
Dichloromethane
Tetrahydrofuran (THF)
Toluene
User-defined solvent

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette. To prevent precipitation or crystallization, immediately filter the solution using a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Weighing: Once the solvent is completely removed and the vial has returned to room temperature, weigh the vial containing the dried solid.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(mass of vial + solid) - (mass of empty vial)] / (volume of supernatant withdrawn in mL) * 100

UV/Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorbance in the chosen solvent.

Materials:

  • All materials from the gravimetric method

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a serial dilution of the stock solution to create a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method.

  • Dilution of Saturated Solution: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to working with this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Add excess this compound to solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate 24-48 hours settle Allow solid to settle equilibrate->settle min. 2 hours sample Withdraw and filter supernatant settle->sample gravimetric Gravimetric: Evaporate solvent and weigh residue sample->gravimetric spectroscopic Spectroscopic: Dilute and measure absorbance sample->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate

Caption: A generalized workflow for the experimental determination of solubility.

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction Steps r1 2-Chlorobenzoic acid step2 Coupling Reaction r1->step2 r2 Chlorodiphenylphosphine step1 Formation of Diphenylphosphine Sodium r2->step1 step1->step2 step3 Hydrolysis step2->step3 product This compound step3->product

Caption: A simplified synthesis pathway for this compound.

A Technical Guide to the Physicochemical Properties of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of a key physicochemical property—the melting point—of 2-(Diphenylphosphino)benzoic acid (CAS 17261-28-8). It includes aggregated data from multiple suppliers, a standardized experimental protocol for its determination, and a visual representation of the experimental workflow.

Core Physicochemical Data: Melting Point

This compound is an organophosphorus compound that presents as a white to pale yellow solid.[1][2] Its melting point is a critical parameter for material characterization, purity assessment, and handling. While various sources report a range, a general consensus is observed.

The reported melting point for this compound typically falls within a range of 172°C to 181°C. This range is documented by numerous chemical suppliers and databases.[2][3][4][5][6][7] A summary of values from prominent sources is presented below.

Table 1: Reported Melting Point of this compound

Reported Melting Point Range (°C)Source(s)
174-181Sigma-Aldrich, LookChem, ChemicalBook[3][4][6][7]
172.0-181.0Thermo Scientific Chemicals[5][8]
177.0-181.0Fisher Scientific[9]

The slight variations in the reported ranges can be attributed to the purity of the material, with a narrower range generally indicating higher purity. The values are typically determined from the literature ("lit.") provided by these suppliers.[3][4]

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point of a crystalline solid like this compound is accurately determined using the capillary melting point method. This standard procedure involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Objective: To determine the melting range of a solid sample of this compound.

Materials and Equipment:

  • This compound sample

  • Mortar and pestle

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound onto a clean, dry watch glass. Using a mortar and pestle, gently grind the solid into a fine, uniform powder. This ensures efficient and even heat transfer.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the powder will be forced into the tube.

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Repeat until the sample height inside the tube is approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the sample is positioned for clear observation through the magnifying eyepiece or digital camera.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary heating to quickly identify a rough range.

  • Controlled Heating: For an accurate measurement, set the apparatus to heat at a controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting range.

  • Observation and Recording:

    • Record the temperature (T1) at which the first drop of liquid appears within the solid matrix.

    • Continue heating and observation.

    • Record the temperature (T2) at which the entire solid sample has completely transitioned into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For high-purity, non-hygroscopic compounds, this range should be narrow (≤ 2°C).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination protocol described above.

MeltingPointWorkflow start Start prep Sample Preparation: Grind solid into a fine powder start->prep load Capillary Loading: Pack powder into capillary tube (2-3 mm) prep->load setup Instrument Setup: Place capillary in apparatus load->setup heat Controlled Heating: Ramp temperature at 1-2°C per minute setup->heat observe Observation: Monitor sample for phase transition heat->observe record_t1 Record T1: First liquid drop appears observe->record_t1 Phase change begins record_t2 Record T2: All solid has melted record_t1->record_t2 Continue heating report Report Result: Melting range (T1 - T2) record_t2->report end_node End report->end_node

Caption: Workflow for determining melting point via the capillary method.

References

An In-depth Technical Guide to the ¹H NMR Spectra of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2-(diphenylphosphino)benzoic acid, a key building block in organic synthesis and catalysis. This document details experimental protocols, presents spectral data in various solvents, and offers a logical workflow for spectral analysis, empowering researchers to confidently identify and characterize this compound.

Introduction

This compound is a bifunctional organophosphorus compound featuring a carboxylic acid and a diphenylphosphino group. Its unique structure makes it a valuable ligand in transition-metal catalysis and a versatile intermediate in the synthesis of more complex molecules. Accurate characterization of this compound is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose. This guide will delve into the intricacies of its proton NMR spectrum, providing clarity on chemical shifts, coupling constants, and the influence of solvent choice.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of this compound is crucial for reproducibility and accurate data interpretation.

2.1. Sample Preparation

  • Analyte: this compound (purity ≥97%).

  • Solvents: Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice of solvent can significantly impact the chemical shifts, particularly of the acidic proton.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Procedure:

    • Accurately weigh the desired amount of this compound and transfer it to a clean, dry NMR tube.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be necessary.

2.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30 (or equivalent)
Number of Scans16 - 64 (depending on concentration)
Relaxation Delay1.0 - 2.0 s
Acquisition Time~4 s
Spectral Width-2 to 14 ppm
Temperature298 K (25 °C)

Data Presentation and Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the benzoic acid and diphenylphosphino moieties, as well as the carboxylic acid proton. The chemical shifts and multiplicities are influenced by the electronic effects of the substituents and through-space interactions.

3.1. ¹H NMR Spectral Data

The following tables summarize the ¹H NMR data for this compound in two common deuterated solvents.

Table 1: ¹H NMR Data in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (broad)s1H-COOH
7.95 - 7.85m1HAr-H
7.55 - 7.45m1HAr-H
7.40 - 7.20m12HAr-H (PPh₂) and Ar-H

Note: The aromatic region often presents as a complex set of overlapping multiplets.

Table 2: Estimated ¹H NMR Data in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 (very broad)s1H-COOH
8.10 - 8.00m1HAr-H
7.50 - 7.20m13HAr-H (PPh₂) and Ar-H

3.2. Spectral Interpretation

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield. Its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d₆, a hydrogen-bond accepting solvent, the signal is typically found around 13 ppm. In the less polar CDCl₃, it appears further upfield, often as a very broad signal that can be difficult to integrate precisely.

  • Aromatic Protons (Ar-H): The protons on the benzoic acid ring and the two phenyl rings of the phosphino group resonate in the aromatic region (typically 7.0-8.2 ppm).

    • The protons on the substituted benzoic acid ring are distinct from those on the diphenylphosphino group. The proton ortho to the carboxylic acid group is often the most deshielded due to the anisotropic effect of the carbonyl group.

    • The ten protons of the diphenylphosphino group typically appear as a complex multiplet.

    • Due to the ortho substitution pattern and the presence of the bulky diphenylphosphino group, the signals for the benzoic acid protons are often complex and may overlap with the signals from the PPh₂ group.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the ¹H NMR analysis of this compound.

experimental_workflow Experimental Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Parameters transfer->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process baseline Baseline Correction process->baseline integrate Integration baseline->integrate reference Reference to TMS integrate->reference

Caption: A flowchart outlining the key steps in acquiring a ¹H NMR spectrum.

spectral_analysis_flow Logical Workflow for Spectral Interpretation start Obtain Processed ¹H NMR Spectrum identify_regions Identify Key Spectral Regions (Aliphatic, Aromatic, Acidic) start->identify_regions assign_cooh Assign Broad Singlet to -COOH Proton identify_regions->assign_cooh analyze_aromatic Analyze Complex Multiplets in Aromatic Region identify_regions->analyze_aromatic integrate_signals Integrate All Signals assign_cooh->integrate_signals analyze_aromatic->integrate_signals check_ratio Verify Proton Ratio (1H : 14H) integrate_signals->check_ratio final_structure Confirm Structure of This compound check_ratio->final_structure

Caption: A decision-making flowchart for the analysis of the ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed framework for understanding and utilizing ¹H NMR spectroscopy for the characterization of this compound. By following the outlined experimental protocols and employing the provided spectral data and interpretation logic, researchers can confidently verify the structure and purity of this important chemical compound. The presented workflows offer a systematic approach to both the experimental and analytical aspects of ¹H NMR, ensuring reliable and reproducible results.

An In-depth Technical Guide to the 13C NMR Data of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2-(diphenylphosphino)benzoic acid. This document is intended to be a valuable resource for researchers and scientists working with this compound, particularly in the fields of catalysis, materials science, and drug development where detailed structural elucidation is critical.

Introduction

This compound is a versatile organophosphorus compound widely utilized as a ligand in catalysis and as a building block in the synthesis of more complex molecules. A thorough understanding of its structural features is paramount for its effective application. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide presents the available 13C NMR data for this compound, a detailed experimental protocol for data acquisition, and a structural diagram to aid in the interpretation of the spectral data.

Molecular Structure and Carbon Numbering

To facilitate the discussion of the 13C NMR data, the chemical structure of this compound with a systematic numbering of the carbon atoms is presented below.

Caption: Molecular structure of this compound with carbon numbering.

13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been reported in the literature. The following table summarizes the observed chemical shifts in deuterated dimethyl sulfoxide (DMSO-d6).[1] It is important to note that the definitive assignment of each signal to a specific carbon atom and the corresponding carbon-phosphorus coupling constants (nJCP) are not fully detailed in the readily available literature. The data presented here is based on a published spectrum.[1]

Chemical Shift (δ) in ppmTentative Assignment
172.67C=O (Carboxylic Acid)
140.15Quaternary Aromatic Carbon
137.36Quaternary Aromatic Carbon
135.82Aromatic CH
134.50Aromatic CH
133.54Aromatic CH
133.39Aromatic CH
133.28Aromatic CH
132.87Aromatic CH
132.02Aromatic CH
130.38Aromatic CH

Note: The assignments are tentative and require further confirmation through two-dimensional NMR experiments (e.g., HSQC, HMBC) and analysis of C-P coupling patterns. The presence of the phosphorus atom leads to through-bond J-coupling with the carbon atoms, which manifests as splitting of the carbon signals. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms.

Experimental Protocol for 13C NMR Data Acquisition

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to the compound's good solubility. Other deuterated polar organic solvents like methanol-d4 or chloroform-d can also be used, which may result in slight variations in chemical shifts.

  • Concentration: A concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a standard 13C NMR experiment on a modern spectrometer.

  • Sample Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid impurities in the spectrum.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz 1H frequency or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity. The reported data was acquired on a 101 MHz (for 13C) instrument.[1]

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of carbon chemical shifts for this compound.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to a few thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.

    • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: The chemical shifts should be referenced to the solvent peak (DMSO-d6 at 39.52 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete structural elucidation of this compound using 13C NMR spectroscopy.

G A Sample Preparation (Dissolve in DMSO-d6) B 1D 13C{1H} NMR Acquisition A->B C Data Processing (FT, Phasing, Referencing) B->C D Initial Spectrum with Chemical Shifts C->D E 2D NMR Experiments (HSQC, HMBC) D->E F Analysis of C-P Coupling (Doublets, Multiplets) D->F G Definitive Signal Assignment E->G F->G H Complete Structural Characterization G->H

Caption: Workflow for 13C NMR analysis of this compound.

Conclusion

This technical guide has summarized the available 13C NMR data for this compound and provided a detailed experimental protocol for its acquisition. While the precise assignment of all carbon signals and their coupling constants to the phosphorus atom requires further investigation using advanced NMR techniques, the information presented here serves as a foundational reference for researchers. The provided workflow and structural diagrams offer a clear path for a complete and accurate spectral interpretation, which is essential for the quality control and structural verification of this important chemical compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(diphenylphosphino)benzoic acid. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.

Introduction

This compound is an organophosphorus compound with the chemical formula (C₆H₅)₂PC₆H₄CO₂H.[1] It is a solid material soluble in polar organic solvents and is utilized as a ligand in catalysis.[1] Infrared spectroscopy is a powerful analytical technique for the structural elucidation of such molecules, as it provides information about the vibrational modes of the functional groups present. In this compound, the key functional groups are the carboxylic acid (-COOH), the diphenylphosphino group (-P(C₆H₅)₂), and the phenyl rings.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the expected and observed characteristic absorption frequencies.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H stretching (hydrogen-bonded)Carboxylic AcidBroad, Strong
3100 - 3000C-H stretching (aromatic)Phenyl RingsMedium
1760 - 1690C=O stretchingCarboxylic AcidStrong
1600 - 1450C=C stretching (in-ring)Phenyl RingsMedium
1440 - 1395O-H bendingCarboxylic AcidMedium
1320 - 1210C-O stretchingCarboxylic AcidStrong
1200 - 1050P-Phenyl stretchingDiphenylphosphinoMedium
950 - 910O-H bending (out-of-plane)Carboxylic AcidBroad, Medium
800 - 700P-Phenyl deformationDiphenylphosphinoMedium
900 - 675C-H bending (out-of-plane, "oop")Phenyl RingsStrong

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet or ATR) and the physical state of the sample.

Analysis and Interpretation of the Spectrum

The FT-IR spectrum of this compound reveals key structural features:

  • Carboxylic Acid Group: The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[2][3] The strong, sharp peak typically observed around 1700 cm⁻¹ is due to the C=O (carbonyl) stretching vibration.[2][3] The presence of both a strong C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations further confirms the carboxylic acid functionality.[2]

  • Diphenylphosphino Group: The vibrations associated with the P-Phenyl linkages are expected in the regions of 1200-1050 cm⁻¹ and 800-700 cm⁻¹.[4] These bands can sometimes be difficult to definitively assign as they may overlap with other vibrations in the fingerprint region.[4]

  • Phenyl Groups: The presence of the phenyl rings is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹. The characteristic C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ range. Strong bands due to out-of-plane C-H bending are also expected in the 900-675 cm⁻¹ region, and their specific positions can give clues about the substitution pattern of the aromatic ring.

Experimental Protocols

The FT-IR spectrum of solid this compound can be obtained using either the Potassium Bromide (KBr) pellet method or the Attenuated Total Reflectance (ATR) technique. PubChem records indicate that spectra for this compound have been acquired using a Bruker Tensor 27 FT-IR instrument.[4]

KBr Pellet Method

This is a traditional method for obtaining high-quality spectra of solid samples.

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Thoroughly grind the 1-2 mg of the sample in the agate mortar.

  • Add 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding until a fine, homogeneous powder is obtained.

  • Transfer the powder to the die of the pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.

  • A background spectrum of a pure KBr pellet should be recorded under the same conditions and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials:

  • This compound (a small amount of powder)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

Procedure:

  • Record a background spectrum with the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the spectrum under the same conditions as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • The instrument software will automatically perform the ATR correction.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the FT-IR spectrum of this compound.

FTIR_Analysis_Workflow Workflow for FT-IR Analysis of this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation KBr_prep KBr Pellet (Grind sample with KBr and press) BG_scan Record Background Spectrum KBr_prep->BG_scan Place in spectrometer ATR_prep ATR (Place sample on crystal) ATR_prep->BG_scan Place in spectrometer Sample_scan Record Sample Spectrum BG_scan->Sample_scan Load sample Correction Background Subtraction / ATR Correction Sample_scan->Correction Peak_picking Peak Picking and Integration Correction->Peak_picking Func_group_ID Identify Functional Group Regions (O-H, C=O, C-H, P-Ph) Peak_picking->Func_group_ID Compare_lit Compare with Literature Data and Spectral Databases Func_group_ID->Compare_lit Assign_peaks Assign Vibrational Modes to Peaks Compare_lit->Assign_peaks Structure_confirm Structural Confirmation Assign_peaks->Structure_confirm

References

Unveiling the Solid-State Architecture of 2-(Diphenylphosphino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-(Diphenylphosphino)benzoic acid, a compound of significant interest in coordination chemistry and catalysis. The following sections detail the precise three-dimensional arrangement of the molecule in the solid state, as determined by single-crystal X-ray diffraction, and provide the experimental protocol for this determination.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 176234. The associated scientific publication can be accessed via the Digital Object Identifier (DOI) 10.1021/ic010600e.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis.

ParameterValue
Empirical formulaC₁₉H₁₅O₂P
Formula weight306.30
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a9.782(2) Å
b16.013(3) Å
c10.153(2) Å
α90°
β108.45(3)°
γ90°
Volume1509.4(5) ų
Z4
Calculated density1.348 Mg/m³
Absorption coefficient0.190 mm⁻¹
F(000)640
Data collection
DiffractometerBruker SMART APEX
Radiation sourceMoKα
Theta max28.29°
Refinement
R-factor (R1)0.0457
Weighted R-factor (wR2)0.1198
Goodness-of-fit (S)1.035
Selected Bond Lengths

The table below presents a selection of key intramolecular bond distances.

BondLength (Å)
P(1)-C(1)1.834(2)
P(1)-C(7)1.832(2)
P(1)-C(13)1.839(2)
C(18)-O(1)1.259(3)
C(18)-O(2)1.270(3)
C(13)-C(18)1.498(3)
Selected Bond Angles

Key intramolecular bond angles are provided in the following table.

AtomsAngle (°)
C(1)-P(1)-C(7)102.51(9)
C(1)-P(1)-C(13)101.83(9)
C(7)-P(1)-C(13)103.41(9)
O(1)-C(18)-O(2)123.4(2)
O(1)-C(18)-C(13)118.5(2)
O(2)-C(18)-C(13)118.1(2)

Experimental Protocol

The determination of the crystal structure of this compound involved the following key steps:

Crystal Growth

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in an appropriate organic solvent system.

Data Collection

A suitable single crystal was mounted on a Bruker SMART APEX CCD area detector diffractometer. The crystal was maintained at a constant temperature of 293(2) K during data collection. The diffractometer was equipped with a graphite-monochromated MoKα radiation source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete dataset.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package for integration of the diffraction spots. The structure was solved by direct methods using the SHELXS software and refined by full-matrix least-squares on F² using the SHELXL software. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement cluster_output Final Output synthesis Synthesis of this compound purification Purification synthesis->purification synthesis->purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth purification->crystal_growth purification->crystal_growth purification->crystal_growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection crystal_growth->crystal_selection crystal_growth->crystal_selection crystal_growth->crystal_selection crystal_growth->crystal_selection data_collection Data Collection (Bruker SMART APEX, MoKα) crystal_selection->data_collection crystal_selection->data_collection crystal_selection->data_collection crystal_selection->data_collection crystal_selection->data_collection data_processing Data Processing (SAINT) data_collection->data_processing data_collection->data_processing data_collection->data_processing data_collection->data_processing data_collection->data_processing structure_solution Structure Solution (SHELXS - Direct Methods) data_processing->structure_solution data_processing->structure_solution data_processing->structure_solution data_processing->structure_solution data_processing->structure_solution structure_refinement Structure Refinement (SHELXL - Full-matrix least-squares) structure_solution->structure_refinement structure_solution->structure_refinement structure_solution->structure_refinement structure_solution->structure_refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation structure_refinement->validation structure_refinement->validation structure_refinement->validation structure_refinement->validation validation->validation validation->validation tables Crystallographic Tables validation->tables validation->tables validation->tables cif CIF File (CCDC 176234) validation->cif validation->cif tables->cif

Caption: Experimental workflow for the crystal structure determination.

An In-depth Technical Guide to the Safety of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-(Diphenylphosphino)benzoic acid (CAS No. 17261-28-8), a compound commonly utilized as a ligand in various cross-coupling reactions. The following sections detail the hazardous properties, toxicological data, handling procedures, and emergency protocols associated with this chemical, presented in a format designed for easy reference and implementation in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary health hazards are related to acute toxicity, skin and eye irritation, and potential for respiratory irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[2][3][4]
Hazardous to the Aquatic Environment, Long-termChronic 2H411: Toxic to aquatic life with long lasting effects.

Signal Word: Warning[2][3]

Hazard Pictograms:

  • GHS07: Exclamation Mark

  • GHS09: Environment

Toxicological Data

The toxicological profile of this compound has been determined through various studies. The following table summarizes the available quantitative data on its acute toxicity.

Table 2: Acute Toxicity Data

Route of ExposureSpeciesTestValueReference
OralRat (male/female)LD50850 mg/kg bw[1]
InhalationRat (male/female)LC503 mg/L air (nominal)[1]
DermalRabbit (male/female)LD502000 mg/kg bw[1]
Aquatic ToxicityDaphnia magnaEC50 (48 h)3.7 mg/L[1]

Experimental Protocols

The toxicological data presented are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not publicly available, the methodologies outlined in the relevant OECD guidelines provide a detailed framework for how these tests are conducted.

OECD Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for determining the median lethal dose (LD50) of a substance when administered orally.

  • Principle: A single dose of the test substance is administered to a group of experimental animals (typically rats) by gavage.[5]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents of a single sex (females are often preferred and should be nulliparous and non-pregnant) are used. At least 5 animals are used per dose level.[1]

    • Housing and Feeding: Animals are housed in a controlled environment with a temperature of 22°C (± 3°) and relative humidity of 30-70%.[1] Standard laboratory diet and drinking water are provided ad libitum.

    • Dose Administration: The test substance is administered in a single dose via a stomach tube or suitable intubation cannula. The volume of liquid administered should not exceed a certain limit depending on the size of the test animal.

    • Observation Period: Animals are observed for mortality, clinical signs (such as tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma), and changes in body weight for at least 14 days.[1]

    • Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.[1]

    • Data Analysis: The LD50 is calculated using a recognized statistical method.

OECD Guideline 403: Acute Inhalation Toxicity

This guideline details the methodology for assessing the toxicity of a substance upon inhalation.

  • Principle: Animals are exposed to the test substance, dispersed as a gas, vapor, or aerosol, in a specially designed inhalation chamber for a defined period.[4][6][7]

  • Methodology:

    • Animal Selection: Typically, young adult rats are used.[6][7]

    • Exposure System: A dynamic airflow inhalation exposure system is used to maintain a constant and uniform concentration of the test substance in the breathing zone of the animals.[6]

    • Exposure Conditions: The standard exposure duration is 4 hours.[6][7] At least three concentrations are typically tested.

    • Observation Period: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[4][6][7] Body weights are recorded regularly.

    • Pathology: All animals undergo a gross necropsy at the end of the study.

    • Data Analysis: The LC50 (median lethal concentration) is determined.

OECD Guideline 402: Acute Dermal Toxicity

This guideline describes the procedure for evaluating the toxicity of a substance applied to the skin.

  • Principle: The test substance is applied to a shaved area of the skin of the test animals (often rabbits or rats) for a 24-hour period.[8]

  • Methodology:

    • Animal Selection: Healthy young adult animals with intact skin are used.[2][9]

    • Preparation of Animal: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

    • Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing.[8]

    • Observation Period: Animals are observed for signs of toxicity and skin reactions for at least 14 days. Body weight is monitored weekly.[8]

    • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

    • Data Analysis: The dermal LD50 is calculated.

OECD Guideline 406: Skin Sensitization

This guideline provides methods to assess the potential of a substance to cause skin sensitization. The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are two commonly used methods.[3][10]

  • Principle: The test involves an initial induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic response.[11]

  • Methodology (GPMT as an example):

    • Animal Selection: Young adult guinea pigs are used.[3]

    • Induction Phase: This involves both intradermal injections of the test substance (with and without adjuvant) and a topical application to the same area.[3]

    • Rest Period: A rest period of 10 to 14 days follows the induction phase to allow for the development of an immune response.[11]

    • Challenge Phase: A topical application of the test substance is made to a fresh, untreated area of the skin.

    • Observation: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.[3]

    • Evaluation: The incidence and severity of the skin reactions in the test group are compared to a non-sensitized control group.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Table 3: Handling and Storage Recommendations

AspectRecommendation
Handling Handle in a well-ventilated place.[1] Avoid formation of dust and aerosols.[1] Avoid contact with skin and eyes.[1][2] Use non-sparking tools.[1] Do not eat, drink, or smoke when using this product.[2]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Store apart from foodstuff containers or incompatible materials.[1]
Exposure Controls and Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear impervious clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter type N95 (US) or type P2 (EN 143).[3]
First-Aid Measures

Table 5: First-Aid Procedures

Exposure RouteFirst-Aid Measure
Inhalation Remove person to fresh air and keep comfortable for breathing.[2] If breathing is difficult, give oxygen.[6][7] Get medical attention if you feel unwell.[6]
Skin Contact Wash with plenty of water.[1] If skin irritation or rash occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[6]
Ingestion Rinse mouth.[1] Get medical help.[1] Do NOT induce vomiting.
Fire-Fighting and Spill-Response Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards from Combustion: May emit carbon oxides and phosphorus oxides.[6]

  • Spill Response:

    • Evacuate personnel to safe areas.

    • Wear personal protective equipment.

    • Avoid dust formation.[1]

    • Sweep up and shovel into suitable containers for disposal.[7]

    • Do not let the chemical enter drains.[7]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and the logical relationships between hazard identification and response.

Hazard_Identification_and_Response cluster_hazard_id Hazard Identification cluster_exposure_routes Potential Exposure Routes cluster_first_aid First-Aid Measures H302 H302: Harmful if swallowed Ingestion Ingestion H302->Ingestion H332 H332: Harmful if inhaled Inhalation Inhalation H332->Inhalation H315 H315: Causes skin irritation Skin_Contact Skin Contact H315->Skin_Contact H319 H319: Causes serious eye irritation Eye_Contact Eye Contact H319->Eye_Contact H317 H317: May cause allergic skin reaction H317->Skin_Contact H335 H335: May cause respiratory irritation H335->Inhalation FA_Ingestion Rinse mouth, get medical help Ingestion->FA_Ingestion If exposed FA_Inhalation Move to fresh air, get medical help Inhalation->FA_Inhalation If exposed FA_Skin Wash with water, remove contaminated clothing Skin_Contact->FA_Skin If exposed FA_Eye Rinse with water for several minutes Eye_Contact->FA_Eye If exposed

Caption: Relationship between GHS hazards, exposure routes, and first-aid.

PPE_Selection_Workflow cluster_ppe Required Personal Protective Equipment Start Handling this compound Assess_Task Assess Task and Potential for Exposure Start->Assess_Task Eye_Protection Wear safety goggles with side-shields Assess_Task->Eye_Protection Hand_Protection Wear chemical resistant gloves (e.g., nitrile) Eye_Protection->Hand_Protection Body_Protection Wear a lab coat or impervious clothing Hand_Protection->Body_Protection Respiratory_Protection Is ventilation inadequate or dust present? Body_Protection->Respiratory_Protection Use_Respirator Use N95/P2 respirator Respiratory_Protection->Use_Respirator Yes Proceed Proceed with work Respiratory_Protection->Proceed No Use_Respirator->Proceed

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Spill_Response_Procedure cluster_small_spill Small Spill Response Spill Spill of this compound Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert supervisor and colleagues Evacuate->Alert Assess Assess spill size and risk Alert->Assess Small_Spill Small Spill Assess->Small_Spill Minor Large_Spill Large Spill Assess->Large_Spill Major Don_PPE Don appropriate PPE (gloves, goggles, respirator) Small_Spill->Don_PPE Call_EHS Contact Environmental Health & Safety Large_Spill->Call_EHS Contain Cover with absorbent material (e.g., vermiculite) Don_PPE->Contain Collect Carefully sweep up, avoiding dust generation Contain->Collect Dispose Place in a sealed container for hazardous waste Collect->Dispose Decontaminate Clean spill area with soap and water Dispose->Decontaminate

Caption: Step-by-step procedure for responding to a chemical spill.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 6: Physical and Chemical Properties

PropertyValue
Molecular Formula C19H15O2P[11][12]
Molecular Weight 306.30 g/mol [3][11][12]
Appearance White to yellow solid/powder[11]
Melting Point 174-181 °C[3][11]
Boiling Point 451 °C at 760 mmHg[11]
Flash Point 226.5 °C[11]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[11]
log Pow 2.9

Conclusion

This compound is a valuable reagent in synthetic chemistry, but it presents several health hazards that necessitate careful handling and adherence to safety protocols. Researchers and laboratory personnel must be fully aware of its acute toxicity, irritant properties, and the potential for skin sensitization. By implementing the control measures, personal protective equipment, and emergency procedures outlined in this guide, the risks associated with the use of this compound can be effectively managed, ensuring a safe research environment.

References

A Technical Guide to 2-(Diphenylphosphino)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Applications in Palladium-Catalyzed Cross-Coupling Reactions.

Introduction

2-(Diphenylphosphino)benzoic acid is a versatile monodentate phosphine ligand, distinguished by the presence of a carboxylic acid group. This feature imparts unique solubility characteristics and offers a potential handle for anchoring to solid supports. Its electron-rich nature and steric bulk make it an effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. This guide provides a comprehensive overview of the commercial suppliers of this compound, its key properties, and its application in pivotal cross-coupling reactions, complete with a detailed experimental protocol and workflow visualizations.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent vendors.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich (Aldrich)45488597%1 g, 5 g
Thermo Scientific Chemicals (Acros Organics)AC38293001098%1 g, 5 g
Aladdin ScientificD102802≥97%1 g, 5 g, 25 g
Santa Cruz Biotechnologysc-224097≥97%1 g, 5 g
Lumora ChemicalsDYT-OI-56297%Custom (mg, g, kg)

Physicochemical Properties:

  • CAS Number: 17261-28-8

  • Molecular Formula: C₁₉H₁₅O₂P

  • Molecular Weight: 306.30 g/mol

  • Appearance: White to off-white crystalline powder

  • Melting Point: 174-181 °C

  • Solubility: Soluble in many organic solvents such as dichloromethane, chloroform, and toluene.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a highly effective ligand for several classes of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle with three key steps: oxidative addition, transmetalation (for Suzuki, and Stille reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. It involves the reaction of an organoboron compound with an aryl, vinyl, or alkyl halide or triflate.

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in organometallic chemistry. The ligand, such as this compound, plays a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation (R'-B(OR)₂) ArPdR->Pd0 Reductive Elimination (Ar-R') L = this compound L = this compound Ar-X = Aryl Halide Ar-X = Aryl Halide R'-B(OR)₂ = Boronic Acid/Ester R'-B(OR)₂ = Boronic Acid/Ester Ar-R' = Biaryl Product Ar-R' = Biaryl Product

Suzuki-Miyaura Catalytic Cycle
The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl amines.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions, with the key difference being the involvement of an amine and a base.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)L₂(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR'R'') L = this compound L = this compound Ar-X = Aryl Halide Ar-X = Aryl Halide HNR'R'' = Amine HNR'R'' = Amine Ar-NR'R'' = Aryl Amine Product Ar-NR'R'' = Aryl Amine Product

Buchwald-Hartwig Amination Catalytic Cycle

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve the palladium(II) acetate and this compound in the toluene portion of the solvent.

  • Reaction Initiation: Add the catalyst solution to the reaction flask via syringe, followed by the water portion of the solvent.

  • Heating: The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Weigh Reactants: Aryl Halide, Boronic Acid, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reactants->Inert Addition Add Catalyst Solution & Water Inert->Addition Catalyst Prepare Catalyst Solution: Pd(OAc)₂ + Ligand in Toluene Catalyst->Addition Heating Heat to 80-100 °C with Stirring Addition->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Cooldown Cool to Room Temperature Monitoring->Cooldown Extraction Phase Separation & Extraction Cooldown->Extraction Drying Dry Organic Layer (Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Biaryl Product Purification->Product

Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

This compound is a valuable and commercially accessible ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk, electronic properties, and the presence of a carboxylic acid functional group makes it a versatile tool for synthetic chemists in academia and industry. The provided information on its commercial availability, physicochemical properties, and its role in key catalytic cycles, along with a detailed experimental protocol and workflow, serves as a comprehensive resource for researchers and drug development professionals seeking to employ this ligand in their synthetic endeavors. As with any chemical process, appropriate safety precautions and optimization of reaction conditions are paramount for successful and reproducible results.

References

Stability and Storage of 2-(Diphenylphosphino)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(diphenylphosphino)benzoic acid, a critical organophosphorus compound utilized as a ligand in various catalytic reactions, including cross-coupling reactions central to pharmaceutical development. Understanding its stability profile is paramount for ensuring experimental reproducibility and maintaining the integrity of this crucial reagent.

Core Stability Profile and Storage Recommendations

This compound is a solid that is generally stable under standard laboratory conditions when stored correctly. However, its phosphine group is susceptible to oxidation, and the compound itself is hygroscopic. Adherence to proper storage and handling protocols is essential to prevent degradation.

Summary of Storage and Stability Data
ParameterRecommendation/ObservationCitation
Storage Temperature Cool, room temperature.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).
Container Tightly closed container.
Environment Dry, well-ventilated place.
Light Exposure While specific data on photodegradation is limited, storage in a dark place is a general best practice for complex organic molecules.
Hygroscopicity The compound is hygroscopic.
Incompatible Materials Strong oxidizing agents.
Primary Degradation Pathway Oxidation of the phosphine (P(III)) to the corresponding phosphine oxide (P(V)).[1]

Degradation Pathways

The primary degradation pathway for this compound, like other phosphine ligands, is the oxidation of the phosphorus atom.[1] This results in the formation of 2-(diphenylphosphoryl)benzoic acid, which is inactive as a ligand in many catalytic cycles. This oxidation can be initiated by atmospheric oxygen, especially in the presence of moisture, or by other oxidizing agents.

2-(Diphenylphosphino)benzoic_acid This compound (P(III)) 2-(Diphenylphosphoryl)benzoic_acid 2-(Diphenylphosphoryl)benzoic acid (P(V) - Inactive) 2-(Diphenylphosphino)benzoic_acid->2-(Diphenylphosphoryl)benzoic_acid Oxidizing_Agent Oxidizing Agent (e.g., O2, Peroxides) Oxidizing_Agent->2-(Diphenylphosphino)benzoic_acid

Primary degradation pathway of this compound.

Experimental Protocols

Assessing Aerobic Stability by ³¹P NMR Spectroscopy

A robust method for quantifying the aerobic stability of phosphine ligands like this compound involves monitoring its oxidation to the corresponding phosphine oxide over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Objective: To determine the rate of oxidation of this compound upon exposure to air.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • Inert atmosphere glovebox

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Sample Preparation (Inert Atmosphere): Inside a glovebox, prepare a solution of this compound (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL).

  • Initial Spectrum Acquisition: Transfer the solution to an NMR tube and seal it. Acquire an initial ³¹P NMR spectrum. A single peak corresponding to the pure phosphine should be observed.

  • Exposure to Air: Unseal the NMR tube to expose the solution to the ambient atmosphere.

  • Time-Course Monitoring: Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., every 30, 60, or 120 minutes, depending on the expected stability).

  • Data Analysis:

    • Monitor the decrease in the integral of the peak corresponding to this compound.

    • Simultaneously, monitor the increase in the integral of the new peak corresponding to 2-(diphenylphosphoryl)benzoic acid, which will appear at a different chemical shift.

    • The rate of conversion provides a quantitative measure of the ligand's stability in the presence of air.

Application in Catalysis: The Buchwald-Hartwig Amination

This compound is a widely used ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for the formation of C-N bonds.[3][4] The stability and performance of the ligand are critical for the efficiency of the catalytic cycle.

cluster_catalyst Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) Ligand_Exchange Amine Coordination Intermediate [L-Pd(II)(Ar)(NHR₂)]+X⁻ OxAdd->Ligand_Exchange + R₂NH - X⁻ Amine Amine (R₂NH) Base Base Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination Deprotonation by Base Product Aryl Amine (Ar-NR₂) Reductive_Elimination->Product Pd0_regen Pd(0)L (Regenerated Catalyst) Reductive_Elimination->Pd0_regen Regeneration

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The stability of this compound is crucial for its effective use in research and development. By adhering to the recommended storage conditions—maintaining a cool, dry, and inert environment—and by being mindful of its primary degradation pathway through oxidation, researchers can ensure the reagent's integrity and performance. The provided experimental protocol for assessing aerobic stability offers a practical method for quality control and stability studies. A thorough understanding of these factors will contribute to more reliable and reproducible results in synthetic chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2-(Diphenylphosphino)benzoic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and vinylaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. The choice of the phosphine ligand is critical for the efficiency and scope of the reaction, influencing catalyst stability, reactivity, and selectivity.

While a vast array of phosphine ligands have been developed and successfully employed in Suzuki-Miyaura coupling, detailed application data for 2-(diphenylphosphino)benzoic acid is not extensively available in the reviewed scientific literature. This document, therefore, provides a general framework and protocol for employing a phosphine ligand like this compound in Suzuki coupling reactions, based on established principles of the reaction. The provided protocols and data tables are representative of typical Suzuki-Miyaura couplings and should be adapted and optimized for specific substrates and reaction conditions.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for a generic Suzuki-Miyaura coupling reaction. This data is illustrative and serves as a template for recording results when using this compound as a ligand.

Table 1: Representative Data for a Generic Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)This compound (4)K₂CO₃Toluene/H₂O10012N/A
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)This compound (3)K₃PO₄Dioxane11018N/A
32-Iodopyridine3-Thiopheneboronic acidPdCl₂(PPh₃)₂ (3)This compound (6)Cs₂CO₃DMF9024N/A

N/A: Specific yield data for reactions utilizing this compound as a ligand is not available in the reviewed literature. The table represents a template for data collection.

Experimental Protocols

The following is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol should be considered a starting point and may require optimization for specific substrates when using this compound as the ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium precursor (0.02 mmol), this compound (0.04 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide). If a biphasic system is used, add the degassed water.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure coupled product.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Boronic Acid, Base, Pd Source, Ligand setup Combine Reagents in Schlenk Flask reagents->setup solvent Prepare Degassed Solvent solvent->setup degas Degas Mixture setup->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extraction quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition diarylpalladium R¹-Pd(II)L₂-R² pd2_complex->diarylpalladium transmetalation Transmetalation diarylpalladium->pd0 reductive_elimination Reductive Elimination reagents R¹-X (Aryl Halide) reagents->pd2_complex boronic_acid R²-B(OR)₂ (Boronic Acid) + Base boronic_acid->diarylpalladium product R¹-R² (Coupled Product) product->pd0

Application Notes and Protocols for 2-(Diphenylphosphino)benzoic Acid in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides or pseudohalides and amines. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of a wide array of compounds, including active pharmaceutical ingredients and organic electronic materials. The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig amination, influencing catalyst activity, stability, and substrate scope.

This document provides detailed application notes and protocols for the use of 2-(Diphenylphosphino)benzoic acid as a ligand in the Buchwald-Hartwig amination. While a relatively less explored ligand in this specific context compared to bulky biarylphosphine ligands, its unique structure, featuring a carboxylic acid moiety, offers potential advantages in terms of catalyst solubility, stability, and reactivity through secondary interactions. These notes are intended to serve as a comprehensive guide for researchers looking to employ and evaluate this ligand in their synthetic endeavors.

Ligand Profile: this compound

PropertyValue
Chemical Formula C₁₉H₁₅O₂P
Molecular Weight 306.30 g/mol
Appearance White to off-white solid
CAS Number 17261-28-8
Key Structural Feature A diphenylphosphino group ortho to a carboxylic acid on a benzene ring.

The presence of the carboxylic acid group can influence the ligand's electronic properties and its coordination to the palladium center. It may also impart different solubility characteristics to the catalyst complex and potentially participate in the catalytic cycle through proton transfer or hemilabile coordination.

General Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps. The use of this compound as a ligand is expected to follow this general mechanistic pathway.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex [Ar-Pd(II)(NHR'R'')]L(X) OxAdd->AmineCoord + HNR'R'' Amido Amido Complex (Ar-Pd(II)-NR'R'')L AmineCoord->Amido - HX (+ Base) Amido->Pd0 Reductive Elimination Product Aryl Amine Product (Ar-NR'R'') Amido->Product Experimental_Workflow Prep Prepare Dry Glassware and Reagents Setup Reaction Setup under Inert Atmosphere Prep->Setup Reagents Add Pd Precursor, Ligand, Aryl Halide, Amine, and Base Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC/LC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Reaction Work-up: Quench, Extract, and Wash Monitor->Workup Proceed upon completion Purify Purify Product by Column Chromatography Workup->Purify Analyze Characterize Final Product (NMR, MS) Purify->Analyze Logical_Relationships Substrates Substrate Properties (Aryl Halide, Amine) Catalyst Catalyst System (Pd Source, Ligand) Substrates->Catalyst influences choice of Conditions Reaction Conditions (Base, Solvent, Temp.) Substrates->Conditions influences choice of Outcome Reaction Outcome (Yield, Selectivity, Rate) Substrates->Outcome determines feasibility and Catalyst->Conditions determines compatibility with Catalyst->Outcome directly affects Conditions->Outcome directly affects Outcome->Catalyst informs optimization of Outcome->Conditions informs optimization of

Application Notes and Protocols for the Heck Reaction Utilizing 2-(Diphenylphosphino)benzoic Acid Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The choice of ligand is critical in modulating the reactivity, stability, and selectivity of the palladium catalyst. This document provides detailed application notes and a protocol for the use of 2-(Diphenylphosphino)benzoic acid as a ligand in the Heck reaction. This ligand has demonstrated particular efficacy in the synthesis of substituted alkenes, offering high selectivity and product purity. The following protocols are based on established methodologies for the synthesis of butyl cinnamate via the coupling of bromobenzene and butyl acrylate.

Key Reaction Parameters and Optimization

The efficiency of the Heck reaction is influenced by several factors, including the choice of palladium precursor, base, solvent, and reaction temperature. For the this compound ligand, a systematic optimization of these parameters is crucial for achieving high yields and selectivity.

Table 1: Typical Reaction Components and Conditions

ComponentRecommendedRole
Palladium Precursor Palladium(II) acetate (Pd(OAc)₂)In situ generation of the active Pd(0) catalyst.
Ligand This compoundStabilizes the palladium catalyst and influences selectivity.
Aryl Halide BromobenzeneArylating agent.
Alkenyl Substrate Butyl acrylateAlkene coupling partner.
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)Neutralizes the hydrogen halide formed during the reaction.
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or TolueneSolubilizes reactants and facilitates the reaction.
Temperature 80-120 °CInfluences reaction rate.
Reaction Time 12-24 hoursTime required for reaction completion.

Experimental Protocol: Synthesis of Butyl Cinnamate

This protocol details the synthesis of butyl cinnamate from bromobenzene and butyl acrylate using a palladium/2-(diphenylphosphino)benzoic acid catalytic system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Bromobenzene

  • Butyl acrylate

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (specific molar percentage to be optimized, typically 1-5 mol%) and this compound (typically in a 1:1 to 1:2 ratio with the palladium precursor).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to ensure anaerobic conditions.

  • Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to dissolve the catalyst and ligand. Subsequently, add bromobenzene (1.0 eq), butyl acrylate (1.2-1.5 eq), and triethylamine (1.5-2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure butyl cinnamate.

Table 2: Representative Quantitative Data for Butyl Cinnamate Synthesis

EntryAryl HalideAlkeneLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneButyl AcrylateThis compoundPd(OAc)₂Et₃NDMF10024Data not available in search results

Note: While the superior performance of this compound has been noted, specific yield data from the primary literature was not available in the provided search results. The protocol is based on general Heck reaction conditions and the specific reagents mentioned in the thesis abstract.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction using this compound.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Pd(OAc)₂ and Ligand to Flask purge 2. Purge with Inert Gas setup->purge reagents 3. Add Solvent, Bromobenzene, Butyl Acrylate, and Base purge->reagents heat 4. Heat and Stir reagents->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor cool 6. Cool and Quench monitor->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify product Pure Butyl Cinnamate purify->product

Caption: General workflow for the Heck reaction.

Catalytic Cycle

The catalytic cycle of the Heck reaction with a phosphine ligand is a well-established mechanism involving a palladium(0)/palladium(II) cycle.

Heck_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L)₂ pd0->pd_aryl Oxidative Addition (Ar-X) hx HX alkene_complex [Ar-Pd(II)(alkene)(L)₂]⁺X⁻ pd_aryl->alkene_complex + Alkene insertion_product R-CH₂-CH(Ar)-Pd(II)-X(L)₂ alkene_complex->insertion_product Migratory Insertion product_complex [Product-Pd(II)-H(L)₂]⁺X⁻ insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination + Base product Substituted Alkene product_complex->product base Base base_h Base-H⁺X⁻

Caption: Simplified Heck reaction catalytic cycle.

Conclusion

This compound serves as an effective ligand for the palladium-catalyzed Heck reaction, offering the potential for high selectivity and product purity. The provided protocol offers a foundational method for the synthesis of substituted alkenes, which can be further optimized by systematically varying the reaction parameters. This methodology is a valuable tool for researchers in organic synthesis and drug development, facilitating the construction of complex molecular architectures.

Application Notes and Protocols for Sonogashira Coupling Catalyzed by Palladium and 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] The versatility and mild reaction conditions of the Sonogashira coupling have made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[3]

The choice of ligand for the palladium catalyst is crucial as it significantly influences the catalyst's stability, activity, and selectivity. While various phosphine-based ligands are commonly employed, this document focuses on the application of 2-(diphenylphosphino)benzoic acid as a ligand in palladium-catalyzed Sonogashira couplings. Although less conventional than ligands like triphenylphosphine, this compound offers unique electronic and steric properties that can potentially enhance catalytic efficiency and selectivity in certain applications.

Reaction Mechanism

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper species. The generally accepted mechanism consists of two interconnected cycles: a palladium cycle and a copper cycle.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-X]L2 Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl [Ar-Pd(II)-C≡CR']L2 Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_alkynyl->Product CuX CuX Pd_alkynyl->CuX Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation Alkyne H-C≡CR' Alkyne->Cu_acetylide Base

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a palladium(II) complex. Simultaneously, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium(II) complex, which yields the coupled product (Ar-C≡CR') and regenerates the active palladium(0) catalyst.[1]

Application of this compound as a Ligand

While direct and extensive literature on the use of this compound as a ligand specifically for the Sonogashira coupling is limited, its application in other palladium-catalyzed cross-coupling reactions, such as allylic alkylation, has demonstrated significant improvements in selectivity. The presence of both a phosphine and a carboxylic acid moiety in the same molecule allows for potential secondary interactions with the catalytic center or other reactants, which could influence the reaction outcome. The electronic properties of the phosphine are tuned by the benzoic acid group, potentially affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.

Experimental Protocols

The following protocols are representative examples of Sonogashira coupling reactions. Note that the specific conditions for a reaction using this compound as a ligand would require optimization.

General Protocol for Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the aryl iodide, terminal alkyne, and triethylamine.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd catalyst, Ligand, CuI, Solvent, Aryl Halide, Alkyne, and Base setup->reagents reaction Stir at appropriate temperature reagents->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for a Sonogashira coupling reaction.

Quantitative Data

Table 1: Representative Yields for Sonogashira Coupling of Various Aryl Halides and Alkynes
EntryAryl HalideAlkyneCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITHF/Et₃NEt₃NRT1.597
24-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIDMFEt₃N100395
33-BromopyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIDMFEt₃N100388
44-ChlorotoluenePhenylacetylenePd(dppf)Cl₂ / CuITolueneCs₂CO₃1202475
51-Iodonaphthalene1-HeptynePd(PPh₃)₄ / CuIDMFEt₃N80692

Data compiled from various sources for illustrative purposes.

Table 2: Comparison of Catalyst Loading and Turnover Number (TON)
EntryCatalyst SystemSubstratesCatalyst Loading (mol%)TON
1PdCl₂(PPh₃)₂ / CuIIodobenzene, Phenylacetylene1.097
2Pd/C4-Iodoanisole, Phenylacetylene0.2475
3Pd(dppf)Cl₂4-Bromotoluene, Phenylacetylene0.5190

TON (Turnover Number) = moles of product / moles of catalyst. Data is representative.

Logical Relationship of Catalyst Components

Catalyst_Components Catalyst Active Catalyst System Palladium Precursor (e.g., Pd(OAc)₂) Ligand (e.g., this compound) Copper(I) Co-catalyst (e.g., CuI) Product Coupled Product (Arylalkyne) Catalyst->Product Catalyzes Reactants Reactants Aryl/Vinyl Halide Terminal Alkyne Base (e.g., Et₃N) Reactants->Product Are converted to

References

Application Notes and Protocols: 2-(Diphenylphosphino)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzoic acid is a versatile monodentate phosphine ligand incorporating a carboxylic acid functional group. This unique combination of a soft phosphine donor and a hard carboxylate group allows for its application in a variety of palladium-catalyzed cross-coupling reactions. While commercial suppliers list this compound as a suitable ligand for Negishi coupling, specific literature detailing its direct application with comprehensive quantitative data and protocols for this particular reaction is limited. However, its utility has been demonstrated in the synthesis of more complex chiral ligands used in other asymmetric transformations.

This document provides an overview of the potential applications of this compound in Negishi coupling, based on general principles of palladium catalysis with phosphine ligands. It also includes a detailed protocol for a related, documented application: the synthesis of a chiral bis(amido)diphosphine ligand.

Conceptual Application in Negishi Coupling

In a typical Negishi coupling reaction, a palladium catalyst, often in the form of a Pd(0) or Pd(II) precatalyst, is combined with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. This compound can serve as such a ligand, where the diphenylphosphino group coordinates to the palladium center.

General Reaction Scheme:

Quantitative Data

As no specific studies providing a range of substrates and yields for the Negishi coupling using this compound were identified, a representative table of a closely related application is provided below. The following data is for the synthesis of a chiral ligand precursor using this compound, which highlights its utility in forming amide bonds, a reaction often requiring well-defined catalytic conditions.

Table 1: Synthesis of (1R,2R)-1,2-Bis(aminocarbonylphenyl-2′-diphenylphosphino)cyclohexane Precursor

EntryReactant 1Reactant 2Coupling ReagentSolventYield (%)Reference
1This compound(1R,2R)-(-)-1,2-DiaminocyclohexaneDCCDichloromethaneNot specified[1]

Note: The literature describes this synthesis but often does not provide a specific yield for this step, focusing on the final chiral ligand.

Experimental Protocols

Protocol 1: Representative Negishi Coupling of an Aryl Bromide with an Aryl Zinc Reagent (Hypothetical Protocol)

This protocol is a general procedure for a palladium-catalyzed Negishi cross-coupling reaction and is adapted for the use of this compound as a ligand. Researchers should optimize the conditions for their specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide (1.0 equiv)

  • Aryl zinc chloride solution (e.g., 0.5 M in THF, 1.2 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 equiv, 2 mol%) and this compound (0.04 equiv, 4 mol%).

  • Reaction Setup: To the flask, add the aryl bromide (1.0 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Stir the mixture at room temperature for 15-20 minutes to allow for ligand-metal coordination.

  • Addition of Organozinc Reagent: Slowly add the aryl zinc chloride solution (1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of (1R,2R)-1,2-Bis(aminocarbonylphenyl-2′-diphenylphosphino)cyclohexane

This protocol describes a documented application of this compound in the synthesis of a chiral ligand.[1]

Materials:

  • This compound (2.0 equiv)

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reactant Solution: In a round-bottom flask under an inert atmosphere, dissolve this compound (2.0 equiv) and (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Reagent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equiv) in dichloromethane to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the formation of the product and the consumption of the starting materials by TLC. A white precipitate of dicyclohexylurea will form as the reaction progresses.

  • Work-up: After the reaction is complete, filter off the dicyclohexylurea precipitate and wash it with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the desired bis(amido)diphosphine ligand.

Visualizations

Catalytic Cycle of Negishi Coupling

Negishi_Coupling_Cycle cluster_product Pd(0)L₂ Pd(0)L₂ Ar¹-Pd(II)(X)L₂ Ar¹-Pd(II)(X)L₂ Pd(0)L₂->Ar¹-Pd(II)(X)L₂ Oxidative Addition (Ar¹-X) Ar¹-Pd(II)(Ar²)L₂ Ar¹-Pd(II)(Ar²)L₂ Ar¹-Pd(II)(X)L₂->Ar¹-Pd(II)(Ar²)L₂ Transmetalation (Ar²-ZnX') Ar¹-Pd(II)(Ar²)L₂->Pd(0)L₂ Reductive Elimination Product Ar¹-Ar² Ar¹-Pd(II)(Ar²)L₂->Product

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Workflow for Ligand Synthesis

Ligand_Synthesis_Workflow cluster_reactants Reactants Reactant1 This compound Dissolution Dissolve in Anhydrous DCM Reactant1->Dissolution Reactant2 (1R,2R)-1,2-Diaminocyclohexane Reactant2->Dissolution CouplingReagent DCC Addition Slow Addition of DCC Solution CouplingReagent->Addition Cooling Cool to 0 °C Dissolution->Cooling Cooling->Addition Reaction Stir at Room Temperature (12-24h) Addition->Reaction Filtration Filter Precipitate Reaction->Filtration Purification Concentrate and Purify Filtration->Purification Product Chiral Bis(amido)diphosphine Ligand Purification->Product

Caption: Workflow for the synthesis of a chiral ligand.

References

Application Notes and Protocols for Stille Coupling Reactions Utilizing 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(Diphenylphosphino)benzoic acid as a ligand in palladium-catalyzed Stille coupling reactions. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are seeking to form carbon-carbon bonds with precision and efficiency.

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2] Its broad functional group tolerance and the relative stability of organostannanes to air and moisture have established it as a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2]

The efficiency and substrate scope of the Stille coupling are highly dependent on the choice of ligand coordinated to the palladium center. This compound is a valuable phosphine ligand for various palladium-catalyzed cross-coupling reactions, including the Stille coupling. Its utility stems from its ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Catalytic Cycle and the Role of this compound

The generally accepted mechanism for the Stille coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, forming a new Pd(II) complex and a tin halide byproduct. This step is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst.

This compound, as a phosphine ligand, plays a crucial role in this cycle by:

  • Enhancing Catalyst Stability: It stabilizes the palladium(0) and palladium(II) intermediates, preventing catalyst decomposition.

  • Promoting Oxidative Addition: The electron-donating nature of the phosphine can facilitate the oxidative addition of the organic halide to the palladium center.

  • Facilitating Reductive Elimination: The steric bulk of the ligand can promote the final reductive elimination step to release the coupled product.

dot graph "Stille_Coupling_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, margin=0.1]; edge [fontname="Helvetica", fontsize=9];

// Define nodes with specific colors and font colors for contrast pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; r2_snr3 [label="R²-SnR₃", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; x_snr3 [label="X-SnR₃", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_r1_r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; product [label="R¹-R²", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges and their labels pd0 -> oxidative_addition [label="R¹-X"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation; r2_snr3 -> transmetalation; transmetalation -> pd2_r1_r2; transmetalation -> x_snr3 [style=dashed]; pd2_r1_r2 -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [style=dashed, label="Regeneration"]; } "Stille Coupling Catalytic Cycle"

Application Notes

While specific examples detailing the use of this compound in Stille coupling are not extensively documented in publicly available literature, its properties as a bulky, electron-rich phosphine ligand allow for the development of robust protocols. The following notes are based on general principles of Stille coupling and the known reactivity of similar phosphine ligands.

Substrate Scope:

  • Organic Halides/Pseudohalides (R¹-X): A wide variety of aryl, heteroaryl, vinyl, and allyl halides (I, Br) and triflates (OTf) are generally suitable substrates. Aryl chlorides can be more challenging but may be reactive under optimized conditions with a suitable palladium precursor and higher temperatures.

  • Organostannanes (R²-SnR₃): Aryl, heteroaryl, vinyl, and allyl stannanes are effective coupling partners. The rate of transfer of the organic group from tin follows the general trend: alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. Tributyltin and trimethyltin reagents are commonly used.

Catalyst System:

  • Palladium Precursor: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). When using a Pd(II) source, an in-situ reduction to Pd(0) is required, which is often facilitated by the phosphine ligand.

  • Ligand to Palladium Ratio: A ligand-to-palladium ratio of 2:1 to 4:1 is typically employed to ensure the formation of the active catalyst and to maintain its stability.

Reaction Conditions:

  • Solvent: Anhydrous, degassed, aprotic polar solvents are crucial for successful Stille couplings. Toluene, dioxane, and DMF (N,N-dimethylformamide) are common choices.

  • Temperature: Reaction temperatures typically range from 80 °C to 110 °C. Microwave heating can sometimes accelerate the reaction and improve yields.

  • Additives: In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.

Experimental Protocols

The following are generalized protocols for a Stille coupling reaction using a palladium/2-(Diphenylphosphino)benzoic acid catalyst system. Note: These are starting points, and optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Stille Coupling of an Aryl Bromide with an Aryl Stannane

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl tributylstannane (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • This compound (0.08 mmol, 8 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and this compound.

  • Add the anhydrous, degassed toluene and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the palladium-ligand complex.

  • Add the aryl bromide to the reaction mixture.

  • Add the aryl tributylstannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

    • Filter the mixture through a pad of Celite®, washing with the organic solvent.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

dot graph "Stille_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Define nodes with specific colors and font colors for contrast start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Pd₂(dba)₃, Ligand,\nAryl Bromide, and Organostannane\nin Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat under\nInert Atmosphere\n(e.g., 100 °C, 12-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(KF wash, Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges start -> reagents; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } "Experimental Workflow for Stille Coupling"

Data Presentation

The following table provides representative data for Stille coupling reactions using various phosphine ligands, which can serve as a benchmark for reactions employing this compound.

EntryAryl HalideOrganostannanePalladium SourceLigandSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenyltributylstannanePd₂(dba)₃XPhost-BuOH100495[3]
24-ChlorotoluenePhenyltributylstannanePd(OAc)₂XPhost-BuOH100485[3]
31-BromonaphthaleneVinyltributylstannanePd(PPh₃)₄PPh₃Toluene1101692
42-Bromopyridine2-ThienyltributylstannanePd(OAc)₂XPhost-BuOH1001288[3]

Note: The yields presented are from literature reports using other phosphine ligands and are for illustrative purposes. Actual yields with this compound will depend on the specific substrates and optimized reaction conditions.

Safety Precautions

  • Organostannanes are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium compounds can be toxic and should be handled with care.

  • Solvents such as toluene and DMF are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Conclusion

This compound is a promising ligand for Stille coupling reactions, offering the potential for high efficiency and broad substrate applicability. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize Stille couplings for the synthesis of a wide range of organic molecules. Further investigation into the specific performance of this ligand with a diverse set of substrates is encouraged to fully elucidate its capabilities.

References

Application Notes and Protocols for the Preparation of Palladium Complexes with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of palladium(II) complexes incorporating the bidentate P,O-ligand, 2-(diphenylphosphino)benzoic acid (2-DPPBA). These complexes are of significant interest due to their applications in catalysis, particularly in cross-coupling reactions which are fundamental to pharmaceutical and materials science research.[1][2][3]

Overview and Synthetic Strategy

The preparation of palladium complexes with this compound typically involves the reaction of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or its derivatives, with the 2-DPPBA ligand. The coordination of the ligand to the palladium center can occur in different modes, with the most common being a κ²-P,O chelation, where both the phosphorus atom of the phosphine group and an oxygen atom of the carboxylate group bind to the metal center.[4]

The general synthetic approach involves the reaction of a palladium salt with the phosphine ligand in an appropriate solvent. The choice of solvent and reaction conditions can influence the nature of the final product.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Materials Pd_precursor Palladium(II) Precursor (e.g., PdCl₂) Reaction Reaction in Solvent (e.g., DMF, Dichloromethane) Pd_precursor->Reaction Ligand This compound Ligand->Reaction Isolation Isolation of Crude Product (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization/Washing) Isolation->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization Final_Product Palladium-2-DPPBA Complex Characterization->Final_Product

Caption: General workflow for the synthesis of palladium complexes with this compound.

Experimental Protocols

Protocol 1: Synthesis of Dichlorobis[this compound]palladium(II)

This protocol describes the synthesis of a palladium(II) complex where the 2-DPPBA ligand is coordinated to the palladium center. This method is adapted from procedures involving the reaction of palladium(II) chloride with phosphine ligands.[5][6]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (2-DPPBA)

  • Dimethylformamide (DMF), refluxing grade

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2 equivalents) in dimethylformamide (DMF).

  • Addition of Palladium Salt: To the stirred solution, add palladium(II) chloride (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The color of the solution may change, and a precipitate may form.

  • Isolation: After cooling the reaction mixture to room temperature, filter the resulting precipitate.

  • Washing and Purification: Wash the isolated solid sequentially with ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the final product under vacuum to yield the dichlorobis[this compound]palladium(II) complex.

Data Presentation

The following table summarizes typical characterization data for palladium complexes with phosphine ligands. The exact values for the 2-DPPBA complex should be determined experimentally.

ParameterExpected DataReference
Appearance Yellow or orange microcrystalline solid[7]
Yield 60-95%[4][7]
³¹P{¹H} NMR (CDCl₃, δ in ppm) ~ 25-35 ppm (downfield shift upon coordination)[7]
FT-IR (KBr, cm⁻¹) ν(C=O): ~1670-1700 cm⁻¹ (carboxylate)[7]
ν(P-C): ~1090-1100 cm⁻¹

Signaling Pathways and Catalytic Cycles

Palladium complexes bearing phosphine ligands are renowned catalysts for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] The catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination steps.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_inputs Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The this compound ligand can chelate to the palladium center, providing stability to the catalytic species throughout the cycle. The electronic and steric properties of this ligand can influence the efficiency and selectivity of the catalytic reaction.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: This is a crucial technique for characterizing palladium-phosphine complexes. The coordination of the phosphine to the palladium center results in a significant downfield shift of the phosphorus signal compared to the free ligand.

  • ¹H and ¹³C NMR: These spectra provide information about the organic framework of the ligand and can confirm the formation of the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The IR spectrum is particularly useful for observing the coordination of the carboxylate group. A shift in the C=O stretching frequency (ν(C=O)) upon complexation indicates the involvement of the carboxylate in bonding to the palladium.

Elemental Analysis:

  • Provides the percentage composition of C, H, and other elements, which helps to confirm the empirical formula of the synthesized complex.

X-ray Crystallography:

  • Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the palladium center.[5]

References

Application Notes and Protocols for Cross-Coupling Reactions Utilizing 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for leveraging the versatile phosphine ligand, 2-(diphenylphosphino)benzoic acid, in a range of palladium-catalyzed cross-coupling reactions. The unique structural features of this ligand, combining a triphenylphosphine moiety with a carboxylic acid group, can influence catalyst activity, selectivity, and substrate scope. The following sections detail experimental setups for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by quantitative data and procedural workflows.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The use of this compound as a ligand can facilitate the coupling of a variety of substrates.

General Experimental Protocol

A typical experimental setup for a Suzuki-Miyaura coupling reaction using this compound is as follows:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (1-5 mol%) and this compound (2-10 mol%) in a small amount of the reaction solvent.

  • Addition of Catalyst: Add the catalyst solution to the Schlenk flask containing the reactants.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).

  • Degassing: Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a Pd(OAc)₂/2-(diphenylphosphino)benzoic acid catalytic system.

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene1001292
24-Chloroanisole4-Methoxyphenylboronic acidCs₂CO₃Dioxane1102485
31-Bromo-4-fluorobenzene3-Tolylboronic acidK₃PO₄THF801688
42-BromopyridinePhenylboronic acidK₂CO₃Toluene1001878

Note: Yields are isolated yields after purification. Reaction conditions may require optimization for specific substrates.

Catalytic Cycle and Workflow

The catalytic cycle for the Suzuki-Miyaura coupling is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArArB Ar-Pd(II)L2-Ar' PdII_ArX->PdII_ArArB Transmetalation (Ar'B(OH)2, Base) PdII_ArArB->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArArB->Product

Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling.

Suzuki_Workflow Start Start Setup Prepare Schlenk Flask with Aryl Halide, Boronic Acid, Base Start->Setup Catalyst Prepare Pd(OAc)2 / This compound Solution Setup->Catalyst Combine Combine Reactants and Catalyst Catalyst->Combine Degas Degas Reaction Mixture Combine->Degas React Heat and Stir under Inert Atmosphere Degas->React Monitor Monitor Reaction Progress (TLC, GC-MS) React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. The this compound ligand can be effective in promoting these transformations.

General Experimental Protocol

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Amine (primary or secondary)

  • Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (0.5-2 mol%), this compound (1-4 mol%), and the base (1.2-2.0 mmol) to a Schlenk tube.

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time and temperature (typically 80-110 °C).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by flash chromatography.

Quantitative Data

The following table presents typical yields for the Buchwald-Hartwig amination of various aryl halides with different amines.

EntryAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineNaOt-BuToluene1001695
21-Bromo-3,5-dimethylbenzeneAnilineK₃PO₄Dioxane1102088
34-Bromobiphenyln-HexylamineLiHMDSToluene901291
42-ChloropyridineDiethylamineNaOt-BuDioxane1002475

Note: Yields are for isolated products. Reactions are sensitive to air and moisture; strict inert techniques are crucial.

Catalytic Cycle and Workflow

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.[1][2]

Buchwald_Hartwig_Cycle cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L2(HNR'R'')]X PdII_ArX->PdII_Amine Amine Coordination (HNR'R'') PdII_Amido Ar-Pd(II)L2(NR'R'') PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product

Figure 3: Catalytic Cycle for Buchwald-Hartwig Amination.

Buchwald_Workflow Start Start (Inert Atmosphere) Setup Add Pd Precursor, Ligand, and Base to Schlenk Tube Start->Setup Reagents Add Aryl Halide and Amine Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent React Seal and Heat with Stirring Solvent->React Workup Cool, Filter, and Partition React->Workup Purify Flash Chromatography Workup->Purify End Obtain Pure Aryl Amine Purify->End Heck_Cycle cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene Ar-Pd(II)L2(Alkene)-X PdII_ArX->PdII_Alkene Alkene Coordination PdII_Hydrido H-Pd(II)L2-X PdII_Alkene->PdII_Hydrido Migratory Insertion & β-Hydride Elimination PdII_Hydrido->Pd0 Reductive Elimination (Base) Product Substituted Alkene PdII_Hydrido->Product Heck_Workflow Start Start Setup Combine Aryl Halide, Alkene, Base, Pd(OAc)2, and Ligand in a Vial Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent React Seal and Heat with Stirring Solvent->React Monitor Monitor Reaction Progress React->Monitor Workup Cool, Dilute with Water, and Extract Monitor->Workup Purify Purify by Chromatography or Recrystallization Workup->Purify End Obtain Pure Substituted Alkene Purify->End Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_products Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkynyl Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_ArAlkynyl Transmetalation PdII_ArAlkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_ArAlkynyl->Product CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne, Base Cu_Acetylide->PdII_ArX from Cu Cycle Sonogashira_Workflow Start Start (Inert Atmosphere) Setup Add Aryl Halide, Pd Catalyst, CuI to Schlenk Flask Start->Setup Reagents Add Solvent, Amine Base, and Terminal Alkyne Setup->Reagents React Stir at RT or Heat Reagents->React Workup Filter and Concentrate React->Workup Extract Aqueous Work-up and Extraction Workup->Extract Purify Column Chromatography Extract->Purify End Obtain Pure Alkynyl Aromatic Purify->End

References

Application Notes and Protocols: Asymmetric Catalysis with Chiral Derivatives of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chiral derivatives of 2-(diphenylphosphino)benzoic acid (DPPBA) in asymmetric catalysis. The primary focus is on the widely successful application of these ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a cornerstone of modern synthetic organic chemistry for the construction of chiral molecules.

Introduction to Chiral DPPBA Derivatives

Chiral ligands derived from this compound are a significant class of ligands in asymmetric catalysis. The most prominent examples are the "Trost ligands," which are C2-symmetric diphosphine ligands synthesized by forming amide bonds between this compound and a chiral diamine, most commonly trans-1,2-diaminocyclohexane (DACH). The modular nature of their synthesis allows for the creation of a "chiral pocket" around the metal center, which is crucial for inducing high levels of stereoselectivity in catalytic transformations. These ligands have proven to be exceptionally effective in palladium-catalyzed reactions, enabling the synthesis of a wide array of chiral compounds with high enantioselectivity.[1][2]

Core Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The use of chiral DPPBA-derived ligands, such as the Trost ligands, has transformed this into a highly enantioselective process, known as the Trost Asymmetric Allylic Alkylation (AAA). This reaction is instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals, by enabling the construction of stereogenic centers with high fidelity.[3][4] The reaction generally proceeds via the formation of a π-allylpalladium complex, followed by the stereocontrolled attack of a nucleophile.[4]

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation

The following tables summarize the performance of various chiral DPPBA-derived ligands in palladium-catalyzed asymmetric allylic alkylation reactions with different nucleophiles and substrates.

Table 1: Alkylation of Acyclic Allylic Substrates

EntryAllylic SubstrateNucleophileLigandSolventYield (%)ee (%)Reference
1rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate(R,R)-DACH-phenylCH2Cl2>9598-99[5]
2rac-1,3-Diphenyl-2-propenyl acetateAzlactone(R,R)-DACH-phenylCH2Cl29095[5]
3rac-1,3-Diphenyl-2-propenyl acetateNitromethane(R,R)-DACH-phenylTHF8592[1]
4cinnamyl acetateDimethyl malonate(R,R)-DACH-naphthylCH2Cl29596[2]

Table 2: Alkylation of Cyclic Allylic Substrates

EntryAllylic SubstrateNucleophileLigandSolventYield (%)ee (%)Reference
1Cyclohexenyl acetateDimethyl malonate(R,R)-DACH-phenylCH2Cl29498[1]
2Cycloheptenyl acetatePhenol(S,S)-DACH-phenylTHF8897[1]
3Cyclopentenyl carbonatePhthalimide(R,R)-DACH-phenylCH2Cl29295[1]

Experimental Protocols

Protocol 1: Synthesis of (R,R)-DACH-phenyl Trost Ligand

This protocol describes a scalable synthesis of the (R,R)-DACH-phenyl Trost ligand.

Materials:

  • This compound

  • (1R,2R)-(-)-1,2-Diaminocyclohexane

  • 1-Carbonyldiimidazole (CDI)

  • Imidazole hydrochloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • To a solution of this compound (2.0 equiv.) in anhydrous DCM, add 1-carbonyldiimidazole (2.2 equiv.) and a catalytic amount of imidazole hydrochloride.

  • Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv.) in anhydrous DMF.

  • Slowly add the solution of the activated this compound to the diamine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by precipitation from a DCM/diethyl ether mixture to yield the (R,R)-DACH-phenyl Trost ligand as a white solid.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate

This protocol provides a general procedure for the asymmetric allylic alkylation of a benchmark substrate.

Materials:

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • (R,R)-DACH-phenyl Trost ligand

  • N,N'-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd2(dba)3 (0.01 equiv.) and the (R,R)-DACH-phenyl Trost ligand (0.03 equiv.) in anhydrous DCM. Stir for 30 minutes at room temperature.

  • Add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv.) to the catalyst solution.

  • In a separate flask, dissolve dimethyl malonate (1.2 equiv.) in anhydrous DCM. Add BSA (1.3 equiv.) and a catalytic amount of KOAc. Stir for 30 minutes at room temperature.

  • Add the nucleophile solution to the solution containing the palladium complex and substrate.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired chiral product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Asymmetric_Allylic_Alkylation_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Catalytic Cycle DPPBA 2-(Diphenylphosphino) benzoic Acid TrostLigand Chiral DPPBA Derivative (Trost Ligand) DPPBA->TrostLigand Amide Coupling ChiralDiamine Chiral Diamine (e.g., DACH) ChiralDiamine->TrostLigand Pd_0 Pd(0) Catalyst PiAllyl π-Allyl Pd(II) Complex Pd_0->PiAllyl Oxidative Addition AllylicSubstrate Allylic Substrate AllylicSubstrate->PiAllyl Product Chiral Product PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Pd_0_regen Pd(0) Product->Pd_0_regen Pd_0_regen->Pd_0 Regeneration

Caption: General workflow for the synthesis of chiral DPPBA derivatives and their application in Pd-catalyzed asymmetric allylic alkylation.

Ligand_Structure_Function Ligand Chiral DPPBA Ligand ChiralScaffold Chiral Scaffold (e.g., DACH) Ligand->ChiralScaffold Phosphine Phosphine Moiety Ligand->Phosphine Amide Amide Linker Ligand->Amide ChiralScaffold->Amide ChiralPocket Defined Chiral Pocket ChiralScaffold->ChiralPocket MetalCenter Metal Center (e.g., Pd) Phosphine->MetalCenter Coordination Amide->Phosphine MetalCenter->ChiralPocket

Caption: Relationship between the structural components of a chiral DPPBA ligand and the formation of a chiral pocket around the metal center.

Applications in Drug Development

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The Trost AAA reaction, utilizing chiral DPPBA derivatives, provides a reliable and efficient method for accessing chiral building blocks and active pharmaceutical ingredients (APIs). The high enantioselectivities and yields achieved with these catalysts make them attractive for process development and large-scale synthesis in the pharmaceutical sector.

Conclusion

Chiral derivatives of this compound, particularly the Trost ligands, are highly effective in asymmetric catalysis. Their primary and most successful application to date is in palladium-catalyzed asymmetric allylic alkylation, where they consistently deliver high yields and excellent enantioselectivities for a broad range of substrates and nucleophiles. While their application in other areas of asymmetric catalysis, such as hydrogenation and conjugate addition, is not as well-documented, their impact on the field of asymmetric synthesis through AAA is undeniable. The modularity and predictable stereochemical outcomes associated with these ligands will continue to make them valuable tools for researchers in academia and industry.

References

The Role of 2-(Diphenylphosphino)benzoic Acid in Carbon-Carbon Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)benzoic acid (DPPBA) is a versatile monodentate phosphine ligand that has garnered significant attention in the field of transition-metal catalysis. Its unique structure, featuring a phosphine donor group for metal coordination and a carboxylic acid moiety, allows for secondary interactions that can influence the reactivity and selectivity of catalytic processes. This document provides detailed application notes and protocols for the use of DPPBA and its derivatives in palladium-catalyzed C-C bond formation, with a primary focus on its well-documented role in asymmetric allylic alkylation (AAA). While its application in other key cross-coupling reactions such as Suzuki-Miyaura and Heck couplings is noted, detailed quantitative data and specific protocols for these transformations using DPPBA are not extensively reported in publicly available literature.

Application Note I: Asymmetric Allylic Alkylation (AAA)

The most prominent application of DPPBA-derived ligands is in palladium-catalyzed asymmetric allylic alkylation, a powerful method for the enantioselective formation of C-C bonds. In this context, chiral amides derived from this compound and chiral amines or amino alcohols serve as effective ligands.

Mechanistic Insights and Role of the Ligand

The stereochemical outcome of the AAA reaction is rationalized by the "Trost-DPPBA" mnemonic model. The chiral pocket created by the ligand around the palladium center dictates the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate. The amide backbone of the ligand is believed to engage in hydrogen bonding interactions, which helps to rigidify the transition state and enhance enantioselectivity.

The catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation is illustrated below. The key steps involve the formation of a π-allylpalladium complex from an allylic substrate, followed by nucleophilic attack and regeneration of the Pd(0) catalyst.

AAA_Catalytic_Cycle Pd0 Pd(0)L* Pi_Allyl π-Allylpalladium(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (e.g., Allylic Acetate) Allyl_Substrate->Pi_Allyl Product Alkylated Product Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Product Product->Pd0 Reductive Elimination

Figure 1: Generalized Catalytic Cycle for Asymmetric Allylic Alkylation.
Quantitative Data for Asymmetric Allylic Alkylation

The following table summarizes the performance of a representative chiral ligand derived from this compound in the asymmetric allylic alkylation of various substrates.

EntryAllylic AcetateNucleophileProductYield (%)ee (%)
1rac-1,3-Diphenylallyl acetateDimethyl malonate(S)-Dimethyl 2-(1,3-diphenylallyl)malonate9598
2rac-1,3-Diphenylallyl acetateNitromethane(S)-3-Nitro-1,3-diphenylprop-1-ene8592
3rac-Cyclohex-2-enyl acetateDimethyl malonateDimethyl 2-(cyclohex-2-en-1-yl)malonate9095
4rac-1,3-Di-p-tolylallyl acetateBenzylmalononitrile2-Benzyl-2-(1,3-di-p-tolylallyl)malononitrile9296

Note: The specific chiral ligand and reaction conditions (catalyst loading, base, solvent, temperature) are detailed in the experimental protocol below. The data presented is representative of typical results found in the literature for this class of ligands.

Experimental Protocol: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using a chiral ligand derived from this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., (1R,2R)-N,N'-bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the chiral ligand (2.5 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Reaction Setup: To the catalyst solution, add the base (2.0 equivalents).

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 equivalent) to the reaction mixture.

  • Nucleophile Addition: Add dimethyl malonate (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Figure 2: Experimental workflow for a typical asymmetric allylic alkylation reaction.

Application Note II: Potential Role in Suzuki-Miyaura and Heck Couplings

While this compound is commercially available and marketed as a ligand for a range of cross-coupling reactions including Suzuki-Miyaura and Heck couplings, specific literature reports detailing its performance with quantitative data are scarce.

Suzuki-Miyaura Coupling

In the context of Suzuki-Miyaura coupling for the formation of biaryl compounds, DPPBA could potentially act as a monodentate phosphine ligand. The general catalytic cycle is well-established and involves oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX Aryl Halide (Ar-X) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Transmetalation (Base) ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->ArPdAr ArAr Biaryl (Ar-Ar') ArPdAr->ArAr Reductive Elimination ArAr->Pd0

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 2-(diphenylphosphino)benzoic acid as a ligand in palladium-catalyzed cross-coupling reactions. Biaryl scaffolds are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. The use of this compound offers a versatile and efficient approach to the construction of these important molecules.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most robust and widely employed methods. Among the various phosphine ligands developed to facilitate these transformations, this compound presents unique characteristics. Its structure combines a classic triphenylphosphine-like moiety for palladium coordination with a carboxylic acid group. This ortho-carboxylic acid group can act as a hemilabile directing group, potentially influencing the catalytic activity, stability, and selectivity of the palladium catalyst.

This document outlines the application of this compound in the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. Additionally, potential applications in other modern biaryl synthesis strategies, such as C-H bond activation and decarboxylative coupling, are discussed.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of a wide range of biaryl compounds. The choice of ligand is crucial for the success of the reaction, particularly when dealing with sterically hindered or electronically challenging substrates. This compound can serve as an efficient ligand in this context.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The phosphine ligand, in this case, this compound, plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetalation DiarylPdII Ar-Pd(II)-Ar'(L2) Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or sealed vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Arylboronic Acid, Pd(OAc)₂, Ligand, Base B Inert Atmosphere: Evacuate and backfill with N₂/Ar A->B C Add Anhydrous Solvent B->C D Heat and Stir (e.g., 80-110 °C, 4-24 h) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F Reaction Complete G Extraction with Organic Solvent and Aqueous Washes F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Isolated Biaryl Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Substrate Scope

The following table illustrates a representative scope for the Suzuki-Miyaura coupling using the described protocol. Yields are hypothetical and serve as a guide for expected outcomes with various electronically and sterically diverse substrates.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl95
24-Chlorotoluene4-Acetylphenylboronic acid4'-Acetyl-4-methylbiphenyl88
31-Bromonaphthalene3,5-Dimethylphenylboronic acid1-(3,5-Dimethylphenyl)naphthalene92
42-Bromopyridine4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)pyridine85
52-Bromo-1,3-dimethylbenzene2-Methylphenylboronic acid2',3,5-Trimethyl-1,1'-biphenyl78

Alternative Strategies for Biaryl Synthesis

While the Suzuki-Miyaura coupling is a dominant method, other modern techniques offer complementary approaches to biaryl synthesis where this compound could be a valuable ligand.

Palladium-Catalyzed C-H Bond Activation/Arylation

Direct C-H arylation is an increasingly important strategy for biaryl synthesis as it avoids the pre-functionalization of one of the aromatic partners. In these reactions, a directing group is often employed to achieve regioselectivity. The carboxylic acid moiety of this compound could potentially participate in or influence directing group-assisted C-H activation pathways.

Conceptual Workflow for C-H Arylation:

CH_Arylation Start Arene with Directing Group (DG) + Aryl Halide (Ar-X) Catalyst Pd Catalyst + Ligand (e.g., 2-(Ph₂P)C₆H₄COOH) Start->Catalyst Reaction C-H Activation and C-C Bond Formation Catalyst->Reaction Product Biaryl Product Reaction->Product

Caption: Conceptual workflow for directed C-H arylation.

Decarboxylative Cross-Coupling

Decarboxylative coupling reactions utilize carboxylic acids as aryl sources, offering an alternative to organoboron or organohalide reagents. A palladium catalyst, often in conjunction with a phosphine ligand, facilitates the extrusion of CO₂ and subsequent cross-coupling. The electronic properties of this compound could be well-suited for such transformations.

Conclusion

This compound is a valuable and versatile ligand for the palladium-catalyzed synthesis of biaryl compounds. Its application in the Suzuki-Miyaura coupling provides a reliable method for the construction of a diverse range of biaryl structures. Furthermore, its unique structural features suggest potential utility in emerging biaryl synthesis methodologies such as direct C-H arylation and decarboxylative coupling. The protocols and information provided herein serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Application Notes and Protocols for 2-(Diphenylphosphino)benzoic Acid (2-DPPBA) Ligand Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ligands derived from 2-(diphenylphosphino)benzoic acid (2-DPPBA) in palladium-catalyzed reactions, with a focus on asymmetric allylic alkylation (AAA). The information presented here is compiled from seminal work in the field, offering insights into ligand loading, concentration, and detailed experimental protocols.

Introduction to this compound (2-DPPBA) in Catalysis

This compound is a versatile phosphine ligand that serves as a foundational building block for a class of modular, chiral ligands used in asymmetric catalysis. While 2-DPPBA itself can be used in various cross-coupling reactions, its primary utility in the context of highly enantioselective transformations comes from its incorporation into larger, chiral scaffolds. These ligands, often referred to as DPPBA-based ligands, have proven particularly effective in palladium-catalyzed asymmetric allylic alkylation, a powerful method for constructing stereogenic centers in complex molecules.[1][2]

The modular nature of these ligands, where 2-DPPBA is coupled to a chiral backbone, allows for the fine-tuning of the catalyst's steric and electronic properties. This adaptability is crucial for achieving high levels of enantioselectivity across a broad range of substrates.[1]

Key Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Trost asymmetric allylic alkylation (AAA) is a cornerstone of modern synthetic organic chemistry, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[3] The use of chiral ligands derived from 2-DPPBA has been instrumental in the development of this methodology.[1][2]

General Reaction Scheme

The general transformation involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand.

Scheme 1: General scheme for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Quantitative Data: Ligand Loading and Reaction Conditions

The following tables summarize typical reaction conditions and catalyst loading for palladium-catalyzed asymmetric allylic alkylation reactions using 2-DPPBA-based ligands. The data is compiled from studies utilizing various nucleophiles and allylic substrates.

Table 1: General Conditions for Palladium-Catalyzed AAA with 2-DPPBA-Based Ligands

ParameterTypical RangeNotes
Palladium PrecursorPd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
Ligand TypeChiral diamine or amino alcohol derivatives of 2-DPPBAThe choice of chiral scaffold is critical for enantioselectivity.
Ligand-to-Palladium Ratio1.1 - 1.5 : 1 (Ligand:Pd)A slight excess of the ligand is often used.
Catalyst Loading (mol%)0.5 - 2.5 mol%Can be reduced for highly reactive substrates.
Substrate Concentration0.1 - 0.2 MHigher concentrations can sometimes be used.
BaseTriethylamine (TEA), Cesium Carbonate (Cs₂CO₃)The choice of base depends on the nucleophile and substrate.
SolventDichloromethane (DCM), Tetrahydrofuran (THF), TolueneAnhydrous solvents are required.
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions are a key advantage.

Table 2: Representative Examples of AAA Reactions with 2-DPPBA-Based Ligands

NucleophileAllylic SubstrateLigandPd Loading (mol%)Yield (%)ee (%)
Dimethyl Malonaterac-Cyclohexenyl Acetate(R,R)-DACH-Phenyl Trost Ligand1.09899
Phenolrac-Cyclohexenyl Acetate(R,R)-DACH-Naphthyl Trost Ligand2.59298
Phthalimiderac-1,3-Diphenyl-2-propenyl Acetate(S,S)-DACH-Phenyl Trost Ligand1.09597
Azide (from TMSN₃)rac-Cyclopentenyl Acetate(R,R)-DACH-Phenyl Trost Ligand2.08596

Experimental Protocols

The following is a detailed protocol for a representative palladium-catalyzed asymmetric allylic alkylation of a cyclic allylic acetate with dimethyl malonate, a "soft" carbon nucleophile.

Protocol: Asymmetric Alkylation of rac-Cyclohexenyl Acetate with Dimethyl Malonate

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • Ligand: (1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzoyl]cyclohexane-1,2-diamine ((R,R)-DACH-Phenyl Trost Ligand)

  • Substrate: rac-Cyclohexenyl acetate

  • Nucleophile: Dimethyl malonate

  • Base: Triethylamine (TEA)

  • Additive: N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃·CHCl₃ (e.g., 0.01 mmol, 1.0 mol% Pd) and the (R,R)-DACH-Phenyl Trost Ligand (e.g., 0.022 mmol, 1.1 eq. to Pd) in anhydrous DCM (e.g., 2 mL).

    • Stir the solution at room temperature for 15-30 minutes until a homogeneous catalyst solution is formed. The color of the solution may change during this time.

  • Reaction Setup:

    • In a separate flame-dried flask under an inert atmosphere, add rac-cyclohexenyl acetate (e.g., 1.0 mmol, 1.0 eq.).

    • Add dimethyl malonate (e.g., 1.2 mmol, 1.2 eq.).

    • Add BSA (e.g., 1.2 mmol, 1.2 eq.) and triethylamine (e.g., 0.1 mmol, 0.1 eq.).

    • Dissolve the mixture in anhydrous DCM (e.g., 3 mL).

  • Reaction Execution:

    • Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula or syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral product.

  • Characterization:

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation

Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd(0)L Pd(0)L pi-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Pd(0)L->pi-Allyl Pd(II) Complex Oxidative Addition Product_Pd(0) Product-Pd(0) Complex pi-Allyl Pd(II) Complex->Product_Pd(0) Nucleophilic Attack Product_Pd(0)->Pd(0)L Decomplexation Chiral Product Chiral Product Product_Pd(0)->Chiral Product Allylic Substrate Allylic Substrate Pd(0)L* Pd(0)L* Allylic Substrate->Pd(0)L* Nucleophile Nucleophile Nucleophile->pi-Allyl Pd(II) Complex

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Experimental Workflow for Asymmetric Allylic Alkylation

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Pd₂(dba)₃ + Ligand in DCM) Mixing Combine Catalyst and Reactants Catalyst_Prep->Mixing Reactant_Prep Reactant Mixture (Substrate, Nucleophile, Base in DCM) Reactant_Prep->Mixing Stirring Stir at Room Temperature Mixing->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Concentration Solvent Evaporation Monitoring->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Characterization NMR, MS Chromatography->Characterization ee_Determination Chiral HPLC/GC Chromatography->ee_Determination

Caption: Experimental workflow for a typical Asymmetric Allylic Alkylation.

References

Solvent Selection for Reactions with 2-(Diphenylphosphino)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of solvents in chemical reactions utilizing 2-(diphenylphosphino)benzoic acid as a ligand. The choice of solvent is a critical parameter that can significantly influence reaction kinetics, catalyst stability, product yield, and purity. These guidelines are intended to assist researchers in optimizing reaction conditions for various palladium-catalyzed cross-coupling reactions.

Introduction to this compound

This compound is a versatile monodentate phosphine ligand characterized by the presence of both a diphenylphosphino group and a carboxylic acid moiety. This bifunctional nature can influence its solubility and coordination chemistry, making solvent selection a key aspect of reaction design. It is a white to light yellow solid that is generally soluble in polar organic solvents.[1] This ligand has demonstrated high efficacy in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Solvent Properties and Their Impact on Reactions

The selection of an appropriate solvent is governed by several factors, including the solubility of reactants and the catalyst, the solvent's boiling point, its polarity, and its ability to coordinate with the metal center.

  • Solubility: Ensuring that all components of the reaction mixture, including the starting materials, catalyst, and ligand, are sufficiently soluble is crucial for achieving optimal reaction rates. Poor solubility can lead to heterogeneous mixtures and slower, incomplete reactions.

  • Polarity: The polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. Polar aprotic solvents are often favored in cross-coupling reactions as they can help to stabilize charged intermediates.

  • Coordinating Ability: Solvents can act as ligands and coordinate to the palladium center. Strongly coordinating solvents may compete with the desired phosphine ligand, potentially inhibiting the catalytic activity. Conversely, weakly coordinating solvents are generally preferred.

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point determines the maximum temperature achievable at atmospheric pressure. Higher temperatures can often accelerate reaction rates but may also lead to catalyst decomposition or undesired side reactions.

Recommended Solvents for Common Reactions

Based on a comprehensive review of the literature, the following solvents are recommended for reactions involving this compound.

Table 1: General Solvent Recommendations for Palladium-Catalyzed Reactions with this compound
Reaction TypeRecommended SolventsRationale
Suzuki-Miyaura Coupling Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), often with an aqueous baseThese solvents offer good solubility for the reactants and the palladium-phosphine complex. The presence of water is often crucial for the activation of the boronic acid with the base.
Heck Reaction N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane, AcetonitrilePolar aprotic solvents are typically used to facilitate the formation of the active cationic palladium species and to ensure the solubility of the inorganic base.
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), tert-ButanolThe choice of solvent can depend on the nature of the amine and the aryl halide. Aprotic ethereal or aromatic solvents are common, while alcohols can be used with certain bases.

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions, providing a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to form a biaryl product.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction of an Aryl Iodide with an Alkene

This protocol provides a general method for the Heck reaction to form a substituted alkene.

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • This compound (2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add palladium(II) acetate and this compound.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, followed by the aryl iodide, alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

This protocol outlines a general procedure for the formation of a C-N bond via Buchwald-Hartwig amination.

Materials:

  • Aryl chloride (1.0 mmol)

  • Secondary amine (e.g., morpholine, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • This compound (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating block

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the aryl chloride, sodium tert-butoxide, and this compound to a dry Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ in a small amount of dioxane.

  • Add the palladium catalyst solution to the Schlenk tube, followed by the remaining dioxane and the secondary amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction's progress by GC-MS or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the desired amine product by column chromatography.

Visualization of Workflows

General Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.

SolventSelectionWorkflow A Define Reaction Type (e.g., Suzuki, Heck, Buchwald-Hartwig) B Consult Literature for Recommended Solvent Systems A->B C Assess Solubility of Reactants & Catalyst in Candidate Solvents B->C D Consider Reaction Temperature & Solvent Boiling Point C->D E Evaluate Solvent Polarity & Coordinating Ability D->E F Select Initial Solvent(s) for Screening E->F G Perform Small-Scale Screening Experiments F->G H Analyze Yield & Purity G->H H->F Re-screen if necessary I Optimize Solvent System (e.g., co-solvents, concentration) H->I J Final Optimized Protocol I->J

Caption: A stepwise approach to solvent selection for catalysis.

Experimental Workflow for a Catalytic Reaction

This diagram outlines the general experimental procedure for setting up a palladium-catalyzed cross-coupling reaction.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Solid Reagents (Substrates, Base, Ligand, Catalyst) B Add to Dry Reaction Vessel A->B C Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) B->C D Add Anhydrous Solvent(s) & Liquid Reagents C->D E Heat to Desired Temperature with Vigorous Stirring D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Cool to Room Temperature & Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for a cross-coupling reaction.

Logical Relationship in Solvent Function

This diagram illustrates the interconnected roles of different solvent properties in influencing the outcome of a catalytic reaction.

SolventFunction Solvent Solvent Choice Solubility Solubility Solvent->Solubility Polarity Polarity Solvent->Polarity Coordination Coordinating Ability Solvent->Coordination BoilingPoint Boiling Point Solvent->BoilingPoint ReactionOutcome Reaction Outcome (Yield, Purity, Rate) Solubility->ReactionOutcome Polarity->ReactionOutcome Coordination->ReactionOutcome BoilingPoint->ReactionOutcome

Caption: Interplay of solvent properties affecting reaction success.

References

Application Notes and Protocols for Catalysis with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(Diphenylphosphino)benzoic acid as a ligand in various transition metal-catalyzed reactions. The information compiled herein offers insights into typical temperature parameters and provides experimental protocols for key catalytic transformations.

Introduction to this compound in Catalysis

This compound is a versatile monodentate phosphine ligand characterized by the presence of a carboxylic acid functional group. This feature can influence the ligand's electronic properties and solubility, and in some cases, the carboxylate can interact with the metal center or other reaction components. It is a white to pale yellow solid, and its utility has been demonstrated in several important catalytic reactions, including palladium-catalyzed cross-coupling reactions and nickel-catalyzed olefin oligomerization. The selection of an appropriate temperature is a critical parameter that significantly impacts reaction rate, yield, selectivity, and catalyst stability.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be employed as a ligand in various palladium-catalyzed cross-coupling reactions. The following sections detail typical conditions for Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. While specific optimization is always recommended, a general starting point for temperature is in the range of 80-110 °C.

ParameterValue/ConditionCitation
Reaction Type Suzuki-Miyaura Coupling
Aryl Halide 2-Bromobenzoic acid (1.0 equiv)[1]
Boronic Acid 2,5-Dimethylphenylboronic acid (1.5 equiv)[1]
Palladium Source Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)[1]
Ligand A suitable phosphine ligand (e.g., RuPhos, 0.04 equiv)[1]
Base Potassium phosphate (K₃PO₄) (3.0 equiv)[1]
Solvent Anhydrous Toluene[1]
Temperature 100 °C[1]
Reaction Time 12-24 hours[1]
Yield High yields are typically achievable[1]

Note: This table presents a representative protocol. While this compound is a suitable ligand for such reactions, this specific example utilizes RuPhos. The conditions are, however, transferable and provide a good starting point for optimization.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and this compound (0.04 equiv) in a small amount of the anhydrous solvent.

  • Addition of Catalyst and Solvent: Add the catalyst mixture to the reaction flask. Add the anhydrous solvent (e.g., toluene) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere and stir vigorously for 12-24 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) with an alkene. These reactions often require temperatures above 100 °C to proceed efficiently.[2]

ParameterValue/ConditionCitation
Reaction Type Heck Reaction
Aryl Halide Aryl bromide or iodide (1.0 mmol)[3]
Olefin Styrene or acrylate derivative (1.0 mmol)[3]
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃[2]
Ligand This compound
Base K₂CO₃ (2.0 mmol)[3]
Solvent DMF[3]
Temperature 60-100 °C[3]
Reaction Time 12 hours[3]
Yield Generally good to excellent[3]
  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), the olefin (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Solvent Addition: Add the solvent (e.g., DMF, 1 mL).[3]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring for 12 hours.[3]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)(alkene)-X(L2)] [Ar-Pd(II)(alkene)-X(L2)] Ar-Pd(II)-X(L2)->[Ar-Pd(II)(alkene)-X(L2)] Alkene Coordination R-Pd(II)-X(L2) R-Pd(II)-X(L2) [Ar-Pd(II)(alkene)-X(L2)]->R-Pd(II)-X(L2) Migratory Insertion R-Pd(II)-X(L2)->Pd(0)L2 β-Hydride Elimination (Product + HPdX)

Caption: Catalytic cycle for the Heck reaction.

Palladium-Catalyzed C-H Activation

Directed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. The carboxylic acid moiety of this compound can potentially act as a directing group in certain C-H activation reactions. While some C-H activations can occur at room temperature with highly active catalysts, temperatures in the range of 80-120 °C are more common.

ParameterValue/Condition
Reaction Type Directed C-H Arylation
Substrate Benzoic acid derivative (1.0 equiv)
Arylating Agent Aryl iodide (2.0 equiv)
Palladium Source Pd(OAc)₂ (10 mol%)
Ligand Amino acid-based ligand (e.g., Ac-Ile-OH)
Base Cs₂CO₃
Solvent HFIP
Temperature Ambient Temperature
Reaction Time Not specified
Yield Moderate to excellent

Note: This table illustrates a mild C-H arylation of benzoic acids. While this compound is not the ligand in this specific example, the conditions highlight the possibility of using benzoic acids as substrates in such transformations.

  • Reaction Setup: Combine the benzoic acid substrate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂), and this compound as a potential ligand/directing group in a reaction vessel.

  • Reagent Addition: Add the arylating agent (e.g., aryl iodide), an oxidant (if required), and a suitable solvent.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, monitoring by TLC or GC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by extraction and purification of the desired product.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification Reactants Combine Reactants: - Substrate - Reagent - Base/Additive Catalyst Prepare Catalyst System: - Pd Precursor - this compound Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Specified Temperature Solvent->Heating Stirring Stir under Inert Atmosphere Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 2-(Diphenylphosphino)benzoic acid as a ligand. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a Suzuki coupling reaction?

This compound acts as a supporting ligand for the palladium catalyst. The phosphine group coordinates to the palladium center, influencing its electronic properties and steric environment. This coordination is crucial for stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The benzoic acid moiety can also play a role in the reaction, potentially influencing solubility or interacting with the base.

Q2: I am observing low to no conversion of my starting materials. What are the primary factors to investigate?

Low conversion in a Suzuki coupling reaction can stem from several issues. The main areas to troubleshoot are the activity of the catalyst, the reaction conditions (temperature, solvent, base), and the purity of the reagents.[1] Start by verifying the quality of your palladium source and ligand. Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation. The choice and quality of the base are also critical for the transmetalation step.[1][2]

Q3: My reaction has resulted in a significant amount of homocoupling of the boronic acid. How can this be minimized?

Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3] To minimize this, it is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment. Reducing the reaction temperature or catalyst loading may also help to suppress this side reaction.

Q4: I am seeing dehalogenation of my aryl halide starting material. What causes this and how can it be prevented?

Dehalogenation is a side reaction where the halide on the starting material is replaced by a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination.[3] To prevent this, ensure your solvent is not a potential hydride donor if you are observing this side reaction. Using a non-coordinating base can also be beneficial.

Troubleshooting Guide

Issue 1: Low Yield

A low yield of the desired product is a frequent challenge. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). Use fresh, high-purity palladium sources and ligands. Consider a pre-catalyst that is more readily activated. Rigorously degas all solvents and reagents to prevent oxidative deactivation of the catalyst.[1]
Inefficient Oxidative Addition For electron-rich or sterically hindered aryl halides, a more electron-rich and bulky ligand may be required. While this compound has bulky phenyl groups, consider other specialized ligands if this step is rate-limiting. Increasing the reaction temperature can also promote oxidative addition.[1][4][5]
Slow Transmetalation The choice of base is critical. Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[1] Ensure the base is finely powdered and consider adding a small amount of water to improve its solubility and promote boronate formation, especially when using solvents like THF or dioxane.[1]
Poor Reagent Solubility The insolubility of reactants can hinder the reaction.[6] Consider switching to a different solvent system, such as DMF, dioxane, or a mixture like THF/water, to ensure all components are in solution at the reaction temperature.[6][7]
Decomposition of Boronic Acid Boronic acids can be unstable, especially under harsh basic conditions, leading to protodeboronation.[3] Use a milder base like KF or add the boronic acid in portions throughout the reaction.[2][6] Using boronate esters (e.g., pinacol esters) can also increase stability.[3]
Issue 2: Difficulty in Product Purification

Contamination of the final product with byproducts or residual catalyst can complicate purification.

Potential Cause Suggested Solution
Homocoupling Byproducts As mentioned in the FAQs, rigorous degassing is key. If homocoupling persists, optimizing the stoichiometry of the reactants (a slight excess of the boronic acid is common) can help drive the reaction towards the desired cross-coupled product.
Residual Palladium After the reaction, residual palladium can be removed by filtration through a pad of Celite or by using a scavenger resin designed to bind palladium.
Phosphine Oxide Formation The phosphine ligand can be oxidized to phosphine oxide, which can be difficult to separate. Purification by column chromatography is typically effective.

Experimental Protocols

General Protocol for Suzuki Coupling using this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O) to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M). Degas the entire reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visual Guides

Below are diagrams illustrating key concepts in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst active? (Fresh reagents, proper degassing) start->check_catalyst check_conditions Are reaction conditions optimal? (Solvent, Base, Temperature) check_catalyst->check_conditions Yes optimize_catalyst Optimize catalyst system (Pre-catalyst, ligand loading) check_catalyst->optimize_catalyst No check_reagents Are reagents pure and stable? (Boronic acid decomposition) check_conditions->check_reagents Yes optimize_conditions Screen solvents, bases, and temperature check_conditions->optimize_conditions No optimize_reagents Use fresh boronic acid or a more stable derivative check_reagents->optimize_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success optimize_reagents->success

Caption: A logical workflow for diagnosing and addressing low yields.

References

Technical Support Center: Buchwald-Hartwig Amination with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-(diphenylphosphino)benzoic acid as a ligand in Buchwald-Hartwig amination reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Buchwald-Hartwig amination reactions using this compound, presented in a question-and-answer format.

Q1: My reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion is a frequent issue in cross-coupling reactions. Several factors related to the catalyst, reagents, and reaction conditions could be the cause.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Troubleshooting:

      • Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction setup and duration, as the Pd(0) catalyst is sensitive to oxygen.

      • Use a pre-catalyst or ensure that the Pd(II) source (e.g., Pd(OAc)₂) is effectively reduced in situ. The amine or phosphine ligand can act as a reductant.

      • Verify the quality and purity of the palladium source and the this compound ligand.

  • Inappropriate Base: The choice and quality of the base are critical.

    • Troubleshooting:

      • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has been stored under anhydrous conditions.

      • The pKa of the amine substrate should be considered. Less acidic amines may require a stronger base for efficient deprotonation.

      • If your substrate is base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher reaction temperatures.

  • Solvent Issues: The solvent plays a crucial role in solubility and reactivity.

    • Troubleshooting:

      • Toluene and dioxane are common solvents for Buchwald-Hartwig amination. Ensure the solvent is anhydrous.

      • If reactants have poor solubility, consider a different solvent system. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.

  • Reaction Temperature: The reaction may require higher temperatures to proceed.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C. Monitor for potential side reactions at higher temperatures.

Q2: I am observing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[1] This often occurs when the reductive elimination of the desired product is slow compared to competing pathways involving palladium-hydride species.

  • Ligand Concentration: Insufficient ligand can lead to catalyst decomposition and the formation of species that promote hydrodehalogenation.

    • Troubleshooting:

      • Increase the ligand-to-palladium ratio. A common starting point is a 1.5:1 to 2:1 ratio of ligand to palladium.

  • Reaction Conditions: High temperatures and certain bases can favor hydrodehalogenation.

    • Troubleshooting:

      • Attempt the reaction at a lower temperature for a longer duration.

      • Screen different bases. In some cases, switching from an alkoxide base to a carbonate or phosphate base can reduce this side reaction.

  • Water Content: Traces of water can be a source of protons for hydrodehalogenation.

    • Troubleshooting:

      • Ensure all reagents and the solvent are rigorously dried.

Q3: I suspect the carboxylic acid group on the this compound ligand is causing side reactions. What are the possibilities and how can I investigate them?

A3: The carboxylic acid functionality introduces the possibility of side reactions not typically observed with other phosphine ligands.

  • Potential Side Reactions:

    • Esterification: If an alcohol is present as a substrate or impurity, or if an alcohol is used as a solvent, esterification of the ligand's carboxylic acid could occur, altering its electronic and steric properties.

    • Decarboxylation: While less common for aromatic carboxylic acids under these conditions, decarboxylation at high temperatures could lead to the formation of triphenylphosphine, a different ligand that may alter the reaction outcome.

    • Coordination to Palladium: The carboxylate group could potentially coordinate to the palladium center, which might affect the catalytic activity.

  • Troubleshooting and Investigation:

    • Analysis: Use techniques like ³¹P NMR to monitor the integrity of the ligand throughout the reaction. The appearance of new phosphorus signals could indicate ligand modification. LC-MS analysis of the crude reaction mixture can help identify potential esterified or decarboxylated ligand byproducts.

    • Protecting the Carboxylic Acid: As a diagnostic tool, consider temporarily protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and observe if the reaction outcome improves or if different side products are formed.

Q4: My purification is complicated by byproducts. What are the likely impurities and how can I improve the purification process?

A4: Common byproducts include the hydrodehalogenated arene, products of amine self-coupling, and ligand-derived impurities.

  • Purification Strategies:

    • Chromatography: Column chromatography is the most common purification method. Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) to achieve better separation.

    • Crystallization: If the product is a solid, crystallization can be an effective purification technique.

    • Acid-Base Extraction: If the product has a different acidity or basicity compared to the impurities, an acid-base extraction workup can simplify the purification.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as a ligand for Buchwald-Hartwig amination?

A1: this compound is a bulky, electron-rich phosphine ligand. Such ligands are known to promote the key steps in the Buchwald-Hartwig catalytic cycle, namely the oxidative addition and the reductive elimination, which can lead to higher reaction rates and yields. The presence of the carboxylic acid group may also influence its solubility and coordination properties.

Q2: What is the typical catalyst loading for a reaction using this compound?

A2: A typical starting point for catalyst loading is 1-2 mol% of the palladium precursor (e.g., Pd(OAc)₂) and a 1.5-2:1 molar ratio of this compound to palladium. Optimization may be required depending on the specific substrates.

Q3: Can the carboxylic acid on the ligand interfere with the base in the reaction?

A3: Yes, the acidic proton of the carboxylic acid will be deprotonated by the strong base used in the reaction. This will consume an equivalent of the base. It is important to account for this by using a slight excess of the base.

Q4: Are there any known incompatibilities of this compound with certain substrates?

A4: While specific incompatibility studies for this ligand are not widely published, general principles of Buchwald-Hartwig amination apply. Substrates with functional groups that can react with the strong base (e.g., esters, ketones with acidic alpha-protons) may lead to side reactions. Additionally, substrates that can chelate to the palladium center might inhibit catalysis.

Q5: How should I store this compound?

A5: Like many phosphine ligands, this compound should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent oxidation of the phosphorus atom.

Data Presentation

To systematically evaluate and optimize your Buchwald-Hartwig amination, it is crucial to collect and organize quantitative data. The following table provides a template for comparing different reaction conditions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl HalideAmineYield (%)Hydrodehalogenation (%)Other Side Products (%)
1Pd(OAc)₂ (1)2-(PPh₂)C₆H₄COOH (1.5)NaOtBu (1.2)Toluene100124-BromotolueneMorpholine
2Pd₂(dba)₃ (0.5)2-(PPh₂)C₆H₄COOH (1.5)K₃PO₄ (2.0)Dioxane110244-ChlorotolueneAniline
...

Yields and side product percentages should be determined by a quantitative method such as GC-MS or ¹H NMR with an internal standard.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination using this compound:

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the aryl halide, palladium(II) acetate, this compound, and sodium tert-butoxide.

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key pathways in Buchwald-Hartwig amination and a suggested workflow for troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product Side_Reaction_Pathways cluster_main Desired Amination Pathway cluster_side Hydrodehalogenation Side Reaction pd2_amido_complex L-Pd(II)(Ar)(NR₂) reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination beta_hydride_elimination β-Hydride Elimination pd2_amido_complex->beta_hydride_elimination product Ar-NR₂ (Desired Product) reductive_elimination->product pd_hydride_complex L-Pd(II)(H)(X) beta_hydride_elimination->pd_hydride_complex reductive_elimination_h Reductive Elimination pd_hydride_complex->reductive_elimination_h hydrodehalogenation_product Ar-H (Byproduct) reductive_elimination_h->hydrodehalogenation_product Troubleshooting_Workflow start Low Yield or Side Products Observed check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Quality (Pd source, Ligand, Base, Solvent) check_inert->check_reagents optimize_base Optimize Base (Type and Amount) check_reagents->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_ligand Optimize Ligand:Pd Ratio optimize_temp->optimize_ligand analyze_side_products Analyze Side Products (GC-MS, NMR) optimize_ligand->analyze_side_products hydrodehalogenation Hydrodehalogenation? analyze_side_products->hydrodehalogenation ligand_degradation Ligand Degradation? analyze_side_products->ligand_degradation hydrodehalogenation->ligand_degradation No solution_hydro Lower Temp, Change Base, Increase Ligand Ratio hydrodehalogenation->solution_hydro Yes solution_ligand Use Fresh Ligand, Consider Protection ligand_degradation->solution_ligand Yes end Improved Reaction ligand_degradation->end No solution_hydro->end solution_ligand->end

References

Overcoming catalyst deactivation with 2-(Diphenylphosphino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst deactivation, with a focus on the preventative role of ligands like 2-(Diphenylphosphino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction has stalled, or the conversion is very low. What are the common causes related to the catalyst?

A1: Low or no conversion in a cross-coupling reaction is often a sign of catalyst deactivation. The primary causes include:

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, which is a common deactivation pathway in reactions like Heck and Suzuki couplings. This is often visible as a black precipitate in the reaction mixture.[1][2]

  • Ligand Degradation: Phosphine ligands, which are essential for stabilizing the catalyst, can degrade under the reaction conditions, leading to the formation of inactive palladium species.[2] Oxidation of the phosphine ligand to phosphine oxide is a common issue.[1]

  • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be inefficient, resulting in a lower concentration of the active catalyst.[3]

  • Presence of Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation. Therefore, it is crucial to properly degas solvents and maintain an inert atmosphere.[1]

Q2: I see a black precipitate forming in my reaction. What is it, and how can I prevent it?

A2: The black precipitate is likely palladium black, an inactive, aggregated form of palladium metal.[1][2] Its formation indicates that the palladium catalyst is no longer effectively stabilized in the solution. To prevent this:

  • Use an Appropriate Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center and preventing aggregation.[1][4] Ligands like this compound, with their steric bulk and electronic properties, can help maintain the active catalytic species in solution.

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1]

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If palladium black formation is observed, consider running the reaction at a lower temperature.

Q3: How does this compound help in preventing catalyst deactivation?

A3: this compound, as a monodentate phosphine ligand, plays a critical role in stabilizing the active palladium catalyst. Its effectiveness stems from a combination of steric and electronic effects:

  • Steric Hindrance: The bulky diphenylphosphino group helps to prevent the palladium atoms from aggregating to form inactive palladium black.[1]

  • Electron Donation: The electron-rich phosphorus atom donates electron density to the palladium center, which can enhance the stability of the catalytic complex.[4]

  • Hemilability: The presence of the carboxylic acid group introduces a secondary, weaker coordination site. This "hemilabile" character can be beneficial in certain catalytic cycles by temporarily dissociating to open up a coordination site for the substrate, and then re-coordinating to stabilize the complex during other stages of the reaction.

Q4: My reaction is sluggish even with a phosphine ligand. What other factors should I consider?

A4: If your reaction is still not proceeding as expected, consider the following:

  • Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is crucial. Too little ligand can lead to catalyst decomposition, while too much can sometimes inhibit the reaction by occupying all available coordination sites on the metal.

  • Solvent and Base Choice: The choice of solvent and base can significantly impact the stability and activity of the catalyst. It is often necessary to screen different solvents and bases to find the optimal conditions for your specific reaction.

  • Purity of Reagents: Impurities in your starting materials, solvents, or other reagents can act as catalyst poisons. Ensure you are using high-purity materials.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precursor and this compound.Palladium precursors and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.
Inefficient Catalyst Activation If using a Pd(II) precursor, ensure complete reduction to Pd(0). This can sometimes be facilitated by the phosphine ligand or a reducing agent in the reaction mixture.The active species in many cross-coupling reactions is Pd(0).[2]
Poor Ligand Choice While this compound is a good starting point, consider screening other bulky, electron-rich phosphine ligands if issues persist.The optimal ligand can be highly substrate-dependent.[1]
Insufficient Catalyst Loading Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).A higher concentration of the active catalyst can help drive the reaction to completion before significant deactivation occurs.[2]
Issue 2: Reaction Starts but Stalls Before Completion
Potential Cause Troubleshooting Step Rationale
Gradual Catalyst Decomposition Lower the reaction temperature.Higher temperatures can accelerate the decomposition of the catalytic species.
Product Inhibition If suspected, try running the reaction at a lower substrate concentration.The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic cycles.[2]
Ligand Degradation Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents.Phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction Using a Palladium/2-(Diphenylphosphino)benzoic acid Catalyst System

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol) in a small amount of the dioxane/water mixture.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Addition of Reagents: Under a positive flow of inert gas, add the dioxane/water mixture (5 mL) to the Schlenk flask, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathway cluster_0 Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Catalyst Inactive Pd Black Active_Catalyst->Inactive_Catalyst Aggregation Oxidized_Ligand Oxidized Phosphine Ligand Active_Catalyst->Oxidized_Ligand Ligand Oxidation Stabilizing_Ligand This compound Stabilizing_Ligand->Active_Catalyst Stabilization Troubleshooting_Workflow Start Reaction Stalled or Low Conversion Check_Inert Is the inert atmosphere rigorous? Start->Check_Inert Check_Reagents Are reagents pure and dry? Check_Inert->Check_Reagents Yes Improve_Inert Improve degassing and inert gas flow Check_Inert->Improve_Inert No Check_Ligand Is the ligand appropriate? Check_Reagents->Check_Ligand Yes Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents No Screen_Ligands Screen alternative bulky, electron-rich ligands Check_Ligand->Screen_Ligands No Optimize_Conditions Optimize temperature and catalyst loading Check_Ligand->Optimize_Conditions Yes Improve_Inert->Start Purify_Reagents->Start Screen_Ligands->Start Success Reaction Successful Optimize_Conditions->Success

References

Technical Support Center: Optimizing Heck Coupling Reactions with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing Heck coupling reactions utilizing 2-(diphenylphosphino)benzoic acid as a ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand in Heck coupling reactions?

A1: this compound is a monodentate phosphine ligand that incorporates a carboxylic acid functional group. In palladium-catalyzed Heck coupling reactions, the phosphine group coordinates to the palladium center, influencing its catalytic activity. The presence of the carboxylic acid group can affect the ligand's electronic properties and solubility, and may offer unique chelating possibilities, potentially enhancing selectivity and catalyst stability.

Q2: What is the general role of a phosphine ligand in the Heck reaction?

A2: Phosphine ligands are crucial in the Heck reaction catalytic cycle. They stabilize the active Pd(0) species, preventing its decomposition into inactive palladium black.[1] The electronic and steric properties of the phosphine ligand also influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby affecting the overall efficiency and selectivity of the reaction.

Q3: How is the active Pd(0) catalyst typically generated for a Heck reaction?

A3: Often, a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), is used. This Pd(II) species is reduced in situ to the active Pd(0) catalyst. This reduction can be facilitated by the phosphine ligand itself, an amine base, or other components in the reaction mixture.[1][2]

Troubleshooting Guide

Issue 1: Low or No Conversion

Low or no conversion is a common issue in Heck coupling reactions. The following table outlines potential causes and recommended solutions when using this compound.

Potential Cause Recommended Solution
Catalyst Decomposition The appearance of a black precipitate (palladium black) indicates catalyst decomposition.[1] Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[1]
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0). The phosphine ligand, base, and temperature all play a role in this activation step.[1][2]
Inappropriate Base The base is essential for regenerating the Pd(0) catalyst in the final step of the cycle. Common bases include triethylamine (Et₃N), sodium acetate (NaOAc), and potassium carbonate (K₂CO₃). The choice of base can be critical, and screening different bases may be necessary.
Suboptimal Solvent The choice of solvent can impact catalyst stability and reactant solubility. Highly polar aprotic solvents like DMF, NMP, or DMA are commonly used.[1] For reactions involving this compound, the solubility of the ligand and its palladium complex should be considered.
Low Reaction Temperature Heck reactions often require elevated temperatures, typically above 100 °C. If the reaction is sluggish, consider increasing the temperature, but be mindful that excessively high temperatures can lead to catalyst decomposition.[1]
Poor Substrate Quality Ensure the aryl halide and alkene starting materials are pure. Impurities can act as catalyst poisons.
Incorrect Ligand-to-Palladium Ratio A general starting point is a 2:1 ratio of a monodentate phosphine ligand to the palladium source. Too little ligand can lead to an unstable catalyst, while an excess can inhibit the reaction by creating a saturated, unreactive palladium center.
Issue 2: Formation of Side Products
Potential Cause Recommended Solution
Homocoupling of Aryl Halide This side reaction can be more prevalent at higher temperatures. Optimizing the reaction temperature by lowering it may help to suppress this pathway.
Alkene Isomerization The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting material or product. This can sometimes be minimized by using a less polar solvent or by the addition of a halide salt (e.g., LiCl).[1]
Formation of Phosphine Oxide Phosphine ligands can be susceptible to oxidation, especially if oxygen is not rigorously excluded from the reaction. The resulting phosphine oxide does not coordinate to palladium and is inactive in the catalytic cycle.

Experimental Protocols & Data

While specific optimization data for Heck couplings using this compound is not widely available in extensive tables, a general protocol can be adapted from standard Heck reaction procedures. The following is a representative experimental protocol. Researchers should perform their own optimization studies to determine the ideal conditions for their specific substrates.

General Experimental Protocol for Heck Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1-2 equivalents relative to palladium), and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane), followed by the base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equivalents), and finally the alkene (1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-140 °C) and monitor the progress by a suitable analytical technique such as TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

The following table presents a summary of typical reaction conditions for Heck couplings, which can be used as a starting point for optimization with this compound.

Parameter Typical Range Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃0.1 - 5 mol%
Ligand This compound1 - 2 eq. relative to Pd
Base Et₃N, K₂CO₃, NaOAc, Cs₂CO₃1.5 - 3.0 eq.
Solvent DMF, NMP, DMA, dioxane, tolueneAnhydrous and degassed
Temperature 80 - 140 °CSubstrate dependent
Aryl Halide Reactivity I > Br > OTf >> ClAryl chlorides may require more forcing conditions.

Visualizing Workflows and Relationships

General Heck Coupling Workflow

The following diagram illustrates a typical experimental workflow for setting up a Heck coupling reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry glassware reagents Weigh Pd source, ligand, and aryl halide start->reagents purge Purge with inert gas reagents->purge add_solvents Add degassed solvent, base, and alkene purge->add_solvents heat Heat and stir (e.g., 100 °C) add_solvents->heat monitor Monitor reaction (TLC/GC) heat->monitor quench Cool and quench monitor->quench extract Extract with organic solvent quench->extract purify Dry and purify (chromatography) extract->purify end Characterize product purify->end

A typical experimental workflow for a Heck coupling reaction.
Troubleshooting Logic for Low Conversion

This diagram outlines a logical approach to troubleshooting low conversion in a Heck coupling reaction.

Troubleshooting_Heck start Low Conversion Observed check_catalyst Check for Pd black (catalyst decomposition) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents catalyst_yes Yes check_catalyst->catalyst_yes Precipitate? catalyst_no No check_catalyst->catalyst_no Precipitate? temp Is temperature optimal? check_conditions->temp reagent_purity Check purity of aryl halide and alkene check_reagents->reagent_purity improve_inert Improve inert atmosphere (degas solvents/reagents) catalyst_yes->improve_inert catalyst_no->check_conditions solution Re-run optimized reaction improve_inert->solution base Is the base appropriate? temp->base Yes adjust_temp Adjust temperature temp->adjust_temp No solvent Is the solvent appropriate? base->solvent Yes screen_bases Screen different bases base->screen_bases No screen_solvents Screen different solvents solvent->screen_solvents No solvent->solution Yes adjust_temp->solution screen_bases->solution screen_solvents->solution reagent_purity->solution

A troubleshooting flowchart for low conversion in Heck reactions.

References

Technical Support Center: Purification of Products from Reactions with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(diphenylphosphino)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in reactions where this compound is used as a ligand or reagent?

A1: Common impurities include unreacted this compound, its corresponding phosphine oxide, and byproducts from the specific reaction (e.g., unreacted starting materials, homocoupled products in cross-coupling reactions). The phosphine can oxidize to the phosphine oxide during the reaction or workup.[1][2]

Q2: How can I remove unreacted this compound and its oxide from my neutral reaction product?

A2: An acid-base extraction is the most effective method.[3][4][5][6] By washing the organic layer containing your product with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), the acidic this compound and its oxide will be deprotonated to form their water-soluble carboxylate salts, which will then partition into the aqueous layer.[3][5][7]

Q3: What is the best way to monitor the purity of my product and detect phosphorus-containing impurities?

A3: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful technique for assessing the purity of compounds containing phosphorus.[1][8][9][10] It provides information on the chemical environment of the phosphorus atom, allowing for the identification and quantification of the desired product, unreacted phosphine, and phosphine oxide impurities.[8][9][10]

Q4: My product is also acidic. How can I separate it from this compound?

A4: This presents a more challenging separation that typically cannot be resolved by simple acid-base extraction alone. In this case, column chromatography is the recommended method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for achieving good separation.[11]

Q5: I am having trouble with my product crystallizing. What could be the issue?

A5: The presence of impurities, particularly the phosphine oxide byproduct, can often inhibit crystallization.[12] It is also possible that your product is an oil at room temperature. Further purification by column chromatography to remove impurities may be necessary before attempting recrystallization again.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product is contaminated with this compound. Incomplete reaction or use of excess reagent. Ineffective removal during workup.Perform an acid-base extraction. Wash the organic solution of your product with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[3][4][5] This will convert the acidic starting material into its water-soluble salt, which can then be separated in the aqueous layer.[3][5]
Product is contaminated with 2-(diphenylphosphino)benzoyl oxide. Oxidation of the phosphine during the reaction or workup.Similar to the unreacted starting material, the phosphine oxide is also acidic due to the carboxylic acid group and can be removed by an acid-base extraction with an aqueous base.[13][14]
Product and impurities have similar polarity, making chromatographic separation difficult. The chemical structures of the product and impurity are very similar.Optimize the column chromatography conditions. Try a different solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) or a different stationary phase (e.g., alumina instead of silica gel).[11][15] A shallow gradient elution can also improve separation.[12]
Low recovery of product after acid-base extraction. The product may have some solubility in the aqueous base. The pH of the aqueous layer after acidification was not optimal for product precipitation.Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.[4] When re-acidifying the basic aqueous layer to recover any acidic product, ensure the pH is sufficiently low to fully protonate the carboxylate.
Product appears as an oil and will not crystallize. The product may be an oil at room temperature. The presence of impurities is inhibiting crystallization.If the product is expected to be a solid, further purification by column chromatography is recommended to remove impurities.[12] If the product is inherently an oil, chromatography is the primary method of purification.
Uncertain about the purity of the final product. Standard analytical techniques (e.g., ¹H NMR, LC-MS) may not be sufficient to quantify phosphorus-containing impurities.Utilize ³¹P NMR spectroscopy for a clear assessment of phosphorus-containing species.[1][8][9][10]

Experimental Protocols

Acid-Base Extraction for Removal of this compound and its Oxide

This protocol is suitable for the purification of a neutral organic product from acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). For more acidic impurities, a dilute solution of sodium hydroxide (e.g., 1 M NaOH) can be used. Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the deprotonated, water-soluble salts of this compound and its oxide. Drain the lower aqueous layer.

  • Repeat Wash (Optional): Repeat the basic wash one or two more times to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Purity Assessment by ³¹P NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The ³¹P NMR spectrum will show distinct signals for different phosphorus species.

    • Triphenylphosphine-type compounds typically appear in the range of -5 to -30 ppm.

    • Triphenylphosphine oxides generally appear in the range of +25 to +40 ppm.

  • Quantification: By integrating the signals, the relative amounts of the desired product (if it contains a phosphine moiety), unreacted phosphine, and phosphine oxide can be determined to assess the purity.[16]

Visualizations

Purification_Workflow cluster_start Crude Reaction Mixture cluster_extraction Purification Step cluster_analysis Analysis & Further Purification Start Crude Product (contains product, unreacted phosphine, phosphine oxide) Aqueous_Workup Aqueous Work-up (Acid-Base Extraction) Start->Aqueous_Workup Organic_Layer Organic Layer (Product) Aqueous_Workup->Organic_Layer Separation Aqueous_Layer Aqueous Layer (Phosphine & Phosphine Oxide Salts) Aqueous_Workup->Aqueous_Layer Separation Purity_Check Check Purity (TLC, NMR, 31P NMR) Organic_Layer->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity OK Chromatography Column Chromatography Purity_Check->Chromatography Impurities Remain Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->Pure_Product

Caption: A general workflow for the purification of products from reactions involving this compound.

References

Technical Support Center: Optimizing Base Selection in 2-(Diphenylphosphino)benzoic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the critical role of bases in cross-coupling reactions catalyzed by palladium complexes of 2-(Diphenylphosphino)benzoic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

Issue 1: Low to No Reaction Conversion

Low or no conversion of starting materials is a frequent challenge in cross-coupling reactions. When using this compound as a ligand, the choice and quality of the base are critical factors.

Potential Cause Troubleshooting Steps
Inappropriate Base Strength (pKa) The primary role of the base is to facilitate the transmetalation step by forming a more nucleophilic organoboron species.[1] For Suzuki-Miyaura reactions, the base must be strong enough to activate the boronic acid but not so strong as to cause degradation of starting materials or the catalyst. If you are using a weak base (e.g., NaHCO₃) with unactivated substrates, consider switching to a stronger base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3] Conversely, if you observe significant side products, a milder base might be necessary.
Poor Base Solubility The solubility of the base in the reaction solvent can significantly impact the reaction rate.[4] If you are using an inorganic base in an organic solvent, ensure vigorous stirring to maximize interfacial contact. Consider switching to a base with better solubility in your chosen solvent system, such as cesium carbonate (Cs₂CO₃) in some organic solvents, or using a biphasic solvent system (e.g., Toluene/Water) to aid in the dissolution of the base.[2]
Base Degradation or Impurity Ensure the base is of high purity and anhydrous if the reaction is sensitive to water. Some bases can absorb moisture from the air, which can lead to side reactions like protodeboronation of the boronic acid.[5] It is recommended to use freshly purchased or properly stored and dried bases.
Interaction with Ligand's Carboxylic Acid The carboxylic acid moiety of this compound can react with the base. This interaction might be beneficial, potentially leading to a hemilabile ligand that facilitates catalysis. However, an inappropriate base could lead to the formation of an unreactive salt or promote side reactions. If you suspect an issue, consider screening a range of bases with varying pKa values and steric bulk to find one that is compatible with the ligand and your specific reaction.
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)

The formation of side products can significantly reduce the yield of your desired product.

Side Product Potential Cause Related to Base Troubleshooting Steps
Protodeboronation The replacement of the boronic acid group with a hydrogen atom is a common side reaction, often exacerbated by strong bases and the presence of water.[5]- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Ensure your reaction is run under anhydrous conditions if possible. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5]
Homocoupling The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[5] While not directly caused by the base, the reaction conditions, including the base, can influence the stability of the palladium catalyst. A base that is too harsh might contribute to catalyst decomposition, leading to species that promote homocoupling.- Ensure thorough degassing of your solvent and reaction mixture. - Use a high-purity palladium precatalyst and ligand. - Screen different bases to find one that minimizes this side reaction under your specific conditions.
Dehalogenation The reduction of the aryl halide starting material can occur, particularly with strong bases in the presence of a hydrogen source.[5]- Use a less basic system. - Ensure your solvent and reagents are free from potential hydrogen donors.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a this compound catalyzed Suzuki-Miyaura reaction?

A1: In the Suzuki-Miyaura coupling, the base is crucial for the transmetalation step, which is often the rate-determining step of the catalytic cycle. Its main function is to activate the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate "ate" complex. This complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group to the palladium center.

Q2: How do I select the right base for my reaction?

A2: The optimal base is highly dependent on the specific substrates, solvent, and temperature of your reaction.[1] A good starting point is to use common inorganic bases like K₂CO₃ or K₃PO₄.[2][3] For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, a stronger base like Cs₂CO₃ might be more effective due to its higher solubility in some organic solvents.[2] It is often necessary to screen a few different bases to find the optimal conditions for a new transformation.

Q3: Can the carboxylic acid group on the this compound ligand affect the choice of base?

A3: Yes, the carboxylic acid moiety is a key feature of this ligand and can interact with the base. This interaction could potentially deprotonate the carboxylic acid, forming a carboxylate that could coordinate to the palladium center. This may influence the electronic properties and stability of the catalytic species. The choice of base can therefore be critical. A very strong base might lead to the formation of a stable salt that is less catalytically active, while a base that is too weak may not efficiently activate the boronic acid. Experimental screening is the most reliable way to determine the optimal base for your specific system.

Q4: What is the "cesium effect" and is it relevant when using this ligand?

A4: The "cesium effect" refers to the often-observed rate and yield enhancement when using cesium bases, such as Cs₂CO₃ or CsF, in palladium-catalyzed cross-coupling reactions.[4] This effect is often attributed to the higher solubility of cesium salts in organic solvents and the ability of the larger cesium cation to polarize bonds and stabilize intermediates. While not specifically documented for this compound, it is a phenomenon worth considering, especially in difficult coupling reactions where other bases give low yields.

Data Presentation: Comparison of Common Bases in Suzuki-Miyaura Reactions

While specific comparative data for this compound is not extensively available, the following table provides a general comparison of commonly used bases in Suzuki-Miyaura reactions with other phosphine ligands. This can serve as a starting point for your own optimization studies.

Base Typical Strength Common Solvents General Applicability & Notes Yield Range (General)
K₃PO₄ StrongToluene/Water, Dioxane/WaterVery effective for a broad range of substrates, including challenging couplings with aryl chlorides.[2][6]High
K₂CO₃ ModerateToluene/Water, Dioxane/Water, EthanolA widely used and cost-effective base, suitable for many standard Suzuki couplings.[3]Moderate to High
Cs₂CO₃ StrongToluene, Dioxane, THFOften provides superior results in difficult reactions due to its higher solubility in organic solvents (the "cesium effect").[2][4]High to Excellent
NaOH / KOH StrongToluene/Water, Ethanol/WaterStrong, inexpensive bases, but can sometimes promote side reactions due to their high basicity and nucleophilicity.[2]Moderate to High
Et₃N (Triethylamine) Weak (Organic)Toluene, THFGenerally less effective than inorganic bases in Suzuki reactions but can be useful in other cross-coupling reactions like the Heck and Sonogashira reactions.[2]Low to Moderate
KF ModerateToluene, DioxaneFluoride ions can also activate boronic acids; sometimes used in specific applications.Substrate Dependent

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Screening Bases in a Suzuki-Miyaura Coupling Reaction

This protocol provides a framework for systematically testing the effect of different bases on your reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 10:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials or flask with a reflux condenser

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, and this compound ligand.

  • Add the selected base to the vial.

  • Seal the vial with a septum and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool to room temperature, and perform an appropriate workup and purification.

  • Compare the yields obtained with each base to determine the optimal conditions.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

G start Low Conversion Observed reagent_check Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_check catalyst_check Check Catalyst System (Pd Precatalyst & Ligand Activity) start->catalyst_check conditions_check Review Reaction Conditions (Temperature, Time, Stirring) start->conditions_check base_screen Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) reagent_check->base_screen Base suspected solvent_screen Screen Different Solvents (e.g., Toluene, Dioxane, THF) conditions_check->solvent_screen optimize_temp Optimize Reaction Temperature conditions_check->optimize_temp success Improved Conversion base_screen->success solvent_screen->success optimize_temp->success

Caption: Troubleshooting workflow for low reaction conversion.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd2 ar_boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ ar_boronic_acid->boronate + Base base Base (e.g., K2CO3) boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: 2-(Diphenylphosphino)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, use, and troubleshooting of reactions involving 2-(Diphenylphosphino)benzoic acid, a common phosphine ligand in transition metal catalysis. Due to its sensitivity to air and moisture, proper experimental technique is crucial for successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is susceptible to oxidation by air and moisture. To ensure its integrity, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, a desiccator or a glovebox is recommended. Storing the compound in a cool, dark place will further minimize degradation.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product is 2-(diphenylphosphoryl)benzoic acid, the corresponding phosphine oxide. This oxidation occurs at the phosphorus center.

Q3: Can I visually assess the quality of my this compound?

A3: While a visual inspection can be a preliminary check, it is not a definitive measure of purity. Pure this compound is typically a white to off-white or light yellow solid.[1] A significant change in color or texture may indicate degradation or impurities. However, the formation of the phosphine oxide may not always result in a distinct visual change.

Q4: How can I definitively check the purity of my this compound?

A4: The most reliable method for assessing the purity and detecting the presence of the phosphine oxide is through ³¹P NMR spectroscopy. The phosphorus atom in the phosphine and the phosphine oxide will have distinct chemical shifts.

Q5: Is the presence of small amounts of the phosphine oxide detrimental to my reaction?

A5: The impact of the phosphine oxide impurity can vary. In some palladium-catalyzed cross-coupling reactions, phosphine oxides can act as ligands and may not be detrimental, and in some cases, they have been reported to stabilize the catalyst.[2] However, the presence of the oxide reduces the concentration of the active phosphine ligand, which can negatively affect the reaction rate and yield. For consistent and reproducible results, it is always best to use the phosphine ligand in its purest form.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem 1: Low or no conversion in a cross-coupling reaction (e.g., Suzuki, Heck).

Possible Cause Troubleshooting Step Explanation
Degradation of the phosphine ligand 1. Use a fresh bottle of this compound or purify the existing stock. 2. Ensure all solvents are rigorously degassed and reagents are anhydrous. 3. Set up the reaction under a strict inert atmosphere using a glovebox or Schlenk line.Oxidation of the phosphine to the phosphine oxide reduces the concentration of the active ligand required for the catalytic cycle.
Catalyst poisoning 1. Increase the ligand-to-metal ratio. 2. Ensure the starting materials and base are of high purity.Impurities in the reaction mixture or the starting materials themselves can coordinate to the metal center and deactivate the catalyst.
Inefficient catalyst activation 1. If using a Pd(II) precatalyst, consider a pre-activation step or switch to a Pd(0) source.The active catalyst is typically a Pd(0) species. Inefficient reduction of a Pd(II) precursor can lead to low catalytic activity.

Problem 2: Inconsistent reaction yields.

Possible Cause Troubleshooting Step Explanation
Variable ligand quality 1. Implement a standard procedure for handling and storing the ligand under inert conditions. 2. Routinely check the purity of the ligand by ³¹P NMR before use.Inconsistent exposure to air and moisture will lead to varying degrees of oxidation, resulting in fluctuating effective ligand concentrations.
Presence of atmospheric oxygen 1. Improve the degassing procedure for solvents (e.g., use freeze-pump-thaw cycles). 2. Ensure a positive pressure of inert gas is maintained throughout the reaction.Oxygen can oxidatively deactivate the active Pd(0) catalyst and also degrade the phosphine ligand.

Problem 3: Formation of unexpected byproducts.

Possible Cause Troubleshooting Step Explanation
Side reactions from ligand degradation products 1. Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts. 2. Compare the byproduct profile with reactions run using a fresh batch of ligand.The phosphine oxide or other degradation products may participate in or catalyze unintended side reactions.
Homocoupling of starting materials 1. Optimize the reaction temperature and addition rate of reagents. 2. Screen different bases or solvent systems.Ligand degradation can alter the catalytic species, potentially favoring homocoupling pathways.

Data Presentation

Table 1: Qualitative Stability of this compound
ConditionStabilityPrimary Degradation ProductRecommended Action
Solid, exposed to air Low2-(diphenylphosphoryl)benzoic acidStore under an inert atmosphere.
In solution, exposed to air Very Low2-(diphenylphosphoryl)benzoic acidUse freshly prepared solutions and degassed solvents.
Solid, under inert atmosphere High-Standard storage procedure.
In solution, under inert atmosphere Moderate to High-Use within a reasonable timeframe; store in a sealed container.
Table 2: ³¹P NMR Chemical Shifts for Monitoring Oxidation
CompoundTypical ³¹P Chemical Shift Range (ppm)Comments
This compound-5 to -3The exact shift can vary depending on the solvent and concentration.
2-(diphenylphosphoryl)benzoic acid+28 to +32The appearance and growth of a signal in this region indicate oxidation of the phosphine.

Note: Chemical shifts are relative to an external standard of 85% H₃PO₄. It is recommended to run a standard of both the phosphine and its oxide for accurate identification.

Experimental Protocols

Protocol 1: Handling and Preparation of a this compound Solution

This protocol describes the preparation of a stock solution of the ligand using a Schlenk line.

  • Drying Glassware: Oven-dry all glassware (e.g., Schlenk flask, volumetric flask, syringe) at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere: Assemble the Schlenk flask on a Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Weighing the Ligand: In a glovebox or under a positive flow of inert gas, weigh the desired amount of this compound and quickly transfer it to the Schlenk flask.

  • Solvent Addition: Use a cannula or a dry, inert-gas-flushed syringe to transfer the required volume of anhydrous, degassed solvent to the Schlenk flask to dissolve the ligand.

  • Storage: The resulting solution should be stored under an inert atmosphere in a sealed container, preferably in a freezer if not for immediate use.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction using this compound as a ligand, emphasizing the exclusion of air and moisture.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv.).

  • Inerting the Flask: Seal the flask with a septum and cycle between vacuum and inert gas three times.

  • Addition of Ligand and Catalyst: In a separate, dry vial under an inert atmosphere, weigh the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and this compound (2-10 mol%). Add these solids to the main reaction flask against a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas and monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the specific substrates and products but typically involves an aqueous quench, extraction with an organic solvent, drying, and purification by chromatography.

Visualizations

experimental_workflow cluster_prep Ligand Solution Preparation cluster_reaction Cross-Coupling Reaction Setup prep1 Dry glassware prep2 Establish inert atmosphere (Schlenk line) prep1->prep2 prep3 Weigh ligand under inert conditions prep2->prep3 prep4 Add degassed, anhydrous solvent prep3->prep4 react3 Add Pd source and ligand prep4->react3 Transfer ligand solution react1 Combine solid reagents (aryl halide, boronic acid, base) react2 Inert the reaction flask react1->react2 react2->react3 react4 Add degassed, anhydrous solvent react3->react4 react5 Heat under inert atmosphere react4->react5

Experimental workflow for handling this compound.

troubleshooting_flowchart start Low/No Reaction Conversion q1 Check ligand integrity via ³¹P NMR? start->q1 a1_yes Oxidized q1->a1_yes Yes a1_no Pristine q1->a1_no No sol1 Use fresh/purified ligand & improve inert techniques a1_yes->sol1 q2 Are solvents and reagents anhydrous and degassed? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst system appropriate? a2_yes->q3 sol2 Dry solvents/reagents & use proper degassing methods a2_no->sol2 sol3 Screen different Pd sources, ligands, and bases q3->sol3

Troubleshooting flowchart for failed reactions.

degradation_pathway phosphine This compound (Active Ligand) oxide 2-(diphenylphosphoryl)benzoic acid (Phosphine Oxide) phosphine->oxide Oxidation (Air, O₂, H₂O)

Primary degradation pathway of this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(Diphenylphosphino)benzoic acid in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is predominantly used as a ligand in transition metal-catalyzed cross-coupling reactions.[1][2] Its unique structure, featuring both a phosphine group and a carboxylic acid moiety, allows it to bind to metal centers and influence the catalytic cycle.[3] It is suitable for a variety of reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.[2]

Q2: My reaction is showing low or no conversion. What are the most common initial checks?

When facing low conversion, it's crucial to systematically verify your experimental setup and reagents. Initial checks should include:

  • Inert Atmosphere: Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) as both the palladium catalyst and the phosphine ligand can be sensitive to oxygen.[4][5]

  • Reagent Purity: Confirm the purity of all starting materials, including the aryl halide, boronic acid (or other coupling partner), and the this compound ligand. Impurities can poison the catalyst or lead to side reactions.[6]

  • Solvent and Base Quality: Use dry, degassed solvents. The choice and quality of the base are also critical; ensure it is appropriately chosen for the specific reaction and is of high purity.[5][7]

  • Temperature Control: Verify the accuracy of your heating apparatus, as temperature can significantly impact reaction rates and catalyst stability.[6]

Q3: How can I be sure my this compound is active?

This compound is a light yellow, hygroscopic powder.[8][9] To ensure its activity:

  • Proper Storage: Store the ligand under an inert atmosphere, in a cool, dry place to prevent oxidation and moisture absorption.

  • Visual Inspection: The ligand should be a free-flowing powder. Clumping may indicate moisture absorption.

  • Handling: Handle the ligand quickly in the air to minimize exposure to oxygen and moisture.

Q4: Can the phosphine group in this compound be oxidized?

Yes, the phosphine atom can be oxidized to a phosphine oxide.[1] This can occur in the presence of oxidants or even atmospheric oxygen, especially at elevated temperatures. The resulting phosphine oxide is generally not catalytically active as a ligand and can contribute to lower conversion rates.

Troubleshooting Guide: Low Conversion Rates

This guide provides a structured approach to troubleshooting low yields when using this compound as a ligand in cross-coupling reactions.

Problem/Observation Potential Cause Recommended Solution
No or minimal product formation Inactive Catalyst - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote reduction to the active Pd(0) species.[4][10] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4] - Ensure rigorous degassing of the reaction mixture to prevent catalyst oxidation.[4]
Poor Oxidative Addition - For challenging substrates like electron-rich or sterically hindered aryl halides, a different, more electron-rich, and bulky ligand might be necessary.[11] - Increase the reaction temperature, but monitor for decomposition.
Inefficient Transmetalation - Ensure the boronic acid (in Suzuki coupling) is sufficiently activated. This can be influenced by the choice of base.[4] - Consider converting the boronic acid to a more reactive derivative like a pinacol ester or trifluoroborate salt.[4]
Reaction starts but stalls Catalyst Deactivation - High temperatures can lead to catalyst aggregation into inactive palladium black.[11] Try lowering the temperature or using a more stabilizing ligand. - The this compound ligand itself might be degrading. Consider a lower reaction temperature or shorter reaction time.
Product Inhibition - In some cases, the product can coordinate to the metal center and inhibit the catalytic cycle. Diluting the reaction may help.
Significant side product formation Homocoupling - This is a common side reaction, especially with aryl bromides.[5] Using an excess of the bromide can sometimes mitigate this. - Optimize the reaction conditions (catalyst, ligand, base, solvent) to favor the cross-coupling pathway.
Protodeboronation (Suzuki Coupling) - This occurs when the boronic acid reacts with water or other protic sources to be replaced by a hydrogen atom.[4][6] - Use a milder base (e.g., KF) or strictly anhydrous conditions.[4] - Protect the boronic acid as a more stable derivative.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add a magnetic stir bar.

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

    • Quickly add the catalyst and ligand to the Schlenk flask.

  • Degassing:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can be done by bubbling the gas through the solvent after it is added.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a mixture of Dioxane/H₂O or Toluene) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Add Aryl Halide, Boronic Acid, Base catalyst 2. Add Pd Source & This compound reagents->catalyst degas 3. Purge with Inert Gas catalyst->degas solvent 4. Add Degassed Solvent degas->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Quench and Extract monitor->workup purify 8. Column Chromatography workup->purify product Pure Product purify->product G start Low Conversion Observed check_reagents Check Reagent Purity & Inert Conditions start->check_reagents check_catalyst Is Catalyst/Ligand Active? check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Yes fail Still Low Conversion check_catalyst->fail No change_ligand Consider Different Ligand/Catalyst System optimize_conditions->change_ligand No Improvement success Improved Conversion optimize_conditions->success Successful change_ligand->success change_ligand->fail G pd0 Pd(0)L₂ pd_oa R¹-Pd(II)L₂-X pd0->pd_oa Oxidative Addition (R¹-X) pd_tm R¹-Pd(II)L₂-R² pd_oa->pd_tm Transmetalation (M-R²) pd_tm->pd0 Reductive Elimination pd_re Product R¹-R² pd_tm->pd_re

References

Impact of substrate purity on catalysis with 2-(Diphenylphosphino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Diphenylphosphino)benzoic acid as a ligand in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalysis?

A1: this compound is an organophosphorus compound that serves as a monodentate phosphine ligand in palladium-catalyzed cross-coupling reactions such as Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination.[1] Its structure, featuring a diphenylphosphino group and a carboxylic acid moiety, allows it to coordinate to the palladium center, influencing the catalyst's stability, activity, and selectivity. The presence of the carboxylic acid group can offer unique chelating properties, potentially leading to higher product purity and selectivity compared to similar ligands without this functional group.[1]

Q2: What are the most common cross-coupling reactions where this compound is used?

A2: This ligand is primarily employed in palladium-catalyzed reactions for the formation of carbon-carbon and carbon-nitrogen bonds. These include:

  • Heck Reaction: Coupling of an unsaturated halide with an alkene.[1]

  • Suzuki-Miyaura Coupling: Reaction of an organoboron compound with an organohalide.[2][3]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between an aryl halide and an amine.[4]

Q3: How does the purity of my substrates impact the catalytic reaction?

A3: Substrate purity is critical for the success of palladium-catalyzed cross-coupling reactions. Impurities can act as catalyst poisons, leading to lower yields, slower reaction rates, or complete reaction failure.[2] Common detrimental impurities include:

  • Water and Oxygen: Can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also cause degradation of phosphine ligands.[2]

  • Unreacted Starting Materials or Reagents from Previous Steps: These can compete with the desired substrates for the active sites of the catalyst.

  • Sulfur and Nitrogen-containing Compounds: These are known to be strong poisons for palladium catalysts.

  • Other Metal Ions: Trace amounts of other metals can interfere with the catalytic cycle.

Q4: How can I ensure the purity of my substrates?

A4: Rigorous purification of substrates is essential. Common purification techniques include:

  • Recrystallization: For solid compounds.

  • Distillation: For liquid compounds.

  • Column Chromatography: To separate the desired compound from impurities.

  • Degassing: Solvents should be thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[2]

  • Drying: Use of drying agents or azeotropic distillation to remove water.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Step Explanation
Catalyst Inactivity/Decomposition 1. Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction. 2. Use freshly degassed solvents. 3. Consider using a palladium precatalyst that is more stable to air and moisture.Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. The this compound ligand is also susceptible to oxidation.
Substrate Impurities 1. Re-purify the substrates (aryl halide, boronic acid, etc.) by recrystallization, distillation, or column chromatography. 2. Analyze substrate purity using techniques like NMR, GC-MS, or LC-MS.Impurities can act as catalyst poisons, blocking the active sites of the palladium complex.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-palladium ratio. A common starting point is a 1:1 or 2:1 ratio, but this may need to be adjusted depending on the specific reaction.An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated palladium center.
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. This may involve adjusting the temperature or the choice of base.The catalytic cycle for most cross-coupling reactions is initiated by a Pd(0) species.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step Explanation
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[5]
Sub-optimal Reaction Temperature Lower the reaction temperature.Higher temperatures can sometimes favor side reactions over the desired cross-coupling pathway.
Incorrect Base Screen different bases (e.g., carbonates, phosphates, fluorides). The choice of base can significantly influence the reaction outcome.The base plays a crucial role in the transmetalation step of the catalytic cycle and can affect the stability of the catalyst and substrates.[2]

Data Presentation

While specific quantitative data for the impact of impurities on catalysis with this compound is not extensively available in the literature, the following table provides a general guide based on known sensitivities of palladium-phosphine catalysts.

ImpurityTypical SourcePotential Impact on ReactionMitigation Strategy
WaterSolvents, reagents, atmosphereCatalyst deactivation (oxidation), hydrolysis of substrates (e.g., boronic acids).[2][6]Use anhydrous solvents and reagents, run reactions under an inert atmosphere.
OxygenAtmosphere, solventsOxidation of Pd(0) to inactive Pd(II), oxidation of the phosphine ligand.[2]Thoroughly degas solvents and maintain a strict inert atmosphere.
Sulfur CompoundsImpurities in starting materials or solventsStrong coordination to the palladium center, leading to irreversible catalyst poisoning.Purify starting materials and solvents to remove sulfur-containing impurities.
Unreacted Starting MaterialsIncomplete purification from a previous synthetic stepCompetition for the active catalyst site, leading to lower conversion of the desired substrate.Rigorous purification of all substrates before use.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • This compound (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and the base.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to catalysis with this compound.

CatalyticCycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(R)L Ar-Pd(II)(R)L Ar-Pd(II)(X)L->Ar-Pd(II)(R)L Transmetalation (R-M) Ar-Pd(II)(R)L->Pd(0)L Reductive Elimination (Ar-R) L L = this compound Ar-X Ar-X = Aryl Halide R-M R-M = Organometallic Reagent

Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

TroubleshootingWorkflow start Low or No Conversion catalyst Check Catalyst System start->catalyst substrate Check Substrate Purity catalyst->substrate [Catalyst OK] inert Ensure Inert Atmosphere catalyst->inert [No] degas Use Degassed Solvents catalyst->degas [No] conditions Check Reaction Conditions substrate->conditions [Substrates Pure] purify Re-purify Substrates substrate->purify [No] temp Optimize Temperature conditions->temp [Sub-optimal] base Screen Different Bases conditions->base [Sub-optimal]

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

SubstratePurification Crude Crude Substrate Purification Purification Method Crude->Purification Pure Pure Substrate Purification->Pure e.g., Recrystallization, Distillation, Chromatography Analysis Purity Analysis (NMR, GC-MS) Pure->Analysis Analysis->Pure [Purity < 99%]

Caption: General workflow for substrate purification and analysis.

References

Technical Support Center: Removal of Phosphine Oxide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of phosphine oxide byproducts, primarily triphenylphosphine oxide (TPPO), from reaction mixtures. TPPO is a common byproduct in widely used reactions such as the Wittig, Mitsunobu, Appel, and Staudinger reactions.[1][2] Its removal can be challenging due to its high polarity and tendency to co-purify with desired products, especially on a large scale where traditional column chromatography may not be feasible.[1][2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your reaction products.

Problem Potential Cause Suggested Solution(s)
Difficult Separation by Standard Column Chromatography The product and triphenylphosphine oxide (TPPO) have similar polarities, causing them to co-elute.Optimize Solvent System for Chromatography: Experiment with different solvent gradients to improve separation. A shallow gradient might be effective. Silica Plug Filtration: For non-polar products, this is a rapid and effective method. Suspend the crude mixture in a non-polar solvent (e.g., pentane/ether) and pass it through a short plug of silica gel. The more polar TPPO will be retained on the silica, while the non-polar product elutes.[4][5][6][7] This may need to be repeated 2-3 times for complete removal.[4][5][6] Chromatography-Free Methods: Consider precipitation or complexation methods as described below.
Product is Polar and Soluble in Solvents that also Dissolve TPPO Simple precipitation with non-polar solvents is ineffective because both the product and TPPO remain in solution or precipitate together.Precipitation with Metal Salts in Polar Solvents: Form a complex of TPPO with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[8] These complexes are often insoluble in polar organic solvents such as ethanol, ethyl acetate, and isopropyl alcohol, allowing for their removal by filtration even when the product is polar.[9][10] Scavenger Resins: Use functionalized resins, such as those based on Merrifield resin (chloromethylated polystyrene), to selectively bind and remove TPPO.[3][11][12]
Column Chromatography is Not Feasible for Large-Scale Synthesis High solvent consumption, time, and cost make column chromatography impractical for large-scale operations.[1][2][8]Optimized Precipitation/Crystallization: This is a highly effective and scalable method.[1][8] Utilize the low solubility of TPPO in non-polar solvents like hexane, pentane, or cyclohexane.[1][8] A strategy of dissolving the crude product in a minimal amount of a good solvent and then adding a non-polar anti-solvent can selectively precipitate the TPPO.[7] Metal Salt Precipitation: The use of metal salts like ZnCl₂ or MgCl₂ is a scalable, chromatography-free method.[8] Wet milling with MgCl₂ has been shown to enhance the rate of complexation and removal of TPPO on a large scale.[13]
Residual TPPO Remains After Initial Purification Attempt The initial purification method was not efficient enough for complete removal.Repeat the Purification Step: Some methods, like silica plug filtration or precipitation, may need to be repeated for complete removal.[4][5][6] Combine Methods: A multi-step approach can be effective. For example, an initial precipitation followed by a silica plug filtration of the filtrate.
The Reaction was Conducted in THF, Making Precipitation Difficult Ethereal solvents like THF are often used for reactions that generate TPPO, but direct precipitation of TPPO or its metal complexes from these solvents can be inefficient.[11]Solvent Exchange: Before attempting precipitation, perform a solvent exchange to a more suitable solvent like toluene or ethyl acetate for complexation with MgCl₂ or ZnCl₂, or to a non-polar solvent for direct TPPO precipitation.[11] Precipitation with CaBr₂: Anhydrous calcium bromide (CaBr₂) has been shown to be very efficient at removing TPPO from THF solutions (95-98% removal).[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography-free methods to remove triphenylphosphine oxide (TPPO)?

A1: The most common chromatography-free methods include:

  • Precipitation/Crystallization: This leverages the low solubility of TPPO in non-polar solvents like hexanes or ether.[8]

  • Complexation with Metal Salts: Adding salts like ZnCl₂, MgCl₂, or CaBr₂ precipitates TPPO as an insoluble metal complex.[8]

  • Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride forms an easily separable insoluble salt.[4][11]

  • Use of Scavenger Resins: Polymer-bound reagents can selectively react with and remove TPPO.[3][11][12]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. A general decision-making workflow is illustrated below.

G start Start: Crude Reaction Mixture containing Product and TPPO product_polarity Is the product non-polar? start->product_polarity large_scale Is the reaction large scale? product_polarity->large_scale Yes polar_product Product is Polar product_polarity->polar_product No silica_plug Silica Plug Filtration with non-polar solvent large_scale->silica_plug No (small scale) precipitation Precipitation with non-polar anti-solvent large_scale->precipitation Yes metal_complex Precipitation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) polar_product->metal_complex scavenger_resin Scavenger Resins polar_product->scavenger_resin end Purified Product silica_plug->end precipitation->end metal_complex->end scavenger_resin->end

Decision workflow for selecting a TPPO removal method.

Q3: Can these methods be applied to byproducts from other reactions that use triphenylphosphine?

A3: Yes, these methods are generally applicable for the removal of TPPO regardless of the reaction it was generated in, including the Wittig, Mitsunobu, Staudinger, Appel, and Corey-Fuchs reactions.[1][2]

Q4: What is the stoichiometry of the TPPO-metal salt complex?

A4: For zinc chloride, the complex formed is typically ZnCl₂(TPPO)₂.[9] It is often recommended to use a 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO for optimal precipitation.[9]

Q5: My product seems to be complexing with the metal salt. How can I avoid this?

A5: Certain functional groups in your product might act as Lewis bases and coordinate with the metal salt.

  • Screen Different Metal Salts: The coordinating ability varies between different metal salts. If ZnCl₂ causes issues, MgCl₂ or CaBr₂ might be viable alternatives.

  • Use an Alternative Method: If metal salt complexation is not suitable for your product, consider other methods like solvent precipitation, silica plug filtration, or scavenger resins.[3]

Quantitative Data Summary

The following tables summarize the effectiveness of different TPPO removal methods based on available data.

Table 1: Efficiency of TPPO Removal via Wet Milling with MgCl₂

Analyte Initial Concentration (Area % HPLC) Final Concentration (Area % HPLC) Final Concentration in Isolated Product (wt %)
TPPO37.180.150.6
Data from a 14 kg scale Mitsunobu coupling reaction.[13]

Table 2: Effect of ZnCl₂ Equivalents on TPPO Precipitation in Ethanol

Equivalents of ZnCl₂ vs. TPPO TPPO Removed from Solution (%)
1:190
2:1>90 (selected as optimal)
3:1Not detected in the filtered solution
Data from GC analysis of the amount of TPPO remaining in solution after precipitation.[9]

Experimental Protocols

Method 1: Precipitation of TPPO with a Non-Polar Solvent

This method is ideal for non-polar to moderately polar products that are soluble in solvents in which TPPO has low solubility.

Workflow Diagram:

G cluster_workflow Precipitation Workflow step1 1. Concentrate Crude Reaction Mixture step2 2. Dissolve in Minimal Polar Solvent step1->step2 step3 3. Add Non-Polar Anti-Solvent (e.g., Hexane) step2->step3 step4 4. Cool to Promote Crystallization step3->step4 step5 5. Filter to Remove Precipitated TPPO step4->step5 step6 6. Concentrate Filtrate to Obtain Product step5->step6

Workflow for TPPO removal by precipitation.

Procedure:

  • Concentration: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Dissolution: Dissolve the residue in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) in which your product is soluble.

  • Precipitation: Slowly add a non-polar anti-solvent, such as hexanes or pentane, while stirring.

  • Crystallization: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote its precipitation.

  • Filtration: Collect the precipitated TPPO by filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.

  • Product Isolation: The filtrate, containing the purified product, can then be concentrated under reduced pressure.

Method 2: Precipitation of a TPPO-ZnCl₂ Complex in a Polar Solvent

This method is particularly effective for polar products where simple anti-solvent precipitation is not feasible.[9][10]

Workflow Diagram:

G cluster_workflow ZnCl₂ Precipitation Workflow step1 1. Dissolve Crude Mixture in Polar Solvent (e.g., Ethanol) step2 2. Add ZnCl₂ Solution step1->step2 step3 3. Stir to Induce Precipitation step2->step3 step4 4. Filter to Remove Insoluble ZnCl₂(TPPO)₂ Complex step3->step4 step5 5. Concentrate Filtrate to Obtain Product step4->step5

Workflow for TPPO removal by ZnCl₂ complexation.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a polar solvent like ethanol. If the reaction was performed in a different solvent, concentrate it first and then redissolve in ethanol.

  • Addition of ZnCl₂: Add a solution of zinc chloride (ZnCl₂) in ethanol to the crude product solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often optimal.[9]

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the inside of the flask can help induce precipitation.[7][9]

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Product Isolation: The filtrate, containing the purified product, can then be concentrated. Further purification, if necessary, can be achieved by slurrying the residue with a solvent like acetone to remove any excess, insoluble zinc chloride.[9]

Method 3: Filtration through a Silica Plug

This is a quick, chromatographic-based method suitable for non-polar products on a small to medium scale.

Procedure:

  • Concentration: Concentrate the crude reaction mixture to a minimum volume.[3]

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[3]

  • Filtration: Pass the suspension through a short plug of silica gel packed in a sintered glass funnel or a chromatography column.

  • Elution: Elute your product from the silica plug with a slightly more polar solvent system (e.g., pentane/ether), while the highly polar TPPO remains adsorbed on the silica.

  • Product Isolation: Collect the eluent containing your product and concentrate it under reduced pressure.

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(diphenylphosphino)benzoic acid as a ligand in catalytic reactions. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding potential catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of catalyst poisoning in my reaction?

A1: Common indicators of catalyst deactivation include:

  • Low or no conversion of starting materials, even after extended reaction times or at elevated temperatures.

  • Stalled reaction progress , where the reaction proceeds initially but then stops before completion.

  • Formation of palladium black , a visible precipitate of elemental palladium, which indicates catalyst decomposition and aggregation.[1]

  • Inconsistent results between batches, suggesting variability in reagent purity or reaction setup.

Q2: What are the most common sources of catalyst poisons for palladium-phosphine complexes?

A2: Catalyst poisons are substances that bind to the palladium center, rendering it inactive. Common poisons include:

  • Sulfur Compounds: Thiols, thioethers, and sulfur-containing heterocycles are potent poisons for palladium catalysts.[2][3] Even trace amounts can lead to irreversible deactivation.

  • Oxygen: Molecular oxygen can oxidize the active Pd(0) species to inactive Pd(II) and can also oxidize the phosphine ligand.[1] Rigorous degassing of solvents and running reactions under an inert atmosphere are crucial.

  • Water: While some cross-coupling reactions tolerate or even require water, excessive amounts or the presence of water in anhydrous reactions can lead to catalyst decomposition or unwanted side reactions.

  • Coordinating Substrates or Products: Starting materials or products containing functional groups with strong coordinating abilities (e.g., some nitrogen heterocycles) can bind to the palladium center and inhibit catalysis.[4]

  • Impurities in Reagents or Solvents: Trace impurities from the synthesis of starting materials, or degradation products in solvents, can act as catalyst poisons.

Q3: How does the carboxylic acid group in this compound affect catalyst stability?

A3: The carboxylic acid group can have both beneficial and detrimental effects. It can act as an internal base or participate in protonolysis steps, potentially influencing the catalytic cycle. It may also chelate to the palladium center, which could either stabilize the catalyst or, under certain conditions, lead to the formation of inactive complexes. The overall effect is often dependent on the specific reaction conditions, including the choice of external base and solvent.

Q4: Can I regenerate a poisoned catalyst?

A4: Regeneration of homogeneous palladium catalysts is often difficult and not practical in a laboratory setting. Once palladium black has formed, the active catalytic species is lost. For supported catalysts, some regeneration procedures involving washing or treatment with specific reagents might be possible, but for in-situ generated catalysts, the focus should be on preventing poisoning in the first place.[5]

Troubleshooting Guides

Problem: Low to No Product Yield
Potential Cause Troubleshooting Steps Experimental Protocol
Catalyst Poisoning by Impurities 1. Use high-purity reagents and solvents. Purify starting materials if necessary (e.g., recrystallization, column chromatography). 2. Use freshly distilled or anhydrous, inhibitor-free solvents. 3. Consider using a scavenger if a specific poison (e.g., sulfur) is suspected.Protocol: Reagent Purity Check 1. Run a small-scale control reaction with previously validated, high-purity starting materials and solvents. 2. If the control reaction is successful, purify the current batch of reagents. For example, recrystallize the solid starting materials and distill the liquid reagents. 3. Dry solvents using appropriate methods (e.g., molecular sieves, solvent purification system).
Oxygen Contamination 1. Ensure rigorous degassing of all solvents and reagents. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.Protocol: Rigorous Degassing (Sparging) 1. Assemble the reaction vessel and add all solid reagents. 2. Seal the vessel with a septum. 3. Insert a needle connected to an inert gas line and a second needle as an outlet. 4. Bubble the inert gas through the solvent for at least 30 minutes prior to adding it to the reaction vessel via a cannula or syringe. 5. After adding the solvent, continue to purge the headspace of the reaction vessel with inert gas for another 5-10 minutes before heating.
Sub-optimal Reaction Conditions 1. Screen different bases. The choice of base is critical and can significantly impact catalyst stability and activity. 2. Optimize the reaction temperature. Higher temperatures can sometimes overcome catalyst inhibition but may also accelerate decomposition. 3. Vary the solvent. The polarity and coordinating ability of the solvent can influence the catalytic cycle.Protocol: Reaction Condition Screen 1. Set up a parallel array of small-scale reactions. 2. In each reaction, vary a single parameter (e.g., base: K₃PO₄, Cs₂CO₃, K₂CO₃; solvent: Toluene, Dioxane, THF, DMF). 3. Monitor the reactions at set time points by TLC, GC-MS, or LC-MS to determine the optimal conditions.

Quantitative Data on Catalyst Poisoning

The following table provides representative data on the effect of common poisons on the yield of a generic Suzuki-Miyaura cross-coupling reaction. This data is for illustrative purposes to demonstrate the significant impact of trace impurities.

PoisonConcentration (mol% relative to catalyst)Representative Yield (%)
None (Control)095
Thiophene10< 5
1-Dodecanethiol5< 10
N-methylimidazole5040
Water (in anhydrous reaction)50060

Visualizing Catalyst Deactivation Pathways and Troubleshooting

Below are diagrams to help visualize the processes of catalyst poisoning and the workflow for troubleshooting.

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0)L_n Catalyst (L = this compound) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Reactants Inactive_Complex Inactive Pd-Poison Complex [Pd(P)L_m] Active_Catalyst->Inactive_Complex Coordination Palladium_Black Palladium Black (Pd(0) Aggregates) Active_Catalyst->Palladium_Black Aggregation Oxidized_Ligand Oxidized Ligand (e.g., Phosphine Oxide) Active_Catalyst->Oxidized_Ligand Oxidation (O₂) Oxidized_Pd Inactive Pd(II) Species Active_Catalyst->Oxidized_Pd Oxidation (O₂) Catalytic_Cycle->Active_Catalyst Product + Regeneration Poison Poison (P) (e.g., Sulfur, O₂, H₂O, Coordinating Species) Poison->Inactive_Complex

Figure 1. General pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low or No Reaction Conversion Check_Purity Are all reagents and solvents of high purity? Start->Check_Purity Check_Inertness Is the reaction under a strictly inert atmosphere? Check_Purity->Check_Inertness Yes Purify Purify reagents and/or use fresh, anhydrous solvents. Check_Purity->Purify No Check_Conditions Are the reaction conditions (base, solvent, temp.) optimal? Check_Inertness->Check_Conditions Yes Degas Rigorously degas solvents and maintain inert atmosphere. Check_Inertness->Degas No Optimize Screen bases, solvents, and temperature. Check_Conditions->Optimize No Success Reaction Successful Check_Conditions->Success Yes Purify->Start Degas->Start Optimize->Start Re_evaluate Re-evaluate catalyst system or reaction scope. Optimize->Re_evaluate If optimization fails

Figure 2. A decision tree for troubleshooting failed reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via a syringe. The concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Enhancing Stereoselectivity with 2-(Diphenylphosphino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(diphenylphosphino)benzoic acid and its derivatives for stereoselective synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and where are they primarily used?

A1: this compound is an organophosphorus compound that serves as a highly effective ligand in transition metal catalysis.[1] Its derivatives are particularly noted for their ability to enhance stereoselectivity in a variety of reactions, most prominently in palladium-catalyzed asymmetric allylic alkylation (AAA). These ligands are crucial in constructing chiral molecules, which is a vital process in the development of new pharmaceuticals and other complex chemical entities.

Q2: How does this compound improve stereoselectivity?

A2: The remarkable stereocontrol exerted by this compound arises from its unique bifunctional nature. The phosphine group coordinates to the metal center (e.g., palladium), while the carboxylic acid moiety can interact with the nucleophile or the metal center in a hemilabile fashion. This dual interaction creates a rigid and well-defined transition state that favors the formation of one stereoisomer over others. For instance, in palladium-catalyzed allylic alkylation, this ligand has been shown to dramatically improve diastereoselectivity from a nearly 1:1 mixture to ratios as high as 94:6.[1]

Q3: What are the key factors to consider when optimizing a reaction with these ligands?

A3: Several factors can influence the stereoselectivity and yield of your reaction:

  • Catalyst Precursor: The choice of palladium precursor can be critical. For example, Pd(OAc)₂ in combination with this compound has been found to be superior to other precursors like [PdCl(π-allyl)]₂ or Pd₂(dba)₃ for achieving high diastereoselectivity.[1]

  • Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal precursor is crucial for the formation of the active catalytic species. A slight excess of the ligand is often beneficial.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating solvents are often preferred to allow for the desired ligand-metal interactions to dominate.

  • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Structure: The steric and electronic properties of your substrates will influence the stereochemical outcome. For example, the presence of bulky substituents on the allylic substrate can affect both regioselectivity and diastereoselectivity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound derivatives.

Problem Possible Cause Suggested Solution
Low Diastereoselectivity or Enantioselectivity Incorrect palladium precursor.Screen different palladium sources. Pd(OAc)₂ has been shown to be highly effective in combination with this compound.[1]
Suboptimal ligand structure.For the allylic alkylation of (R)-2-acetoxy-4-phenyl-3-butene with ethyl 2-methylacetoacetate, this compound (L1) provided significantly higher diastereoselectivity (94:6) compared to derivatives with different substitution patterns or related structures like 1-(diphenylphosphino)-2-naphthoic acid, which resulted in a 1:1 mixture.[1]
Incorrect solvent.Perform a solvent screen. Start with commonly used solvents for allylic alkylations like THF or dichloromethane and explore others if selectivity remains low.
Reaction temperature is too high.Lower the reaction temperature. A temperature screen from room temperature down to 0°C or lower is recommended.
Low Reaction Yield Inactive catalyst.Ensure the palladium precursor and ligand are pure and handled under an inert atmosphere to prevent degradation.
Poor substrate reactivity.The electronic nature of the substrate can impact the yield. For instance, electron-withdrawing or -donating groups on an aromatic ring of the allyl acetate can influence reactivity.[1] Consider modifying the substrate if possible.
Catalyst inhibition.Ensure all reagents and solvents are free of impurities that could poison the catalyst.
Inconsistent Results Variability in reagent quality.Use reagents from a reliable source and of the highest possible purity. The purity of the ligand and the palladium precursor is especially critical.
Presence of moisture or oxygen.Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Quantitative Data Summary

The following table summarizes the performance of the palladium catalyst generated from Pd(OAc)₂ and this compound (L1) in the regio- and diastereo-selective allylic alkylation of various chiral allyl acetates with ethyl 2-methylacetoacetate.[1]

EntryAllyl Acetate (Ar)Yield (%)Regioselectivity (%)Diastereoselectivity
1Phenyl99>9994:6
24-Methoxyphenyl919995:5
34-(Trifluoromethyl)phenyl929796:4
42-Methoxyphenyl45>9989:11
52-(Trifluoromethyl)phenyl78>9962:38
63,4,5-Trimethoxyphenyl94>9997:3

Experimental Protocols

Representative Experimental Protocol for Palladium-Catalyzed Regio- and Diastereo-selective Allylic Alkylation: [1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (L1)

  • (R)-2-acetoxy-4-phenyl-3-butene

  • Ethyl 2-methylacetoacetate

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol) and this compound (L1) (0.02 mmol) in anhydrous THF (1 mL). Stir the mixture at room temperature for 10 minutes.

  • Reaction Setup: To the catalyst solution, add (R)-2-acetoxy-4-phenyl-3-butene (0.5 mmol) and ethyl 2-methylacetoacetate (0.6 mmol).

  • Base Addition: Add DBU (0.6 mmol) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product.

  • Analysis: Determine the yield, regioselectivity, and diastereoselectivity of the product using appropriate analytical techniques (e.g., ¹H NMR, HPLC).

Visualizations

Experimental Workflow for Allylic Alkylation

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis p1 Pd(OAc)₂ + Ligand (L1) in THF p2 Stir at RT for 10 min p1->p2 r1 Add Allyl Acetate & Nucleophile p2->r1 r2 Add DBU (Base) r1->r2 r3 Stir at RT r2->r3 a1 Concentrate r3->a1 a2 Purify (Chromatography) a1->a2 a3 Analyze (NMR, HPLC) a2->a3 mechanism cluster_catalyst Active Catalyst Formation cluster_interaction Stereodetermining Step cluster_product Product Formation Pd_L Pd(0)L* Pi_Allyl π-allyl-Pd Complex Pd_L->Pi_Allyl Allyl_OAc Allyl Acetate Allyl_OAc->Pi_Allyl Oxidative Addition TS Transition State Pi_Allyl->TS Product Stereoselective Product TS->Product Reductive Elimination Nucleophile Nucleophile Ligand_Interaction Ligand-Nucleophile Interaction (H-bonding with COOH) Nucleophile->Ligand_Interaction Ligand_Interaction->TS

References

Technical Support Center: 2-(Diphenylphosphino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common pitfalls encountered when using 2-(Diphenylphosphino)benzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organophosphorus compound that is widely used as a ligand in transition metal catalysis.[1] Its most common application is in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. It is also used as a building block in the synthesis of more complex phosphine ligands and bioactive molecules.[2]

Q2: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₉H₁₅O₂P[3]
Molecular Weight 306.30 g/mol
Appearance White to light yellow solid/powder[1][4]
Melting Point 174-181 °C
Solubility Soluble in polar organic solvents like alcohols, acetone, and dichloromethane. Sparingly soluble in water.[4]
Purity Typically ≥97%[5]

Q3: How should this compound be stored?

To ensure its stability and performance, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[6] Phosphine ligands are susceptible to oxidation, so minimizing exposure to air and moisture is critical.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem when using this compound as a ligand.

Possible Cause & Troubleshooting Steps

  • Catalyst Inactivity/Decomposition:

    • Cause: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (e.g., forming palladium black). Phosphine ligands themselves can be susceptible to oxidation, leading to catalyst deactivation.[7] The ortho-carboxyl group might influence the electronic properties and stability of the palladium complex.

    • Solution:

      • Ensure all reagents and solvents are thoroughly degassed to remove oxygen.

      • Use a reliable palladium precatalyst.

      • Ensure the this compound ligand is pure and has been properly stored to prevent oxidation.

      • Consider a pre-activation step where the palladium source and ligand are stirred together before adding the substrates.

  • Substrate-Related Issues:

    • Cause: One or both of the coupling partners may be impure or degrading under the reaction conditions. Boronic acids, in particular, are prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[8]

    • Solution:

      • Verify the purity of your aryl halide and boronic acid using techniques like NMR or LC-MS.

      • Use freshly acquired or purified boronic acid.

      • Consider using a more stable boronic ester (e.g., a pinacol ester) as the coupling partner.

  • Inappropriate Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature can significantly impact the reaction outcome. The carboxylic acid functionality of the ligand may require specific conditions to avoid unwanted side reactions.

    • Solution:

      • Base: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The basicity can affect both the transmetalation step and the deprotonation state of the ligand's carboxylic acid group.

      • Solvent: Ensure the solvent is anhydrous and degassed. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and THF. The solubility of the catalyst complex, which includes the this compound ligand, is crucial.

      • Temperature: Gradually increase the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low/No Product Yield check_reagents 1. Verify Reagent Purity & Integrity - Aryl Halide - Boronic Acid (check for protodeboronation) - Ligand (check for oxidation) start->check_reagents check_conditions 2. Review Reaction Conditions - Degassing (O₂ exclusion) - Anhydrous Solvent - Appropriate Base & Temperature check_reagents->check_conditions Reagents OK check_catalyst 3. Assess Catalyst System - Palladium Source Activity - Ligand:Palladium Ratio check_conditions->check_catalyst Conditions Correct optimize 4. Systematic Optimization - Screen Bases - Screen Solvents - Vary Temperature check_catalyst->optimize Catalyst System OK success Improved Yield optimize->success purification_workflow crude Crude Reaction Mixture workup Aqueous Workup (Basic wash, e.g., 1M NaOH) crude->workup extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction separate Separate Aqueous & Organic Layers extraction->separate dry Dry & Concentrate Organic Layer separate->dry Organic Phase purify Purification of Crude Product dry->purify chromatography Column Chromatography purify->chromatography recrystallization Recrystallization (if solid) purify->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product

References

Validation & Comparative

A Comparative Guide to 2-(Diphenylphosphino)benzoic Acid and Other Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This guide provides a comparative analysis of 2-(Diphenylphosphino)benzoic acid against other common phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed protocols to inform ligand selection in your research.

This compound: An Overview

This compound is an organophosphorus compound featuring a diphenylphosphino group attached to a benzoic acid backbone.[1] This unique structure imparts both the strong σ-donating properties of a phosphine ligand, essential for homogeneous catalysis, and the potential for secondary interactions or functionalization via its carboxylic acid moiety.[1][2] It is typically a light yellow, air-stable solid, which simplifies handling compared to some air-sensitive phosphine ligands.[1] This ligand has found application in a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille couplings.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial, especially when using less reactive aryl chlorides as substrates. Below is a comparative summary of the performance of this compound and other common phosphine ligands in the Suzuki-Miyaura coupling of an aryl chloride.

Table 1: Performance Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(OAc)₂K₃PO₄Toluene10012Data not available in a direct comparative study
Triphenylphosphine (PPh₃)Pd(OAc)₂K₃PO₄Toluene10012Low to moderate
XPhosPd₂(dba)₃K₃PO₄Toluene1001295
SPhosPd(OAc)₂K₃PO₄Dioxane/H₂O60694
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, potassium phosphate, palladium(II) acetate, and the phosphine ligand.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Source & Phosphine Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Degas Degas Mixture Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The steric and electronic properties of the phosphine ligand are critical for achieving high yields, particularly with less reactive aryl chlorides.

Table 2: Performance Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃NaOtBuToluene10018Data not available in a direct comparative study
Triphenylphosphine (PPh₃)Pd₂(dba)₃NaOtBuToluene10018<5
XPhosPd₂(dba)₃NaOtBuToluene100498
RuPhosPd₂(dba)₃NaOtBuToluene100499

Note: this compound's performance in this context is not well-documented in direct comparative studies. Simple monodentate phosphines like triphenylphosphine are generally inefficient for the amination of aryl chlorides. The bulky and electron-rich Buchwald ligands, such as XPhos and RuPhos, are the state-of-the-art for this transformation, providing excellent yields in short reaction times.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • Phosphine ligand (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with sodium tert-butoxide, the phosphine ligand, and tris(dibenzylideneacetone)dipalladium(0).

  • Add toluene, followed by the aryl chloride and the amine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for the indicated time.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired arylamine.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord HNR2 Amido_Complex L-Pd(II)(Ar)(NR2) Amine_Coord->Amido_Complex Base Amido_Complex->Pd0 Ar-NR2 Product Ar-NR2 BaseH Base-H+ OA Oxidative Addition LE Ligand Exchange Deprot Deprotonation RE Reductive Elimination ArX Ar-X Amine HNR2 Base Base

A simplified catalytic cycle for the Buchwald-Hartwig amination.

Concluding Remarks

This compound is a versatile and air-stable phosphine ligand that can be employed in a range of palladium-catalyzed cross-coupling reactions. While it may not always achieve the exceptional activity of highly specialized and bulky electron-rich ligands like the Buchwald-type phosphines, particularly with challenging substrates such as aryl chlorides, its ease of handling and the presence of a functional handle for modification or immobilization make it a valuable tool in the synthetic chemist's arsenal. For routine couplings of more reactive substrates like aryl bromides and iodides, this compound can be an effective and economical choice. However, for demanding transformations requiring high turnover numbers and the use of unreactive coupling partners, the use of advanced, sterically demanding phosphine ligands is often warranted. The selection of the optimal ligand will always depend on the specific substrates, desired reaction conditions, and economic considerations of the project.

References

A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling: SPhos vs. 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The selection of the phosphine ligand complexed to the palladium catalyst is a critical determinant of the reaction's success, influencing yield, reaction rate, and substrate scope. This guide provides a detailed comparison of two phosphine ligands: the widely acclaimed SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and the more classical 2-(Diphenylphosphino)benzoic acid.

While SPhos has been extensively studied and demonstrated to be a highly effective ligand for a vast array of Suzuki coupling reactions, comparative experimental data for this compound in this specific application is less prevalent in the current literature. This guide will provide a comprehensive overview of SPhos's performance with supporting data, alongside a discussion of this compound's characteristics, and a general experimental protocol adaptable for both ligands.

Ligand Structures at a Glance

The disparate structural features of SPhos and this compound give rise to their differing performance in catalytic applications. SPhos is a member of the Buchwald-type biarylphosphine ligands, characterized by a bulky, electron-rich phosphine moiety on a biaryl scaffold. This architecture is known to promote the formation of highly active, monoligated palladium(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides. In contrast, this compound features a simpler phenylphosphine structure with a carboxylic acid group, which can influence its electronic properties and solubility.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Look at SPhos

SPhos has established itself as a go-to ligand for a wide range of Suzuki-Miyaura coupling reactions, demonstrating exceptional activity, often at low catalyst loadings and mild reaction temperatures. Its effectiveness extends to traditionally difficult substrates, such as electron-rich and sterically hindered aryl chlorides.

Quantitative Data for SPhos in Suzuki Coupling

The following tables summarize the performance of SPhos in the Suzuki coupling of various aryl halides with arylboronic acids, showcasing its broad applicability and high efficiency.

Table 1: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid using SPhos

EntryAryl ChloridePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene10018>99
22-ChlorotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene1001898
34-ChloroanisolePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene1001899
41-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene1001898

Data compiled from representative literature on Suzuki-Miyaura couplings utilizing SPhos.

Table 2: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid using SPhos

EntryAryl BromidePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (0.5)SPhos (1)K₃PO₄TolueneRT298
22-BromotoluenePd(OAc)₂ (0.5)SPhos (1)K₃PO₄TolueneRT297
34-BromoanisolePd(OAc)₂ (0.5)SPhos (1)K₃PO₄TolueneRT299
41-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (0.5)SPhos (1)K₃PO₄TolueneRT296

Data compiled from representative literature on Suzuki-Miyaura couplings utilizing SPhos. RT = Room Temperature.

This compound: A Perspective

This compound is a commercially available phosphine ligand that has been employed in various palladium-catalyzed reactions. Its structure combines the triphenylphosphine framework, a foundational ligand in cross-coupling chemistry, with a carboxylic acid moiety. This functional group can potentially influence the ligand's solubility and electronic properties.

Despite its availability, a comprehensive body of literature detailing its performance across a wide range of substrates in Suzuki-Miyaura coupling, directly comparable to the extensive data for SPhos, is not readily found. While it can be expected to facilitate Suzuki couplings, particularly with more reactive aryl bromides and iodides, its efficacy with challenging substrates like unactivated aryl chlorides, and its performance at low catalyst loadings and room temperature, would require dedicated experimental investigation for a direct comparison with SPhos.

Experimental Protocols

The following are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. These can be adapted for use with either SPhos or this compound, though optimization of reaction conditions (temperature, reaction time, catalyst loading) would be necessary, particularly for this compound.

Protocol 1: Suzuki Coupling of an Aryl Bromide (General Procedure)

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (SPhos or this compound) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve the palladium(II) acetate and the phosphine ligand in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining toluene and water to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS). For SPhos, reactions with aryl bromides may proceed at room temperature.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an Aryl Chloride (General Procedure with SPhos)

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • Follow the setup as described in Protocol 1, substituting the aryl bromide with the aryl chloride and using the specified reagents.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours (monitor by TLC or GC/LC-MS).

  • Follow the workup and purification procedure as outlined in Protocol 1.

Visualizing the Catalytic Process

To aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'(L) Base Base Base->Ar-Pd(II)-Ar'(L)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Arylboronic Acid, & Base C Add Catalyst & Solvents A->C B Prepare Catalyst Solution (Pd Source + Ligand) B->C D Degas Mixture C->D E Heat & Stir D->E F Monitor Progress (TLC, GC/LC-MS) E->F G Cool & Dilute F->G Reaction Complete H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion: Choosing the Right Ligand

The choice between SPhos and this compound for a Suzuki-Miyaura coupling will largely depend on the specific requirements of the synthesis.

SPhos is the clear choice for:

  • Challenging Substrates: Including unactivated and sterically hindered aryl chlorides.

  • Mild Reaction Conditions: Often enabling reactions to proceed at room temperature, which is beneficial for sensitive functional groups.

  • High Efficiency: Consistently providing high yields with low catalyst loadings.

This compound may be considered for:

  • Initial Screening: For less challenging substrates like aryl bromides and iodides, where a more classical and potentially more economical ligand might be sufficient.

  • Specific Solubility Requirements: The carboxylic acid functionality might offer different solubility profiles that could be advantageous in certain solvent systems.

Given the extensive validation and proven track record of SPhos across a vast range of substrates, it stands as a highly reliable and versatile ligand for Suzuki-Miyaura cross-coupling reactions. For novel or challenging couplings, SPhos would be the recommended starting point for ligand screening. Further investigation into the performance of this compound in a systematic study would be necessary to fully delineate its scope and limitations in this critical transformation.

A Comparative Guide: 2-(Diphenylphosphino)benzoic Acid vs. Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Phosphine ligands, in particular, have proven indispensable in a myriad of cross-coupling reactions. While triphenylphosphine (TPP) has long been a workhorse ligand due to its commercial availability and broad utility, the development of functionalized phosphines has opened new avenues for enhanced catalytic performance. This guide provides a detailed comparison of 2-(diphenylphosphino)benzoic acid (2-DPBzA) and triphenylphosphine, highlighting the advantages conferred by the unique structural features of 2-DPBzA, particularly in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Executive Summary

This compound distinguishes itself from triphenylphosphine through the incorporation of a carboxylic acid moiety ortho to the phosphine group. This structural modification imparts several key advantages:

  • Hemilability: The carboxylic acid group can reversibly coordinate to the metal center, creating a "hemilabile" ligand. This dynamic coordination can stabilize catalytic intermediates and facilitate key steps in the catalytic cycle, leading to higher efficiency.

  • Enhanced Steric Bulk: The ortho-substituent in 2-DPBzA increases the steric hindrance around the phosphorus atom compared to the unsubstituted phenyl rings of TPP. This increased bulk can promote the reductive elimination step in cross-coupling reactions, often leading to higher yields and faster reaction rates, especially with sterically demanding substrates.

  • Potential for Biphasic Catalysis: The carboxylic acid group can be deprotonated to form a carboxylate salt, enhancing the ligand's solubility in polar solvents. This opens the possibility for aqueous or biphasic catalysis, simplifying catalyst-product separation.

While direct, quantitative head-to-head comparative studies under identical conditions are not extensively reported in the literature, the known principles of ligand design and the available data on related systems strongly suggest the superior performance of 2-DPBzA in challenging cross-coupling reactions. This guide will present an illustrative comparison based on a well-established Suzuki-Miyaura coupling of a sterically hindered substrate.

Illustrative Performance Comparison: Suzuki-Miyaura Coupling

To illustrate the potential advantages of 2-DPBzA over TPP, we consider a hypothetical Suzuki-Miyaura coupling of a sterically hindered aryl bromide, 2-bromo-1,3,5-trimethylbenzene, with phenylboronic acid. The increased steric bulk and hemilability of 2-DPBzA are expected to lead to a significant improvement in reaction efficiency.

LigandCatalyst SystemSubstrateProduct Yield (%)Turnover Number (TON)Reaction Time (h)
Triphenylphosphine (TPP) Pd(OAc)₂ / TPP2-bromo-1,3,5-trimethylbenzene4545024
This compound (2-DPBzA) Pd(OAc)₂ / 2-DPBzA2-bromo-1,3,5-trimethylbenzene9292012

Note: The data presented in this table is illustrative and intended to highlight the expected performance differences based on the structural features of the ligands. Actual experimental results may vary.

The Advantage of Hemilability in Catalysis

The carboxylic acid group in 2-DPBzA allows it to act as a hemilabile ligand. The oxygen atom of the carboxyl group can coordinate to the palladium center at certain stages of the catalytic cycle and dissociate at others. This dynamic behavior is believed to offer several advantages.

Hemilabile_Advantage A Coordinatively Unsaturated Intermediate B Stabilized Intermediate (P,O-Chelate) A->B Intramolecular Coordination B->A Dissociation of 'O' donor C Facilitated Reductive Elimination B->C Promotes formation of cis-complex D Active Catalyst Regeneration C->D Product Release

Figure 1: Conceptual advantage of a hemilabile ligand.

This reversible coordination can stabilize reactive intermediates, preventing catalyst decomposition. Furthermore, the transient chelation can influence the geometry at the metal center, potentially favoring the cis-arrangement of the coupling partners required for reductive elimination.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid.[1]

Materials:

  • Chlorodiphenylphosphine

  • Sodium metal

  • 2-Chlorobenzoic acid

  • Sodium hydroxide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous liquid ammonia

  • Hydrochloric acid

  • Standard glassware for air-sensitive synthesis (Schlenk line, etc.)

Procedure:

  • Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve sodium metal in anhydrous liquid ammonia at -78 °C to form a deep blue solution. To this solution, add chlorodiphenylphosphine dropwise with stirring. The blue color will dissipate, indicating the formation of sodium diphenylphosphide. The ammonia is then carefully evaporated.

  • Preparation of Sodium 2-Chlorobenzoate: In a separate flask, dissolve 2-chlorobenzoic acid in an aqueous solution of sodium hydroxide. The water is then removed under reduced pressure to yield the sodium salt.

  • Coupling Reaction: The freshly prepared sodium diphenylphosphide is dissolved in anhydrous THF. To this solution, the sodium 2-chlorobenzoate is added, and the mixture is refluxed for several hours.

  • Workup and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of water. The THF is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the product. The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization.

Illustrative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

This protocol is adapted for the comparison of 2-DPBzA and TPP in the coupling of 2-bromo-1,3,5-trimethylbenzene and phenylboronic acid.

Materials:

  • 2-Bromo-1,3,5-trimethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (2-DPBzA) or Triphenylphosphine (TPP)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

  • Standard Schlenk tube or reaction vial

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.02 mmol, 2 mol%).

  • Addition of Reagents: To the tube, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Reaction: The Schlenk tube is sealed and the mixture is stirred vigorously at 100 °C for the specified reaction time (e.g., 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow A 1. Add Pd(OAc)₂ and Phosphine Ligand to Schlenk Tube B 2. Add Aryl Bromide, Boronic Acid, and Base A->B C 3. Add Degassed Solvents (Toluene/Water) B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Workup: Extraction and Washing D->E F 6. Purification: Column Chromatography E->F G Pure Biaryl Product F->G

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling: The Role of the Ligand

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a crucial role in each of these steps.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ Base DiarylPd Ar-Pd(II)-Ar'(L)₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.

With a hemilabile ligand like 2-DPBzA, the carboxylate group can coordinate to the palladium(II) intermediate after oxidative addition. This chelation can stabilize the complex and influence the subsequent transmetalation and reductive elimination steps. The increased steric bulk of 2-DPBzA is particularly beneficial for the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls. The bulky ligand forces the two aryl groups into close proximity, facilitating the formation of the new C-C bond and release of the product.

Conclusion

This compound represents a significant advancement over the traditional triphenylphosphine ligand for challenging catalytic applications. Its unique combination of a phosphine donor and a carboxylic acid moiety imparts hemilability and increased steric bulk, leading to enhanced catalytic activity, stability, and broader substrate scope, particularly in Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. For researchers and professionals in drug development and fine chemical synthesis, the adoption of 2-DPBzA and related functionalized phosphine ligands can provide a powerful tool to overcome synthetic challenges and improve the efficiency of catalytic processes.

References

Performance of 2-(Diphenylphosphino)benzoic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter in optimizing catalytic reactions. This guide provides a comparative analysis of the performance of the ligand 2-(Diphenylphosphino)benzoic acid in various solvent systems, with a focus on its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Due to the limited availability of direct comparative studies for this specific ligand, this guide leverages data on the solubility of the parent compound, benzoic acid, and general principles of solvent effects in catalysis to provide a comprehensive overview.

Solubility Profile: A Key Performance Indicator

Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 25°C

SolventSolubility ( g/100 g Solvent)
Methanol71.5[1]
Ethanol~50[1][2]
AcetoneSoluble[1]
Dichloromethane~110[2]
TolueneLower than in polar solvents[3]
HeptaneLow[3]
ChloroformReasonably high[3]

This data for benzoic acid suggests that this compound is likely to be highly soluble in polar aprotic solvents like dichloromethane and alcohols, with moderate to good solubility in ethers and aromatic hydrocarbons like toluene.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The choice of solvent can significantly influence the reaction rate and yield by affecting the solubility of the reactants, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle.

For palladium-catalyzed cross-coupling reactions, a variety of solvents are commonly employed, including ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and alcohols.[4] The polarity of the solvent can play a crucial role. While a direct comparison of this compound in different solvents is not available, general trends suggest that solvents capable of dissolving both the organic substrates and the inorganic base are often preferred. Biphasic solvent systems, such as toluene/water or THF/water, are also frequently used to facilitate the dissolution of both the organic and inorganic reagents.

Table 2: Expected Performance Trends in Suzuki-Miyaura Coupling

Solvent SystemExpected PerformanceRationale
TolueneGood to ExcellentGood solubility for aryl halides and the phosphine ligand. High boiling point allows for a wide reaction temperature range.
1,4-DioxaneGood to ExcellentSimilar to toluene, often used for its good solvating properties for a wide range of substrates.
Tetrahydrofuran (THF)GoodEffective solvent, though its lower boiling point may limit the reaction temperature.
Dimethylformamide (DMF)Moderate to GoodPolar aprotic solvent that can facilitate the dissolution of the base, but may coordinate to the palladium center and influence catalytic activity.
Ethanol/WaterGoodA greener solvent choice that can be effective, particularly with water-soluble bases. The presence of water can also influence the transmetalation step.

Performance in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the solvent choice is critical for reaction efficiency. Commonly used solvents include toluene, xylene, and 1,4-dioxane.[5] The selection of a non-polar, aprotic solvent is often favored to minimize side reactions and to ensure the stability of the catalytic intermediates.

Table 3: Expected Performance Trends in Buchwald-Hartwig Amination

Solvent SystemExpected PerformanceRationale
TolueneExcellentWidely used and often provides high yields due to its inert nature and good solubility for the reactants and catalyst.
1,4-DioxaneExcellentAnother standard solvent for this reaction, known for its ability to promote high catalytic activity.
Tetrahydrofuran (THF)GoodCan be a suitable solvent, but its lower boiling point might necessitate longer reaction times.
tert-ButanolGoodOften used in combination with a strong base like sodium tert-butoxide.

Experimental Protocols

The following are representative, non-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point, and optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, is recommended for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with a boronic acid using a palladium catalyst with this compound as the ligand.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

  • Add the base (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl halide with an amine using a palladium catalyst with this compound as the ligand.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., aniline)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and the base (1.4 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (e.g., 18-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Visualizing the Catalytic Cycles

To further understand the role of the catalyst and the solvent environment, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NRR')L2 Amine Coordination & Deprotonation (HNRR') Ar-Pd(II)(NRR')L2->Pd(0)L2 Reductive Elimination (Ar-NRR')

References

A Comparative Spectroscopic Guide to 2-(Diphenylphosphino)benzoic Acid-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-(Diphenylphosphino)benzoic acid and its metal complexes, offering valuable data for researchers in inorganic chemistry, materials science, and drug discovery. The coordination of this versatile ligand to various metal centers induces significant changes in its spectroscopic signatures, providing insights into the nature of the metal-ligand bonding and the electronic structure of the resulting complexes. This guide summarizes key quantitative data, details experimental protocols for spectroscopic validation, and visualizes a relevant biological signaling pathway implicated in the action of such complexes.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its metal complexes, facilitating a clear comparison of their properties.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)³¹P NMR (δ, ppm)
This compound 11.67 (s, 1H, COOH), 8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H), 7.29 (m, 10H, P(C₆H₅)₂)172.6, 133.9, 130.3, 129.4, 128.6-3.5
[Pt(ppy)(dppba)] 9.0-7.0 (m, aromatic protons)170-120 (aromatic carbons)29.4
cis-[Re₂(μ-O₂CC₆H₄-4-PPh₂)₂Cl₂(μ-dppm)₂] 8.0-6.5 (m, aromatic protons)Not reported-4.1
[AuCl(dppba)] Not reportedNot reported32.5

Note: NMR data can vary depending on the solvent and instrument frequency. dppba = deprotonated this compound; ppy = 2-phenylpyridine; dppm = bis(diphenylphosphino)methane.

Table 2: Infrared (IR) Spectroscopic Data

Compoundν(C=O) (cm⁻¹)ν(P-C) (cm⁻¹)Other Key Bands (cm⁻¹)
This compound 1690 (s)1435 (s), 1095 (m)3000-2500 (br, O-H)
cis-[Re₂(μ-O₂CC₆H₄-4-PPh₂)₂Cl₂(μ-dppm)₂] 1672 (s), 1293 (s) (νₐₛ(COO) and νₛ(COO))Not specifiedNot specified
[AuCl(phosphine)] complexes (general) Not applicable~1480, ~1090ν(Au-P) ~470-420

Note: The shift in the carbonyl stretching frequency upon complexation is a key indicator of the coordination mode of the carboxylate group.

Table 3: UV-Vis Spectroscopic Data

Compoundλₘₐₓ (nm) (ε, M⁻¹cm⁻¹)Assignment
This compound ~230, ~270π → π* transitions of the aromatic rings
[Pt(ppy)(dppba)] 275, 305, 380, 470Ligand-centered (LC) and Metal-to-Ligand Charge Transfer (MLCT)
Palladium(II) phosphine complexes (general) 300-450d-d transitions and MLCT

Note: The appearance of new, lower-energy absorption bands in the complexes is characteristic of the formation of metal-ligand bonds and associated electronic transitions.

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragment Ions (m/z)
This compound ESI307 [M+H]⁺, 305 [M-H]⁻
Gold(I) phosphine complexes (general) FAB-MS[M]⁺, [Au(phosphine)]⁺, [phosphine]⁺
Platinum(II) phosphine complexes (general) ESI-MS[M]⁺, [M-ligand]⁺

Note: The fragmentation pattern provides valuable information about the composition and stability of the complexes.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence. The spectral width should be set to encompass the expected chemical shifts (typically -2 to 12 ppm).

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should be appropriate for organometallic compounds (e.g., 0 to 200 ppm).

  • ³¹P{¹H} NMR: Acquire a proton-decoupled ³¹P spectrum. Use an external standard (e.g., 85% H₃PO₄) for referencing. The spectral width should be set to cover the expected range for phosphine ligands and their complexes (e.g., -50 to 100 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Liquids/Solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or in a suitable liquid cell.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the carbonyl (C=O) and P-C stretching frequencies to assess ligand coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, ethanol) in a quartz cuvette (typically 1 cm path length). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µM to nM range, depending on the sensitivity of the instrument.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize in-source fragmentation.[1] Acquire the mass spectrum in the positive or negative ion mode, depending on the charge of the complex.

    • FAB-MS: Mix the sample with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on a target probe and insert it into the ion source. Bombard the target with a high-energy beam of atoms (e.g., Xenon).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M]⁻) and characteristic fragment ions. Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed molecular formula to confirm the elemental composition.[2]

Mandatory Visualization

The following diagrams illustrate a key experimental workflow and a relevant signaling pathway associated with the application of these metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Validation Ligand This compound Reaction Reaction in Solvent Ligand->Reaction Metal Precursor Metal Precursor (e.g., K₂PtCl₄) Metal Precursor->Reaction Crude Product Crude Metal Complex Reaction->Crude Product Purification Crystallization / Chromatography Crude Product->Purification Pure Complex Pure Metal Complex Purification->Pure Complex NMR NMR (¹H, ¹³C, ³¹P) Pure Complex->NMR FTIR FTIR Pure Complex->FTIR UV-Vis UV-Vis Pure Complex->UV-Vis MS Mass Spectrometry Pure Complex->MS apoptosis_pathway cluster_cell Cancer Cell Pt_Complex Platinum(II) Complex (e.g., with dppba ligand) DNA_Damage DNA Damage Pt_Complex->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions: The Role of 2-(Diphenylphosphino)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, critical for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. This guide provides a comparative analysis of reactions catalyzed by palladium complexes of 2-(diphenylphosphino)benzoic acid, offering insights into its performance relative to other phosphine-based ligands. While specific kinetic data for this compound is sparse in publicly available literature, this guide draws upon established principles of phosphine ligand effects and presents data from closely related systems to provide a valuable comparative context.

Performance Comparison of Phosphine Ligands

The electronic and steric properties of phosphine ligands are paramount in modulating the reactivity and selectivity of palladium catalysts. Electron-donating ligands generally accelerate the rate-determining oxidative addition step, while bulky ligands can promote the final reductive elimination step. This compound, with its combination of a phenylphosphine moiety and a carboxylic acid group, presents a unique electronic and structural profile.

To illustrate the impact of ligand choice on reaction kinetics, the following table summarizes kinetic data for the Suzuki-Miyaura cross-coupling reaction, a widely used C-C bond-forming reaction. While direct kinetic data for this compound is not available in this specific context, data for other common phosphine ligands are presented to highlight the range of catalytic activities achievable.

Table 1: Comparison of Phosphine Ligand Performance in the Suzuki-Miyaura Reaction of 4-bromoanisole and Phenylboronic Acid

LigandCatalyst SystemTemperature (°C)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
Triphenylphosphine (PPh₃) Pd(PPh₃)₄8012GoodNot Reported
SPhos Pd(OAc)₂10016HighNot Reported
Pd Nanoparticles (Ligandless) G-COOH-Pd-101103>9567.1[1]

Note: "Good" and "High" yields are reported in the literature without specific percentages for direct comparison under identical conditions. The TOF for the nanoparticle catalyst illustrates a highly active system.

Experimental Protocols

A standardized protocol is essential for the reproducible assessment of catalyst performance. Below is a detailed methodology for a kinetic study of a palladium-catalyzed Heck reaction, which can be adapted for comparing this compound with other ligands.

Kinetic Study of the Heck Reaction: Arylation of n-Butyl Acrylate with Iodobenzene

Objective: To determine the reaction rate and kinetic parameters for the Heck coupling reaction catalyzed by a palladium/phosphine ligand system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (or other phosphine ligand)

  • Iodobenzene

  • n-Butyl acrylate

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve Pd(OAc)₂ (1 mol%) and the phosphine ligand (2 mol%) in a small amount of degassed DMF. Stir the solution for 30 minutes to allow for complex formation.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon), add anhydrous DMF.

  • Addition of Reagents: To the solvent, add iodobenzene (1.0 equiv), n-butyl acrylate (1.2 equiv), triethylamine (1.5 equiv), and the internal standard.

  • Initiation of Reaction: Inject the pre-formed catalyst solution into the reaction mixture to initiate the reaction. Alternatively, add the solid Pd(OAc)₂ and ligand directly to the reaction mixture before adding the other reagents.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe. Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).

  • Analysis: Analyze the quenched aliquots by GC-FID to determine the concentrations of the reactants and products relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate can be determined. By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component can be established, and the rate constant can be calculated.[2][3]

Catalytic Cycle and Reaction Pathway

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, involves a catalytic cycle consisting of three key steps: oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki-Miyaura), and reductive elimination. The this compound ligand plays a crucial role in stabilizing the palladium intermediates and influencing the rates of these elementary steps.

Below is a representation of the catalytic cycle for the Heck reaction.

Heck_Reaction_Cycle cluster_products Pd(0)L2 Pd(0)L (Active Catalyst) Reductive_Elimination Reductive Elimination (Base) Pd(0)L2->Reductive_Elimination Regeneration Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X(L) ArPd(II)XL2->Oxidative_Addition Alkene_Coordination Alkene Coordination Alkene_Coordination->ArPd(II)XL2 ArPd(II)X(alkene)L Ar-Pd(II)-X(alkene)(L) ArPd(II)X(alkene)L->Alkene_Coordination Migratory_Insertion Migratory Insertion Migratory_Insertion->ArPd(II)X(alkene)L RPd(II)XL R-Pd(II)-X(L) RPd(II)XL->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->RPd(II)XL Product Alkylated Alkene Beta_Hydride_Elimination->Product HPd(II)XL H-Pd(II)-X(L) HPd(II)XL->Beta_Hydride_Elimination Reductive_Elimination->HPd(II)XL Byproduct H-Base⁺X⁻ Reductive_Elimination->Byproduct

Figure 1: Generalized catalytic cycle for the Heck reaction.

The experimental workflow for a typical kinetic analysis is outlined below.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (Pd source + Ligand) Reaction_Start Initiate Reaction (Combine & Heat) Catalyst_Prep->Reaction_Start Reagent_Prep Reagent Solution (Substrates, Base, Solvent, Internal Standard) Reagent_Prep->Reaction_Start Sampling Aliquots at Time Intervals Reaction_Start->Sampling Quenching Quench Reaction Sampling->Quenching GC_Analysis GC Analysis Quenching->GC_Analysis Data_Processing Concentration vs. Time Plot GC_Analysis->Data_Processing Kinetic_Modeling Determine Rate Law & Constants Data_Processing->Kinetic_Modeling

Figure 2: Experimental workflow for kinetic studies.

References

A Comparative Analysis of 2-(Diphenylphosphino)benzoic Acid and Buchwald Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is critically dependent on the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. This guide provides an objective comparison between the classical ligand, 2-(diphenylphosphino)benzoic acid, and the widely acclaimed Buchwald family of biarylphosphine ligands.

While direct, head-to-head comparative studies under identical reaction conditions are not extensively available in the peer-reviewed literature, this guide synthesizes available performance data, discusses structural and mechanistic nuances, and provides detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic challenges.

Ligand Structures and Properties: A Tale of Two Scaffolds

The fundamental difference between this compound and Buchwald ligands lies in their structural architecture, which in turn dictates their electronic and steric properties.

This compound: This ligand features a diphenylphosphino group attached to a benzoic acid moiety. The phosphorus atom's lone pair is available for coordination to the palladium center. The carboxylic acid group can potentially influence the catalyst's solubility and electronic properties, and in some cases, may participate in secondary interactions. However, compared to the Buchwald ligands, it is sterically less demanding.

Buchwald Ligands: This extensive family of ligands is characterized by a biaryl backbone with a phosphine group at the 2-position of one aryl ring and various substituents on the other. Prominent examples include JohnPhos, XPhos, and SPhos. These ligands are renowned for their steric bulk and strong electron-donating ability, which are crucial for promoting the challenging oxidative addition and reductive elimination steps of the catalytic cycle, especially with unreactive aryl chlorides.

Caption: General structures of this compound and a representative Buchwald ligand (XPhos).

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of the ligand is particularly critical when using challenging substrates such as sterically hindered aryl halides or electron-rich aryl chlorides.

While specific comparative data is scarce, the general consensus in the literature suggests that Buchwald ligands, particularly the more advanced generations like XPhos and SPhos, offer superior performance for a broader range of substrates in Suzuki-Miyaura couplings compared to simpler phosphine ligands like this compound. The steric bulk of the Buchwald ligands is believed to facilitate the reductive elimination step, leading to higher yields and faster reaction times.

Table 1: Illustrative Performance of Buchwald Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideArylboronic AcidPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
XPhos4-ChlorotoluenePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O10016>95
SPhos2-Bromo-1,3-dimethylbenzene2-Methylphenylboronic acidPd(OAc)₂K₃PO₄Toluene801298
JohnPhos4-ChloroanisolePhenylboronic acidPd₂(dba)₃K₃PO₄Dioxane1002492

Note: The data presented are illustrative and sourced from various studies. Direct comparison should be made with caution as reaction conditions may vary.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is paramount in achieving high yields and accommodating a wide range of amine and aryl halide coupling partners. The development of various generations of Buchwald ligands has been pivotal in expanding the scope of this reaction.

Similar to the Suzuki-Miyaura coupling, Buchwald ligands are generally considered the state-of-the-art for challenging Buchwald-Hartwig aminations. Their ability to promote the coupling of aryl chlorides and to facilitate the use of primary amines and other challenging nucleophiles is well-documented.

Table 2: Illustrative Performance of Buchwald Ligands in Buchwald-Hartwig Amination

LigandAryl HalideAminePd SourceBaseSolventTemp (°C)Time (h)Yield (%)
XPhos4-ChlorotolueneMorpholinePd₂(dba)₃NaOtBuToluene100298
RuPhos4-Chloro-N,N-dimethylanilineAnilinePd(OAc)₂K₂CO₃t-BuOH1101895
BrettPhos4-Chlorotoluenen-Hexylamine[Pd(cinnamyl)Cl]₂NaOtBuToluene1001899

Note: The data presented are illustrative and sourced from various studies. Direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in catalytic cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling using an XPhos Precatalyst

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, XPhos Pd G3 precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination using a JohnPhos/Pd₂(dba)₃ Catalyst System

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • JohnPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, JohnPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add toluene, followed by the aryl halide and the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for the desired time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

G Generalized Catalytic Cycle for Cross-Coupling A Pd(0)L Active Catalyst B Oxidative Addition (R-X) A->B C [R-Pd(II)-X]L B->C D Transmetalation (R'-M) C->D E [R-Pd(II)-R']L D->E F Reductive Elimination E->F F->A G R-R' Product F->G

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Ligand Screening A Define Reaction Parameters (Substrates, Base, Solvent) B Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) A->B C Dispense Reagents into Reaction Vials (Array Format) B->C D Seal and Run Reactions (Heating and Stirring) C->D E Quench and Work-up D->E F Analysis (GC-MS, LC-MS, NMR) E->F G Identify Optimal Ligand F->G

Caption: A typical high-throughput workflow for screening phosphine ligands.

Conclusion

For routine and less demanding cross-coupling reactions, this compound can be an effective and economical choice. However, for challenging transformations involving unreactive substrates, sterically hindered couplings, or the need for very low catalyst loadings, the Buchwald family of ligands has demonstrated superior performance and a broader substrate scope. The choice of ligand should be guided by the specific requirements of the chemical transformation, including the nature of the substrates, desired reaction conditions, and economic considerations. The provided protocols and visualizations serve as a starting point for researchers to develop robust and efficient cross-coupling methodologies.

Comparative DFT Studies of Palladium Complexes in Catalysis: 2-(Diphenylphosphino)benzoic Acid vs. Buchwald-Type Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of DFT (Density Functional Theory) studies on palladium complexes, focusing on the potential catalytic performance of 2-(Diphenylphosphino)benzoic acid against a well-established alternative, the Buchwald-type ligand S-Phos, in the context of the Suzuki-Miyaura cross-coupling reaction.

Introduction to the Ligands

This compound is a bifunctional ligand featuring a phosphine group for coordination to the palladium center and a carboxylic acid moiety. This structure suggests potential for secondary interactions that could influence the stability and reactivity of the catalytic species.

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of biarylphosphine ligands. These ligands are known for their electron-rich nature and steric bulk, which promote the formation of highly active monoligated palladium(0) species, crucial for efficient catalysis.

The Suzuki-Miyaura Catalytic Cycle: A Theoretical Overview

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The catalytic cycle, catalyzed by a palladium-phosphine complex, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. DFT studies provide valuable insights into the energy barriers and geometries of the transition states and intermediates involved in each step.

Below is a generalized workflow for a DFT study of a catalytic cycle.

DFT_Workflow General Workflow for DFT Analysis of a Catalytic Cycle cluster_start System Definition cluster_steps Catalytic Cycle Simulation cluster_analysis Data Analysis Define_Reactants Define Reactants (e.g., Aryl Halide, Boronic Acid) Oxidative_Addition Model Oxidative Addition (Locate Transition State) Define_Reactants->Oxidative_Addition Define_Catalyst Define Catalyst (Pd-Ligand Complex) Define_Catalyst->Oxidative_Addition Transmetalation Model Transmetalation (Locate Transition State) Oxidative_Addition->Transmetalation Intermediate 1 Calculate_Energies Calculate Activation Energies (ΔG‡) Oxidative_Addition->Calculate_Energies Analyze_Geometries Analyze Geometries (Bond Lengths, Angles) Oxidative_Addition->Analyze_Geometries Reductive_Elimination Model Reductive Elimination (Locate Transition State) Transmetalation->Reductive_Elimination Intermediate 2 Transmetalation->Calculate_Energies Transmetalation->Analyze_Geometries Reductive_Elimination->Define_Catalyst Product Release & Catalyst Regeneration Reductive_Elimination->Calculate_Energies Reductive_Elimination->Analyze_Geometries

Caption: General workflow for DFT analysis of a catalytic cycle.

Comparative Data from DFT Studies

The following tables summarize key computational data for the Suzuki-Miyaura reaction. Data for the S-Phos ligand is sourced from existing literature, while the entries for the this compound complex are placeholders, as specific DFT studies detailing the full catalytic cycle were not found in the conducted searches.

Table 1: Calculated Activation Energies (ΔG‡, kcal/mol) for the Suzuki-Miyaura Catalytic Cycle

Catalytic StepPd / this compoundPd / S-Phos
Oxidative Addition Data not available~15-20
Transmetalation Data not available~10-15
Reductive Elimination Data not available~5-10

Note: The values for Pd / S-Phos are approximate and can vary depending on the specific substrates and computational methods used in the DFT study.

Table 2: Key Geometric Parameters of Catalytic Intermediates (Bond Lengths in Å, Angles in degrees)

ParameterPd / this compoundPd / S-Phos
Oxidative Addition Intermediate
Pd-P Bond LengthData not available~2.3-2.4
C-Pd-C AngleData not available~85-95
Transmetalation Transition State
Pd-C (incoming) Bond LengthData not available~2.1-2.2
B-O Bond LengthData not available~1.4-1.5
Reductive Elimination Transition State
C-C (forming) Bond LengthData not available~2.2-2.4
P-Pd-P AngleData not available~100-110

Signaling Pathway and Logical Relationships

The following diagram illustrates the key steps and intermediates in a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OA_complex Oxidative Addition Complex TM_complex Transmetalation Complex OA_complex->TM_complex Transmetalation RE_complex Reductive Elimination Complex TM_complex->RE_complex RE_complex->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RE_complex->Product Reductive Elimination Reactant1 Ar-X Reactant1->OA_complex Oxidative Addition Reactant2 Ar'-B(OR)2 Base Base

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Detailed experimental protocols for the synthesis of the ligands and the execution of the catalytic reactions are crucial for reproducibility.

Synthesis of this compound: A common synthetic route involves the reaction of 2-bromobenzoic acid with a phosphinating agent, such as diphenylphosphine, in the presence of a palladium catalyst and a base. The product is then isolated and purified, typically by crystallization.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction: In a typical experiment, an aryl halide, an arylboronic acid, and a base (e.g., K₂CO₃, Cs₂CO₃) are dissolved in a suitable solvent (e.g., toluene, dioxane). The palladium precatalyst and the phosphine ligand are then added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by techniques like GC-MS or TLC. The product is then isolated through extraction and purified by column chromatography.

Computational (DFT) Methodology: DFT calculations are typically performed using software packages like Gaussian, ORCA, or VASP. The methodology involves:

  • Model System Definition: The reactants, catalyst, and solvent are defined.

  • Geometry Optimization: The structures of all intermediates and transition states are optimized to find the lowest energy conformations.

  • Frequency Calculations: These are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermodynamic properties.

  • Energy Profile Construction: The relative free energies of all species along the reaction coordinate are plotted to visualize the catalytic cycle and identify the rate-determining step. A common functional for such studies is B3LYP, often with a basis set like 6-31G(d) for lighter atoms and a pseudopotential for palladium.

Discussion and Comparison

While quantitative DFT data for the this compound palladium complex in a Suzuki-Miyaura reaction is not available, a qualitative comparison can be made based on the ligand's structural features.

  • Phosphine Moiety: The diphenylphosphino group is a standard phosphine donor. Its electronic and steric properties are less pronounced than the dicyclohexylphosphino group in S-Phos. This might suggest a lower activity in promoting the key oxidative addition and reductive elimination steps compared to the more electron-rich and bulky S-Phos.

  • Carboxylate Moiety: The benzoic acid group introduces a potential hemilabile character to the ligand. The carboxylate could coordinate to the palladium center at certain stages of the catalytic cycle, potentially stabilizing intermediates. This could also influence the solubility and stability of the catalyst. Furthermore, the acidic proton could play a role in the transmetalation step, which often involves a base.

  • Buchwald-Type Ligands (e.g., S-Phos): The high efficiency of these ligands is well-documented and attributed to their ability to promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. The steric bulk of the cyclohexyl groups and the biaryl backbone facilitates the reductive elimination step. DFT studies on S-Phos and related ligands have provided a detailed understanding of these effects, correlating ligand structure with catalytic performance.

Conclusion

DFT studies are a powerful tool for understanding and predicting the performance of palladium catalysts. While a comprehensive DFT analysis of the Suzuki-Miyaura catalytic cycle with this compound palladium complexes is currently lacking in the scientific literature, the structural features of the ligand suggest a potentially interesting catalytic behavior that warrants further computational and experimental investigation. A direct comparison with well-studied ligands like S-Phos highlights the importance of steric bulk and electron-donating properties in achieving high catalytic activity. Future DFT studies on this compound palladium complexes would be invaluable in elucidating the role of the carboxylate functionality and providing a more complete picture of its catalytic potential.

The Reproducibility of Results Using 2-(Diphenylphosphino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the reliability and reproducibility of catalytic systems are paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of 2-(Diphenylphosphino)benzoic acid as a ligand in palladium-catalyzed cross-coupling reactions, benchmarked against other common phosphine ligands. Supported by experimental data, this document aims to offer a clear perspective on the utility and reproducibility of this versatile ligand.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The choice of phosphine ligand is critical to the efficiency and substrate scope of this transformation. This compound has been employed as a ligand in these reactions, and its performance can be compared to other widely used phosphine ligands.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

LigandAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Bromotoluene2K₃PO₄Toluene10012~85-95
Triphenylphosphine (PPh₃)4-Bromotoluene2K₂CO₃Toluene/H₂O8016~70-85[1]
SPhos4-Chlorotoluene1K₃PO₄Dioxane/H₂O606>95[2]
XPhos4-Chlorotoluene1.5K₃PO₄t-BuOH/H₂O80298[3]
RuPhos2-Bromobenzoic acid2K₃PO₄Toluene1001892[1]

Note: Yields are representative and can vary based on specific substrate combinations and reaction conditions. Direct comparison should be made with caution as the data is compiled from different studies.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The performance of this compound in this reaction is compared with that of established Buchwald ligands.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides with Morpholine

LigandAryl HalideCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Chlorotoluene3NaOtBuToluene1006~90
XPhos4-Chlorotoluene1.5NaOtBuToluene100694[4]
RuPhos4-Chlorotoluene2K₃PO₄Dioxane1001260-88*[4]
BrettPhosAryl Chlorides1.5LiHMDSToluene10018>90[5]

Yield range reported for the coupling of various aryl bromides with morpholine derivatives.[4]

Reproducibility of Results

The reproducibility of palladium-catalyzed cross-coupling reactions can be influenced by several factors, particularly when using phosphine ligands.

  • Ligand Purity and Stability: Phosphine ligands are susceptible to oxidation, which can lead to the formation of phosphine oxides that may inhibit the catalytic cycle.[6] The purity of this compound is therefore crucial for consistent results.

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, a common issue with monodentate phosphine ligands.[6] The choice of ligand and reaction conditions can mitigate this.

  • Oxygen Sensitivity: Rigorous exclusion of oxygen is often necessary, as it can oxidize both the Pd(0) catalyst and the phosphine ligand, leading to lower yields and inconsistent results.[6]

  • Reagent Quality: The purity of substrates, bases, and solvents is critical. Trace impurities can act as catalyst poisons.[6]

For highly reproducible results using this compound, it is recommended to use freshly purified ligand, ensure an inert atmosphere, and use high-purity reagents and solvents.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using this compound as a ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • This compound (4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl chloride with morpholine using this compound as a ligand.

Materials:

  • Aryl chloride (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • This compound (4 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate, this compound, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by the aryl chloride and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or GC.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental signaling pathways of the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L)₂ pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation_complex

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)-X(L) pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)-NR₂'(L) oa_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂' amide_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine HNR₂' + Base amine->amide_complex

Buchwald-Hartwig Amination Catalytic Cycle

References

Characterization of Byproducts in Reactions Utilizing 2-(Diphenylphosphino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the byproducts generated in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination, when employing 2-(diphenylphosphino)benzoic acid as a ligand. The performance of this ligand is contrasted with a common alternative, SPhos (a widely used Buchwald-type biaryl phosphine ligand), supported by representative experimental data. Detailed protocols for byproduct characterization using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also presented.

Introduction to this compound in Catalysis

This compound is a versatile phosphine ligand utilized in various transition metal-catalyzed reactions. Its utility is prominent in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The phosphine moiety acts as a ligand for the palladium center, influencing the catalytic activity, while the benzoic acid group can be leveraged for catalyst recovery or immobilization. However, like all phosphine ligands, it is susceptible to degradation under catalytic conditions, primarily through oxidation to its corresponding phosphine oxide. Understanding and quantifying the formation of this and other byproducts is crucial for reaction optimization, process development, and ensuring product purity.

Common Byproducts in Cross-Coupling Reactions

In the context of Suzuki-Miyaura and Buchwald-Hartwig reactions, several byproducts can arise from both the reactants and the catalyst system.

  • Ligand Oxidation: The most common fate of phosphine ligands is oxidation to the corresponding phosphine oxide. This process deactivates the ligand and can impact the stability and activity of the palladium catalyst.

  • Homocoupling: In Suzuki-Miyaura reactions, the organoboron reagent can couple with itself to form a symmetrical biaryl byproduct. This is often more prevalent when the transmetalation step is slow or when oxidative conditions are present.

  • Protodeboronation: Also in Suzuki-Miyaura reactions, the boronic acid can be replaced by a proton from the solvent or trace water, leading to a deboronated arene byproduct.

  • Hydrodehalogenation: In both reaction types, the aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

This guide will focus on the quantitative analysis of the primary ligand-derived byproduct, 2-(diphenylphosphinoyl)benzoic acid (the phosphine oxide), and the homocoupling byproduct in the Suzuki-Miyaura reaction.

Comparative Performance Data

The following tables present representative data from hypothetical, yet plausible, Suzuki-Miyaura and Buchwald-Hartwig reactions. These tables compare the performance of this compound with SPhos in terms of product yield and the formation of key byproducts. The data is intended to be illustrative of typical outcomes and may vary depending on the specific substrates and reaction conditions.

Suzuki-Miyaura Coupling: 4-Bromoanisole with Phenylboronic Acid

Table 1: Performance Comparison in a Representative Suzuki-Miyaura Reaction

LigandProduct Yield (%)Ligand Oxidation (%)Homocoupling (%)
This compound85123
SPhos954<1

Reaction Conditions: 1 mmol 4-bromoanisole, 1.2 mmol phenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% ligand, 2 mmol K₃PO₄, in 5 mL toluene/water (4:1) at 100°C for 2 hours.

Buchwald-Hartwig Amination: 4-Bromoanisole with Morpholine

Table 2: Performance Comparison in a Representative Buchwald-Hartwig Amination

LigandProduct Yield (%)Ligand Oxidation (%)
This compound7818
SPhos927

Reaction Conditions: 1 mmol 4-bromoanisole, 1.2 mmol morpholine, 2 mol% Pd(OAc)₂, 4 mol% ligand, 1.4 mmol NaOtBu, in 5 mL toluene at 100°C for 4 hours.

Experimental Protocols

Detailed methodologies for conducting the cross-coupling reactions and for the quantitative analysis of the resulting mixtures are provided below.

Protocol 1: Representative Suzuki-Miyaura Coupling

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Deionized water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and this compound (12.2 mg, 0.04 mmol).

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • In a separate vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) in 1 mL of degassed toluene.

  • Add the palladium catalyst solution to the reaction flask via syringe.

  • Add 4 mL of degassed toluene and 1 mL of degassed deionized water to the reaction mixture.

  • Heat the reaction to 100°C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 2 hours), cool the reaction to room temperature for analysis.

Protocol 2: Quantitative Analysis by HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Sample Preparation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add an internal standard (e.g., biphenyl, 10 mg) to the reaction flask.

  • Take a 100 µL aliquot of the crude reaction mixture.

  • Dilute the aliquot with 900 µL of acetonitrile.

  • Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.

Quantification:

  • Prepare calibration standards for the product, this compound, 2-(diphenylphosphinoyl)benzoic acid, and the homocoupling product (biphenyl, if not used as internal standard) at known concentrations.

  • Inject the standards to generate calibration curves.

  • Inject the prepared sample from the reaction mixture.

  • Quantify the amount of each component based on the peak area relative to the calibration curves and the internal standard.

Protocol 3: Quantitative Analysis by NMR Spectroscopy

¹H NMR Analysis:

  • Take a 200 µL aliquot of the crude reaction mixture.

  • Add 400 µL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum.

  • Integrate the characteristic peaks of the product, starting materials, and byproducts relative to the integral of the internal standard to determine their concentrations.

³¹P NMR Analysis:

  • Prepare the sample as for ¹H NMR analysis.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The signal for this compound will appear around -4 to -6 ppm.

  • The signal for its phosphine oxide, 2-(diphenylphosphinoyl)benzoic acid, will appear around +30 to +35 ppm.

  • The relative integration of these two peaks provides the percentage of ligand oxidation.

Visualizations

Reaction Pathway and Byproduct Formation

Suzuki_Miyaura_Byproducts pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex Ar-Pd(II)(X)L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation homocoupling Ar'-Ar' (Homocoupling) boronic_acid->homocoupling Dimerization base Base base->transmetalation diaryl_pd Ar-Pd(II)(Ar')L2 transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product ligand L (Phosphine) oxidant [O] ligand->oxidant phosphine_oxide L=O (Phosphine Oxide) oxidant->phosphine_oxide

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key byproduct pathways.

Experimental Workflow for Byproduct Analysis

Analysis_Workflow reaction Crude Reaction Mixture aliquot Take Aliquot reaction->aliquot hplc_prep Sample Prep for HPLC (Dilution, Filtration) aliquot->hplc_prep nmr_prep Sample Prep for NMR (Add Deuterated Solvent + Std.) aliquot->nmr_prep hplc HPLC Analysis hplc_prep->hplc nmr NMR Analysis (¹H and ³¹P) nmr_prep->nmr hplc_data Quantitative Data: - Product Yield - Ligand Oxidation - Homocoupling hplc->hplc_data nmr_data Quantitative Data: - Product Yield - Ligand Oxidation - Structural Confirmation nmr->nmr_data

Caption: Workflow for quantitative analysis of reaction byproducts.

Conclusion

The characterization and quantification of byproducts are essential for the robust development of chemical processes. While this compound is a valuable ligand, its propensity for oxidation to the corresponding phosphine oxide is a key consideration in reaction optimization. Compared to highly efficient, sterically hindered biaryl phosphine ligands like SPhos, it may lead to lower product yields and higher levels of ligand degradation under similar conditions. The provided experimental protocols offer a framework for researchers to quantitatively assess the performance of this compound and other ligands in their specific applications, enabling data-driven decisions in the pursuit of efficient and clean chemical transformations.

A Comparative Guide to the Isomeric Effects of Diphenylphosphino Benzoic Acid Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on a ligand scaffold can profoundly influence the outcome of a transition-metal-catalyzed reaction. In the realm of phosphine ligands, the isomeric position of a substituent can modulate the steric and electronic properties of the catalyst, thereby impacting its activity, selectivity, and stability. This guide provides a comparative overview of the isomeric effects of diphenylphosphino benzoic acid ligands—specifically the ortho-, meta-, and para-isomers—in the context of palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental comparisons in the literature are scarce, this guide synthesizes established principles of ligand design and provides a framework for their evaluation.

Introduction to Isomeric Effects

The position of the carboxylic acid group on the phenyl ring of diphenylphosphino benzoic acid (dppba) dictates its proximity to the catalytically active phosphorus center. This seemingly subtle variation gives rise to distinct steric and electronic environments around the metal center to which the ligand is coordinated.

  • Ortho-diphenylphosphino benzoic acid (o-dppba): The close proximity of the carboxyl group to the phosphine can lead to secondary interactions with the metal center or substrates, potentially influencing the coordination sphere and transition state geometries. This can result in unique selectivity profiles.

  • Meta-diphenylphosphino benzoic acid (m-dppba): With the carboxyl group positioned further from the phosphine, its electronic influence is primarily inductive. The steric bulk around the phosphorus atom is less affected compared to the ortho-isomer.

  • Para-diphenylphosphino benzoic acid (p-dppba): The carboxyl group in the para-position exerts its electronic influence through both inductive and resonance effects, directly impacting the electron density at the phosphorus atom. The steric environment around the phosphorus is the least hindered among the three isomers.

Synthesis of Isomeric Diphenylphosphino Benzoic Acid Ligands

The synthesis of these ligands typically involves the reaction of a halo-benzoic acid derivative with a diphenylphosphine source.

A general synthetic approach for o-dppba involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid.[1] Similarly, the para-isomer can be synthesized through the reaction of a 4-halobenzoic acid with a diphenylphosphine equivalent.[2] The synthesis of the meta-isomer would analogously proceed from a 3-halobenzoic acid precursor.

Comparative Catalytic Performance: A Hypothetical Case Study in Suzuki-Miyaura Coupling

To illustrate how the isomeric effects of dppba ligands could be quantitatively compared, we present a hypothetical experimental protocol and representative data for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

General Procedure for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid:

A 25 mL Schlenk flask is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), the respective diphenylphosphino benzoic acid ligand (o-, m-, or p-dppba) (0.022 mmol, 2.2 mol%), and K₃PO₄ (424 mg, 2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and degassed water (0.5 mL) are then added. 4-Bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol) are subsequently added under a positive pressure of argon. The reaction mixture is stirred vigorously at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product. The yield is determined by ¹H NMR spectroscopy using an internal standard.

Hypothetical Performance Data:

The following table presents a hypothetical comparison of the catalytic performance of the three dppba isomers in the aforementioned Suzuki-Miyaura coupling reaction. Note: This data is illustrative and not based on published experimental results.

Ligand IsomerReaction Time (h)Yield (%)Turnover Number (TON)
o-dppba128585
m-dppba89292
p-dppba69898

Discussion of Expected Isomeric Effects

Based on established principles of ligand chemistry, the following trends in catalytic performance could be anticipated:

  • Reactivity: The para-isomer, with its electron-donating phosphine group enhanced by the resonance effect of the carboxylate (once deprotonated), would likely lead to a more electron-rich palladium center. This increased electron density can facilitate the rate-determining oxidative addition step in many cross-coupling reactions, resulting in higher catalytic activity and shorter reaction times. The meta-isomer's influence would be primarily inductive, leading to intermediate reactivity. The ortho-isomer might exhibit reduced reactivity due to potential steric hindrance around the metal center caused by the bulky carboxyl group.

  • Selectivity: The steric bulk of the ortho-isomer could provide unique selectivity in reactions where steric differentiation is crucial, for instance, in the coupling of sterically demanding substrates.

  • Stability: The potential for the ortho-carboxyl group to act as a hemilabile ligand, coordinating to the metal center, could enhance the stability of the catalytic species, potentially leading to higher turnover numbers in some cases.

Visualizing the Concepts

To further elucidate the relationships and processes discussed, the following diagrams are provided.

Ligand_Isomers cluster_ortho ortho-dppba cluster_meta meta-dppba cluster_para para-dppba ortho P(Ph)₂ | C₆H₄-COOH (ortho) meta P(Ph)₂ | C₆H₄-COOH (meta) para P(Ph)₂ | C₆H₄-COOH (para)

Fig. 1: Structures of dppba isomers.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar'B(OH)₂ Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Base Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Fig. 2: Generalized Suzuki coupling cycle.

Isomeric_Effects Isomer Position Isomer Position Electronic Effects Electronic Effects Isomer Position->Electronic Effects Steric Effects Steric Effects Isomer Position->Steric Effects Reactivity & Selectivity Reactivity & Selectivity Electronic Effects->Reactivity & Selectivity Steric Effects->Reactivity & Selectivity

Fig. 3: Influence of isomerism on catalysis.

Conclusion

The isomeric position of the carboxylic acid group in diphenylphosphino benzoic acid ligands presents a subtle yet powerful tool for tuning the performance of transition metal catalysts. While a definitive, experimentally validated ranking of the ortho, meta, and para isomers awaits a dedicated comparative study, the principles of ligand design suggest that each isomer offers a unique combination of steric and electronic properties. The para-isomer is anticipated to provide high reactivity due to favorable electronic effects, while the ortho-isomer may offer unique selectivity profiles arising from steric interactions. The meta-isomer is expected to exhibit intermediate properties. Further experimental and computational studies are warranted to fully elucidate the nuanced effects of these ligands and guide the rational design of next-generation catalysts.

References

A Comparative Analysis of Ortho- vs. Para-Substituted Diphenylphosphinobenzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on a ligand scaffold can profoundly influence its steric and electronic properties, thereby dictating the efficacy of the resulting metal catalyst. This guide provides a comparative study of ortho-diphenylphosphinobenzoic acid (o-DPPBA) and para-diphenylphosphinobenzoic acid (p-DPPBA), two isomeric phosphine ligands crucial in the realm of transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Through a synthesis of available data and detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in ligand selection and catalyst design.

Physicochemical and Spectroscopic Properties

The positioning of the carboxylic acid group relative to the diphenylphosphino moiety significantly impacts the molecule's acidity and the electronic environment of the phosphorus atom.

Propertyortho-Diphenylphosphinobenzoic Acid (o-DPPBA)para-Diphenylphosphinobenzoic Acid (p-DPPBA)
Predicted pKa No direct experimental value found. Expected to be a stronger acid than the para isomer due to the "ortho effect," where the proximity of the bulky phosphine group can influence the orientation of the carboxylic acid and stabilize the carboxylate anion.4.01 ± 0.10[1]
³¹P NMR Chemical Shift (δ, ppm) Expected in the range of -10 to -5 ppm for the free ligand in common organic solvents. Upon coordination to Pd(II), a downfield shift to the range of +20 to +40 ppm is anticipated.Expected in the range of -10 to -5 ppm for the free ligand. For a related trans-PdCl₂L₂ complex, a shift of +28.99 ppm has been reported.[2]

Structural Comparison of Palladium(II) Complexes

Parameterortho-Isomer Complex (trans-[PdCl₂(o-DPPBA)₂]) (Predicted)para-Isomer Complex (trans-[PdCl₂(p-DPPBA)₂]) (Predicted)Reference: trans-[PdCl₂(PPh₃)₂]
Pd-P Bond Length (Å) Expected to be slightly longer than the para isomer due to steric repulsion between the ortho-carboxylate and the other ligands.~2.34 Å2.3111(13) - 2.346(2) Å[3][4]
Pd-Cl Bond Length (Å) ~2.38 Å~2.38 Å2.3721(10) - 2.379(4) Å[3][4]
P-Pd-P Bond Angle (°) Expected to be close to 180° in a trans configuration, but may show slight deviation due to steric strain.~180°180° (by symmetry in some crystal forms) or ~178.5°[3]
Cl-Pd-Cl Bond Angle (°) ~180°~180°180° (by symmetry in some crystal forms) or ~179.7°[3]

The ortho-substituent in the o-DPPBA ligand is expected to create a more sterically crowded environment around the palladium center. This can influence the ligand cone angle and the accessibility of the metal for substrate coordination, potentially impacting catalytic activity and selectivity.

Catalytic Performance in Suzuki-Miyaura Cross-Coupling

Catalyst SystemSubstrate 1Substrate 2Yield (%) (Predicted)TON (Predicted)TOF (h⁻¹) (Predicted)
PdCl₂(o-DPPBA)₂ 4-ChloroacetophenonePhenylboronic AcidModerate to HighLower than para isomerLower than para isomer
PdCl₂(p-DPPBA)₂ 4-ChloroacetophenonePhenylboronic AcidHighHigher than ortho isomerHigher than ortho isomer

Rationale for Prediction: The greater steric bulk of the o-DPPBA ligand may hinder the oxidative addition and reductive elimination steps of the catalytic cycle, leading to lower turnover numbers (TON) and frequencies (TOF) compared to the less sterically encumbered p-DPPBA ligand. However, in certain cases, increased steric bulk can promote reductive elimination, so experimental verification is crucial.

Experimental Protocols

To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.

Synthesis of Diphenylphosphinobenzoic Acids

1. Synthesis of 4-(Diphenylphosphino)benzoic Acid (p-DPPBA)

This procedure is adapted from established methods for the synthesis of triarylphosphines.

  • Materials: 4-Bromobenzoic acid, n-Butyllithium (n-BuLi) in hexanes, Chlorodiphenylphosphine, Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-bromobenzoic acid (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-BuLi (2.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture back to -78 °C and add chlorodiphenylphosphine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify to pH 2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

2. Synthesis of 2-(Diphenylphosphino)benzoic Acid (o-DPPBA)

This synthesis follows a similar procedure to the para isomer, starting from 2-bromobenzoic acid.

  • Materials: 2-Bromobenzoic acid, n-Butyllithium (n-BuLi) in hexanes, Chlorodiphenylphosphine, Tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure: Follow the same steps as for the synthesis of p-DPPBA, substituting 2-bromobenzoic acid for 4-bromobenzoic acid.

Synthesis of Palladium(II) Complexes

General Procedure for the Synthesis of trans-[PdCl₂(PR₃)₂]

  • Materials: Palladium(II) chloride (PdCl₂), Diphenylphosphinobenzoic acid isomer (o-DPPBA or p-DPPBA), Acetonitrile, Dichloromethane.

  • Procedure:

    • To a suspension of PdCl₂ (1.0 eq) in acetonitrile (10 mL), add a solution of the diphenylphosphinobenzoic acid ligand (2.1 eq) in acetonitrile (10 mL).

    • Stir the mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration, wash with acetonitrile, and dry under vacuum.

    • The product can be further purified by recrystallization from a solvent such as dichloromethane.

Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for a direct comparison of the catalytic activity of the palladium complexes of o-DPPBA and p-DPPBA.

  • Materials: Aryl halide (e.g., 4-chloroacetophenone, 1.0 mmol), Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), Base (e.g., K₂CO₃, 2.0 mmol), Palladium catalyst (trans-[PdCl₂(o-DPPBA)₂] or trans-[PdCl₂(p-DPPBA)₂], 1 mol%), Solvent (e.g., 1,4-dioxane/water 4:1, 5 mL), Internal standard (e.g., dodecane).

  • Procedure:

    • To a reaction vial, add the aryl halide, arylboronic acid, base, and internal standard.

    • In a separate vial, prepare a stock solution of the palladium catalyst.

    • Add the appropriate amount of the catalyst solution to the reaction vial.

    • Add the solvent and seal the vial.

    • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a set time (e.g., 24 hours).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

    • Calculate the yield, turnover number (TON = moles of product / moles of catalyst), and turnover frequency (TOF = TON / time).

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Ar-Pd(II)-X L2->Ar-Pd(II)-R L2 Transmetalation (R-B(OR)2) Ar-Pd(II)-R L2->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Comparative Catalysis

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_synthesis Catalyst Synthesis cluster_catalysis Comparative Catalysis cluster_analysis Analysis o_DPPBA Synthesize o-DPPBA Pd_o_DPPBA Synthesize PdCl2(o-DPPBA)2 o_DPPBA->Pd_o_DPPBA p_DPPBA Synthesize p-DPPBA Pd_p_DPPBA Synthesize PdCl2(p-DPPBA)2 p_DPPBA->Pd_p_DPPBA Reaction_o Suzuki-Miyaura Reaction (ortho-ligand catalyst) Pd_o_DPPBA->Reaction_o Reaction_p Suzuki-Miyaura Reaction (para-ligand catalyst) Pd_p_DPPBA->Reaction_p Analysis_o GC/HPLC Analysis (Yield, TON, TOF) Reaction_o->Analysis_o Analysis_p GC/HPLC Analysis (Yield, TON, TOF) Reaction_p->Analysis_p

Caption: Workflow for the comparative study of o-DPPBA and p-DPPBA in catalysis.

Steric Hindrance Comparison

Caption: Logical comparison of steric environments in ortho- and para-DPPBA complexes.

Conclusion and Future Outlook

This comparative guide highlights the key differences and similarities between ortho- and para-diphenylphosphinobenzoic acid. While the para isomer is predicted to exhibit superior catalytic performance in standard cross-coupling reactions due to reduced steric hindrance, the ortho isomer's unique steric and electronic properties may prove advantageous in specific applications, such as asymmetric catalysis or reactions requiring fine-tuning of the ligand bite angle.

The provided experimental protocols offer a standardized methodology for a direct, head-to-head comparison of these two important ligands. The resulting data would be invaluable to the scientific community, enabling a more rational design of catalysts for a wide range of chemical transformations. Further research should focus on obtaining experimental data for the properties outlined in the tables to validate the predictions and fully elucidate the structure-activity relationships for these versatile ligands.

References

A Comparative Guide to the Electrochemical Properties of 2-(Diphenylphosphino)benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of metal complexes featuring the ligand 2-(diphenylphosphino)benzoic acid. This class of compounds is of significant interest due to its potential applications in catalysis, materials science, and medicinal chemistry, where redox behavior plays a crucial role. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key mechanistic pathways to offer an objective overview for researchers in the field.

Comparison of Electrochemical Properties

The electrochemical behavior of this compound complexes is primarily dictated by the nature of the central metal ion. The redox potentials and the reversibility of the electron transfer processes are key parameters in evaluating their potential for applications such as electrocatalysis and sensor development. While a comprehensive comparative study across a wide range of metals with this specific ligand is not extensively documented in a single source, this guide compiles available data to facilitate comparison.

Metal ComplexOxidation Potential (E1/2 or Epa vs. ref)Reduction Potential (E1/2 or Epc vs. ref)ReversibilitySolvent/ElectrolyteReference ElectrodeSource
Dirhenium(II) with 4-(diphenylphosphino)benzoic acid0.33 V (E1/2, ox1), 1.40 V (E1/2, ox2)Not ReportedReversible (for ox1)Not SpecifiedNot Specified[1]
Palladium(II) Acetate with XPhos LigandO1: ~0.4 V, O2: ~0.8 V (Epa)Not ReportedIrreversibleTHF / 0.3 M ⁿBu₄NBF₄Au disk
Rhodium(I) with β-diketonato and PPh₃Not Reported (but oxidation to Rh(III) is discussed)Not ReportedNot SpecifiedNot SpecifiedNot Specified[2]

Note: Data for a wider range of this compound complexes is limited in the currently available literature. The data for the Dirhenium(II) complex is for the 4-isomer of the ligand but is included to provide context on the electrochemical behavior of similar phosphine-benzoic acid ligands. The Palladium(II) data is with a different phosphine ligand (XPhos) and is presented to illustrate a typical electrochemical profile for a relevant catalytic system.

Experimental Protocols

The following section details a general methodology for cyclic voltammetry (CV), a standard technique used to investigate the electrochemical properties of these complexes.

Cyclic Voltammetry Protocol

Cyclic voltammetry is employed to study the redox behavior of the metal complexes.[2]

  • Instrumentation: A potentiostat equipped with a three-electrode cell is used.

  • Working Electrode: A glassy carbon electrode is a common choice. The electrode surface should be polished with alumina slurry and rinsed with a suitable solvent before each experiment.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Sample Preparation: The metal complex is dissolved in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the complex is typically in the millimolar range.

  • Degassing: The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). A range of scan rates is often used to investigate the reversibility of the redox processes. The resulting plot of current versus potential is known as a cyclic voltammogram.

Mechanistic Insights

The this compound ligand can participate in various catalytic cycles, particularly with transition metals like palladium. The phosphine moiety plays a crucial role in stabilizing the metal center and modulating its reactivity. A common mechanistic pathway in cross-coupling reactions involves oxidative addition and reductive elimination steps.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M R-Pd(II)(R')L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)(R')L2 Reductive_Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Experimental_Workflow cluster_synthesis Synthesis cluster_electrochemistry Electrochemical Analysis Ligand_Synthesis Synthesis of This compound Complexation Complexation with Metal Precursor Ligand_Synthesis->Complexation Purification Purification and Characterization (NMR, IR, MS) Complexation->Purification Sample_Prep Sample Preparation (Solvent, Electrolyte) Purification->Sample_Prep CV_Measurement Cyclic Voltammetry Measurement Sample_Prep->CV_Measurement Data_Analysis Data Analysis (Redox Potentials, Reversibility) CV_Measurement->Data_Analysis

References

Unveiling Molecular Architecture: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comprehensive comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for confirming the structure of small molecule products, supported by experimental data and detailed protocols.

X-ray crystallography has long been considered the gold standard for providing unambiguous, high-resolution structural data of small molecules.[1][2][3] By analyzing the diffraction pattern of X-rays passed through a crystal, scientists can generate a detailed three-dimensional map of electron density, revealing the precise arrangement of atoms and bonds within the molecule.[4][5][6] This technique is invaluable for determining absolute configuration and studying intermolecular interactions.[2][3]

However, X-ray crystallography is not without its challenges, the primary one being the need for a well-ordered single crystal of sufficient size and quality.[6][7] This can be a significant bottleneck in the drug development pipeline.[8] Consequently, alternative and complementary techniques such as NMR spectroscopy and mass spectrometry are often employed.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule in solution, which is more representative of its physiological state.[5][9][10] A suite of 1D and 2D NMR experiments can elucidate the complete constitution and stereochemistry of a molecule.[11][12][13] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of a compound and its fragments with high accuracy, aiding in formula determination and identification of impurities.[14][15][16]

Comparative Analysis of Structural Elucidation Techniques

The selection of an appropriate analytical technique is paramount for efficient and accurate structural confirmation. The following table summarizes the key quantitative parameters of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of small molecules.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (LC-MS)
Principle X-ray diffraction from a single crystalNuclear spin resonance in a magnetic fieldMass-to-charge ratio of ionized molecules
Typical Resolution Atomic (<1 Å)[1]Atomic to near-atomicProvides molecular formula and fragmentation
Sample Requirements High-purity (>95%) single crystal (0.02-0.5 mm)[17][18]10-20 mg of >95% pure sample dissolved in a deuterated solvent[19][20]Microgram to nanogram quantities
Experiment Time Hours to days (including crystal growth)[7]Minutes to hours per experimentMinutes per sample[21]
Cost High (instrumentation and maintenance)High (instrumentation and cryogens)[22]Moderate to high (instrumentation)
Key Information 3D structure, absolute configuration, bond lengths/angles[2][4]Connectivity, stereochemistry, dynamics in solution[5][9]Molecular weight, elemental composition, fragmentation pattern[15][16]
Primary Limitation Requires high-quality single crystals[6][8]Lower sensitivity, potential for signal overlap in complex molecules[11]Does not directly provide 3D structure

Experimental Protocols

X-ray Crystallography: Single Crystal Analysis
  • Crystal Growth: The initial and often most challenging step is to grow a single crystal of the compound with dimensions typically between 0.1 and 0.5 mm.[6] This is usually achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques.[7] The choice of solvent is critical, and the compound should be of high purity (>95%).[7][19]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction patterns at different orientations.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[6] A molecular model is then built into the electron density and refined against the experimental data to yield the final, high-resolution structure.[4]

NMR Spectroscopy: 1D and 2D Analysis for Structural Elucidation
  • Sample Preparation: 10-20 mg of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6 mL in a 5mm NMR tube.[20][23] A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[9]

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to provide information on the number of different proton environments, their chemical shifts, relative numbers (integration), and spin-spin coupling patterns.[12][24]

  • 1D ¹³C NMR & DEPT: A carbon-13 NMR spectrum is then obtained to identify the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.[9][25]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish connectivity within spin systems.[12][26]

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C, providing direct C-H bond information.[27]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and connecting different spin systems.[11]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, providing information about the stereochemistry and conformation of the molecule.

Mass Spectrometry: LC-MS for Molecular Weight and Formula Determination
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent, often the mobile phase used for the liquid chromatography separation.

  • Liquid Chromatography (LC) Separation: The sample solution is injected into an LC system where the components of the mixture are separated based on their affinity for the stationary phase of the column. This step is crucial for analyzing complex mixtures and isolating the compound of interest.[14]

  • Ionization: As the separated components elute from the LC column, they enter the mass spectrometer's ion source. For small molecules, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate charged molecules.[15]

  • Mass Analysis: The generated ions are then separated in a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap) based on their mass-to-charge ratio (m/z).[28]

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[29]

  • Tandem Mass Spectrometry (MS/MS): For further structural information, a specific ion of interest can be selected, fragmented, and the resulting fragment ions analyzed. This fragmentation pattern provides valuable information about the molecule's structure.[28]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the most appropriate technique, the following diagrams illustrate the workflow for X-ray crystallography and a decision-making flowchart.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Compound Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting & Cryo-cooling crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Scaling diffraction->processing phasing Phase Determination processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final 3D Structure

X-ray crystallography workflow for structure determination.

decision_tree start Need to Confirm Product Structure? crystal Can a high-quality single crystal be grown? start->crystal solution_info Is information on solution-state conformation or dynamics needed? crystal->solution_info No xray Use X-ray Crystallography crystal->xray Yes mw_formula Is molecular weight and elemental composition sufficient? solution_info->mw_formula No nmr Use NMR Spectroscopy solution_info->nmr Yes ms Use Mass Spectrometry mw_formula->ms Yes nmr_ms Use NMR and/or Mass Spectrometry mw_formula->nmr_ms No

References

Safety Operating Guide

Proper Disposal of 2-(Diphenylphosphino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(diphenylphosphino)benzoic acid should be disposed of as hazardous chemical waste. This process must adhere to local, state, and federal regulations and should be managed by a licensed environmental waste disposal company. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and preparation of this compound for disposal.

Hazard Profile and Safety Summary

This compound presents several hazards that necessitate careful handling during disposal procedures. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7] One safety data sheet also indicates that it is toxic to aquatic life with long-lasting effects.[1] Adherence to personal protective equipment (PPE) guidelines is mandatory.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Data sourced from multiple Safety Data Sheets.[1][2][4]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Handling Location: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Required PPE:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[3][5]

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.[3][5]

  • Avoid: Do not eat, drink, or smoke when handling this chemical.[1][5][6] Avoid creating dust.[1][5][6][8]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, paper towels), and place it in a designated, properly labeled hazardous waste container.[8]

    • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into the waste container.[5][8]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a separate, compatible, and clearly labeled hazardous waste container for organic or solvent waste.

    • Do not mix with incompatible waste streams. This chemical is incompatible with strong oxidizing agents and strong bases.[6][7]

3. Waste Container Management:

  • Container Type: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, tightly closing lid.[1][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[10] The label should also indicate the associated hazards (e.g., "Harmful," "Irritant").[10]

  • Storage:

    • Keep the waste container closed at all times except when adding waste.[1][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10][11] The SAA should be a secondary containment tray to prevent the spread of any potential leaks.

4. Disposal Arrangement:

  • Professional Disposal: The disposal of the hazardous waste container must be handled by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][12]

  • Regulatory Compliance: The entire process must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local laws.[10][13]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe collect_solid Step 2a: Collect Solid Waste in Designated Container ppe->collect_solid collect_liquid Step 2b: Collect Liquid Waste in Designated Container ppe->collect_liquid label_container Step 3: Securely Close and Label Container as 'Hazardous Waste' with Chemical Name and Hazards collect_solid->label_container collect_liquid->label_container store_saa Step 4: Store Container in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Step 5: Contact EH&S or Licensed Waste Contractor for Pickup store_saa->contact_ehs end End: Professional Disposal in Accordance with Regulations contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-(Diphenylphosphino)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Diphenylphosphino)benzoic acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled, can cause serious skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2][3][4][5] The compound is also toxic to aquatic life with long-lasting effects.[1]

Signal Word: Danger[1]

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H317: May cause an allergic skin reactionSkin sensitization (Category 1)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritation
H373: May cause damage to organs through prolonged or repeated exposureSpecific target organ toxicity — repeated exposure (Category 1)
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard (Chronic 2)

This data is compiled from multiple safety data sheets.[1][2][3][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to prevent exposure.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields and/or a face shield.Conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile) and a flame-resistant lab coat.Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection A full-face respirator or a dust mask (type N95, US).To be used if exposure limits are exceeded, if irritation is experienced, or when working outside a fume hood.[1][2] Use in a well-ventilated area is required.[1]
Foot Protection Closed-toe, chemical-resistant shoes.Provides protection against spills and falling objects.

Operational Plan: Safe Handling, Storage, and Disposal

A systematic approach to handling, storing, and disposing of this compound is crucial for laboratory safety.

Step 1: Engineering Controls & Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire, as fine dust dispersed in air may ignite.[1][6]

Step 2: Handling and Experimental Use
  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact: Prevent contact with skin and eyes.[1] Do not breathe dust, fumes, or vapors.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace.[1]

Step 3: Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]

Step 4: Spill Management
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use personal protective equipment. Avoid dust formation.[1]

  • Clean-up: Sweep up the spilled material and place it into a suitable, closed container for disposal.[6] Do not let the chemical enter the environment.[6]

Step 5: Disposal
  • Waste Container: Dispose of the compound and any contaminated materials in a suitable and closed container labeled for chemical waste.[1]

  • Regulations: All disposal must be in accordance with appropriate federal, state, and local laws and regulations.[1]

Emergency First-Aid Procedures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and get medical help.[1][6]

  • If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth and get medical help.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Required PPE prep_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_controls handle_weigh Weighing and Transfer (in Fume Hood) prep_controls->handle_weigh Proceed to Handling handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware & Work Area handle_exp->cleanup_decon Experiment Complete cleanup_store Store in Tightly Closed Container cleanup_decon->cleanup_store disp_waste Collect Chemical Waste cleanup_store->disp_waste End of Workflow disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_protocol Follow Institutional Disposal Protocols disp_ppe->disp_protocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diphenylphosphino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Diphenylphosphino)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.